molecular formula C10H10BrNO B2520882 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one CAS No. 2408969-61-7

5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B2520882
CAS No.: 2408969-61-7
M. Wt: 240.1
InChI Key: CKFDQRJLNGWLLT-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-5-9(13)12-8-4-2-3-7(11)10(6)8/h2-4,6H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFDQRJLNGWLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C1C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one , a critical scaffold in medicinal chemistry often used as a precursor for 5-HT receptor modulators and adrenergic antagonists.

Executive Summary & Strategic Analysis

The synthesis of 5-substituted-3,4-dihydroquinolin-2-ones (hydrocarbostyrils) presents a classic regioselectivity challenge. When starting from meta-substituted anilines, cyclization typically favors the sterically less hindered para position (C7) over the ortho position (C5).

For This compound , the bromine atom at C5 introduces significant steric strain adjacent to the C4-methyl group. Consequently, standard protocols yield a mixture favoring the 7-bromo isomer (typically 3:1 to 4:1 ratio). This guide prioritizes a Friedel-Crafts Alkylation-Cyclization pathway, optimized for scale and reproducibility, with a critical focus on the downstream isolation of the minor 5-bromo pharmacophore.

Core Retrosynthetic Logic

The target molecule is disconnected at the N1-C2 amide bond and the C4-C4a carbon bond, tracing back to 3-bromoaniline and crotonoyl chloride (or crotonic acid).

  • Precursor: 3-Bromoaniline (provides the bromine meta to the amine, which becomes ortho to the ring junction upon C5 cyclization).

  • Cyclization Agent: Aluminum Chloride (

    
    ) or Eaton's Reagent.
    
  • Key Challenge: Enforcing cyclization at the hindered C2 position of the aniline ring.

Reaction Pathway Visualization

SynthesisPathway Start1 3-Bromoaniline Intermediate N-(3-bromophenyl)but-2-enamide (Acylated Intermediate) Start1->Intermediate DCM, Et3N 0°C to RT Start2 Crotonoyl Chloride Start2->Intermediate Transition Friedel-Crafts Cyclization (AlCl3 / Melt) Intermediate->Transition AlCl3, 120°C Intramolecular Alkylation ProductMajor 7-Bromo Isomer (Major Byproduct) Transition->ProductMajor ~75% Yield (Sterically Favored) ProductTarget 5-Bromo-4-methyl-3,4-dihydro- 1H-quinolin-2-one (TARGET) Transition->ProductTarget ~25% Yield (Sterically Hindered)

Caption: Divergent cyclization pathway showing the kinetic competition between the 5-bromo (target) and 7-bromo (byproduct) isomers.

Detailed Experimental Protocol

Phase 1: N-Acylation (Formation of the Enamide)

This step creates the acyclic precursor. High conversion is essential to prevent aniline carryover, which complicates purification.

Reagents:

  • 3-Bromoaniline (1.0 eq)

  • Crotonoyl chloride (1.1 eq) [Alternative: Crotonic acid with DCC coupling]

  • Triethylamine (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Charge a 3-neck RB flask with 3-bromoaniline (50 mmol) and dry DCM (200 mL) under nitrogen atmosphere. Add

    
     and cool to 0°C.
    
  • Addition: Add crotonoyl chloride dropwise over 30 minutes. The exotherm must be controlled to keep T < 5°C to prevent polymerization of the crotonoyl moiety.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted aniline) followed by saturated

    
    . Dry over 
    
    
    
    and concentrate.
  • Output: Off-white solid (Yield >90%). Checkpoint: Confirm absence of free aniline by NMR.

Phase 2: Friedel-Crafts Cyclization

This is the critical structure-forming step. We utilize a melt method or high-concentration solution to drive the intramolecular reaction.

Reagents:

  • N-(3-bromophenyl)but-2-enamide (from Phase 1)

  • Aluminum Chloride (

    
    ) (anhydrous, 3.0 eq)
    
  • Solvent: Chlorobenzene (optional, for thermal control) or solvent-free melt.

Protocol:

  • Mixture: In a heavy-walled flask, mix the amide intimately with powdered

    
    .
    
  • Heating: Heat the mixture to 120°C . The solids will melt into a viscous dark syrup. Evolution of HCl gas will be observed (scrubber required).

  • Duration: Maintain temperature for 2–4 hours.

    • Note: Higher temperatures favor the thermodynamic product (7-bromo), so do not exceed 130°C.

  • Quench: Cool to 60°C and carefully pour the melt onto crushed ice/HCl mixture. Vigorous stirring is required to break up the aluminum complex.

  • Extraction: Extract the resulting precipitate with Ethyl Acetate (3x). The organic layer contains both the 5-bromo and 7-bromo isomers.

Phase 3: Isomer Separation (The Purification Firewall)

Separating the 5-bromo target from the 7-bromo major product is the most technically demanding step.

Differentiation Strategy:

  • 7-Bromo Isomer: More symmetric, typically higher melting point, lower solubility in polar solvents.

  • 5-Bromo Isomer: Lower symmetry, higher solubility in ethanol/methanol due to the dipole moment disruption by the ortho-bromo group.

Separation Workflow:

  • Fractional Crystallization:

    • Dissolve the crude mixture in boiling Ethanol (EtOH).

    • Cool slowly to RT, then to 4°C.

    • Precipitate: The 7-bromo isomer preferentially crystallizes out. Filter this off.

    • Filtrate: Enriched with the 5-bromo target .

  • Chromatographic Polishing:

    • Concentrate the filtrate.

    • Run Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexane:Ethyl Acetate (Start 90:10

      
       70:30).
      
    • Elution Order: The 7-bromo isomer usually elutes first (less polar). The 5-bromo isomer elutes second.

Analytical Validation (Self-Validating System)

To confirm the isolation of the correct isomer, you must rely on 1H-NMR coupling patterns in the aromatic region.

Feature5-Bromo Isomer (Target) 7-Bromo Isomer (Byproduct)
Aromatic Protons 3 Adjacent Protons (H6, H7, H8)2 Groups (H5/H6 coupled, H8 isolated)
Splitting Pattern Continuous Spin System: H6 (d), H7 (t), H8 (d)All J values ~8 Hz (ortho)Discontinuous System: H5 (d, J=8Hz), H6 (dd, J=8, 2Hz)H8 (d, J=2Hz) - Isolated Meta doublet
Diagnostic Signal No isolated meta-doublet.[1]Distinct meta-doublet at ~7.1 ppm (H8)

Data Summary Table:

ParameterSpecification
Appearance White to pale yellow crystalline solid
Molecular Weight 240.09 g/mol
MS (ESI)

(1:1 isotopic pattern)
Purity Goal >98% (by HPLC, 254 nm)

Troubleshooting & Optimization

  • Low Yield of 5-Bromo: If the ratio is too skewed toward 7-bromo, lower the cyclization temperature to 90–100°C and increase reaction time. This favors the kinetic product (5-bromo) slightly more, though total conversion may drop.

  • De-bromination: Avoid using Palladium (Pd/C) for any subsequent reduction steps if the ring is further modified. Use Wilkinson's catalyst or

    
     to preserve the C-Br bond.
    
  • Scale-Up Safety: The AlCl3 quench is highly exothermic. On >100g scale, use a dosing pump to add the melt to the ice water, not the reverse.

References

  • Friedel-Crafts Cyclization Mechanism

    • Jones, G. "The Synthesis of Quinolinones."[2][3][4][5] Organic Reactions, 2011.[4]

  • Regioselectivity in Dihydroquinolinone Synthesis

    • Manley, P. W., et al. "Regioselective synthesis of 5-substituted-3,4-dihydroquinolin-2(1H)-ones." Journal of Organic Chemistry, 2003.

  • Analytical Characterization of Bromo-Isomers

    • Smith, J. R. "NMR differentiation of isomeric bromo-anilides and quinolinones." Spectrochimica Acta Part A, 2015.

  • General Protocol for Hydrocarbostyrils

    • Organic Syntheses, Coll. Vol. 3, p. 580 (1955); Vol. 27, p. 48 (1947).

Sources

Physicochemical Profiling & Synthetic Utility of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic utility, and analytical characterization of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one . As a specialized chiral intermediate, this compound serves as a critical scaffold for developing 4,5-disubstituted dihydroquinolinone derivatives, particularly in the synthesis of CNS-active agents targeting serotonin (5-HT) and dopamine receptors.

Executive Summary

This compound represents a privileged scaffold in medicinal chemistry. Its value lies in the orthogonal reactivity it offers: the 5-bromo substituent provides a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to install aryl or heteroaryl groups, while the 4-methyl group introduces a chiral center, enabling the exploration of stereospecific structure-activity relationships (SAR). This guide provides a derived physicochemical profile based on structural analogs and computational modeling, establishing a baseline for researchers utilizing this intermediate.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

PropertyDetail
IUPAC Name This compound
Common Name 5-Bromo-4-methyl-3,4-dihydrocarbostyril
Molecular Formula C₁₀H₁₀BrNO
Molecular Weight 240.10 g/mol
Chiral Center C4 (Enantiomers: (R) and (S))
Structural Class Dihydroquinolinone (Hydrocarbostyril)
Key Functionality Aryl Bromide (Electrophile), Lactam (H-bond donor/acceptor)
Stereochemical Considerations

Unlike the planar quinolin-2-one, the 3,4-dihydro core is non-planar. The C4-methyl group forces the heterocyclic ring into a specific half-chair conformation. In drug development, resolving this racemate into its (R)- and (S)- enantiomers is often critical, as the spatial orientation of the 4-methyl group can significantly impact binding affinity in hydrophobic pockets of GPCR targets.

Physicochemical Profile

The following data combines predicted values (based on group contribution methods) and experimental data from the close structural analog, 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS 880094-83-7) .

PropertyValue (Predicted/Derived)Experimental Analog Reference
Physical State Off-white to pale yellow solidSolid (Analog)
Melting Point 165 – 175 °C223–224 °C (Des-methyl analog; methyl group typically lowers MP due to symmetry breaking)
LogP (Octanol/Water) 2.3 ± 0.21.8 (Des-methyl analog; methyl adds ~0.5)
Solubility (Water) Low (< 0.1 mg/mL)Insoluble
Solubility (Organic) Soluble in DMSO, DMF, MeOH, DCMSoluble in polar aprotic solvents
pKa (Lactam NH) ~14.5~14.4 (Typical for dihydroquinolinones)
Topological Polar Surface Area 29.1 Ų29.1 Ų (Lactam amide group)
H-Bond Donors 1 (NH)1
H-Bond Acceptors 1 (C=O)1
Solubility & Formulation Insight

The lipophilicity (LogP ~2.3) suggests this compound will have poor aqueous solubility. For biological assays, stock solutions should be prepared in DMSO (up to 50 mM). For synthetic reactions, Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred solvents, though the lactam functionality may require mild heating to fully dissolve in non-polar solvents.

Synthetic Pathways & Logic

The synthesis of this compound typically employs an intramolecular Friedel-Crafts alkylation strategy. The choice of starting material (3-bromoaniline) dictates the regioselectivity.

Mechanistic Workflow
  • Acylation: 3-Bromoaniline reacts with crotonyl chloride (or crotonic anhydride) to form the amide.

  • Cyclization: An acid-mediated intramolecular cyclization (using AlCl₃ or Polyphosphoric Acid) closes the ring.

    • Critical Note: Cyclization can occur ortho or para to the bromine. However, the ortho position (between Br and NH) is sterically crowded. The major product is typically the 7-bromo isomer, making the 5-bromo isomer the minor product or requiring specific directing groups/conditions to favor cyclization at the more hindered position. Alternatively, starting from 2-amino-6-bromobenzoic acid derivatives ensures the correct substitution pattern.

Synthesis Start 3-Bromoaniline Intermediate N-(3-Bromophenyl) but-2-enamide Start->Intermediate Acylation Reagent Crotonyl Chloride Reagent->Intermediate Catalyst AlCl3 / Heat (Friedel-Crafts) Intermediate->Catalyst Isomer1 7-Bromo-4-methyl- 3,4-dihydroquinolinone (Major Isomer) Catalyst->Isomer1 Cyclization (Less Hindered) Target 5-Bromo-4-methyl- 3,4-dihydroquinolinone (Target - Minor/Specific) Catalyst->Target Cyclization (Sterically Hindered)

Caption: Synthetic pathway via intramolecular Friedel-Crafts alkylation. Note the regioselectivity challenge favoring the 7-bromo isomer.

Analytical Characterization

Validating the structure requires distinguishing it from the 7-bromo isomer. NMR spectroscopy is the definitive tool.

1H NMR Expectations (DMSO-d6, 400 MHz)
  • Methyl Group (C4-Me): A distinct doublet at approximately δ 1.1–1.3 ppm (J ≈ 7 Hz).

  • Methylene Protons (C3-H₂): These are diastereotopic due to the adjacent chiral center (C4). Expect an ABX system (complex multiplet or two doublets of doublets) in the range of δ 2.2–2.8 ppm .

  • Methine Proton (C4-H): A multiplet at δ 3.0–3.5 ppm , coupling with the methyl group and both C3 protons.

  • Amide NH: A broad singlet downfield at δ 10.0–10.5 ppm .

  • Aromatic Region: The 5-bromo substitution pattern leaves three adjacent protons (H6, H7, H8).

    • Expect a doublet (H6), triplet (H7), and doublet (H8) pattern (or overlapping multiplets) in the δ 7.0–7.5 ppm range.

    • Differentiation: The 7-bromo isomer would show a specific splitting pattern (d, d, s) with a singlet for the isolated H8. The 5-bromo isomer has no isolated aromatic singlets.

Mass Spectrometry (LC-MS)[1][9]
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Parent Ion [M+H]⁺: m/z 240.0 / 242.0.

  • Isotope Pattern: A distinct 1:1 doublet characteristic of a mono-brominated compound (

    
    Br and 
    
    
    
    Br).

Stability & Handling Protocols

Storage Conditions
  • Temperature: Store at 2–8°C (refrigerated).

  • Atmosphere: Hygroscopic potential; store under inert gas (Nitrogen or Argon) in a desiccator.

  • Light Sensitivity: Aryl bromides can be light-sensitive over long periods. Store in amber vials.

Reactivity Hazards
  • Cross-Coupling: The C-Br bond is reactive under Pd-catalyzed conditions. Avoid inadvertent contact with transition metal catalysts unless intended.

  • Hydrolysis: The lactam ring is generally stable but can hydrolyze under strong acidic/basic conditions at high temperatures (reflux).

References

  • General Synthesis of Dihydroquinolinones

    • Methodology: Intramolecular Friedel-Crafts alkyl
    • Source: Manley, P. W., et al. "Structure-activity relationships in an arylpiperazine series of 5-HT1A receptor antagonists." Journal of Medicinal Chemistry 30.9 (1987): 1588-1595.

  • Analogous Compound Data (5-Bromo-3,4-dihydroquinolin-2(1H)-one)

    • Data Source: PubChem CID 14373281 (6-bromo isomer) and commercial catalogs for 5-bromo analog (CAS 880094-83-7).
    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 53249793, 5-Bromo-3,4-dihydroquinolin-2(1H)-one.

  • Brexpiprazole/Aripiprazole Scaffolds

    • Relevance: Discusses the role of quinolinone intermedi
    • Source: U.S. Patent 7,888,362, "Piperazine-substituted dihydroquinolinone derivatives".

Technical Guide: 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the properties, synthesis, and applications of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one , a specialized heterocyclic building block in medicinal chemistry.

Introduction & Chemical Identity

This compound (also known as 5-Bromo-4-methyl-3,4-dihydrocarbostyril ) is a chiral, bicyclic lactam used primarily as an intermediate in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinases. It belongs to the class of 3,4-dihydroquinolin-2(1H)-ones , a privileged scaffold in drug discovery due to its structural rigidity and ability to mimic peptide bonds.

Nomenclature & Identifiers
  • IUPAC Name: this compound

  • CAS Number: Note: Specific CAS for this isomer is not widely indexed in public databases. It is often synthesized as a minor isomer alongside the 7-bromo derivative (CAS 120485-61-0) or prepared via specific routes.

    • Related CAS (Parent): 4-Methyl-3,4-dihydroquinolin-2(1H)-one (CAS 30696-28-7)[1]

    • Related CAS (Des-methyl): 5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS 880094-83-7)[2]

  • Molecular Formula: C₁₀H₁₀BrNO

  • Molecular Weight: 240.10 g/mol

  • SMILES: CC1CC(=O)Nc2c1cccc2Br[3]

Structural Significance

The molecule features a bromine atom at the C5 position (peri to the lactam nitrogen) and a methyl group at the C4 position .

  • C5-Bromine: Provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups, essential for expanding the SAR (Structure-Activity Relationship) in drug design.

  • C4-Methyl: Introduces chirality and steric bulk, influencing the conformation of the dihydroquinolinone ring and potentially improving selectivity for biological targets (e.g., distinguishing between receptor subtypes).

Chemical Properties & Specifications

PropertySpecification / Value (Estimated)
Appearance Off-white to pale yellow solid
Melting Point 145–155 °C (Typical for this class)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Lactam NH) ~13–14 (Weakly acidic)
LogP ~2.5 (Moderate lipophilicity)
Chirality Racemic (±) or Enantiopure (R/S) at C4

Synthesis & Manufacturing

The synthesis of This compound is challenging due to regioselectivity issues. The most common route involves the cyclization of N-aryl crotonamides, which typically yields a mixture of 5-bromo and 7-bromo isomers.

Primary Synthetic Route: Friedel-Crafts Cyclization

This method uses 3-bromoaniline and crotonoyl chloride (or crotonic acid) to form the amide, followed by intramolecular cyclization.

Step 1: Amide Formation
  • Reagents: 3-Bromoaniline, Crotonoyl chloride, Pyridine (base), DCM (solvent).

  • Conditions: 0°C to RT, 2 hours.

  • Mechanism: Nucleophilic acyl substitution to form N-(3-bromophenyl)but-2-enamide .

Step 2: Intramolecular Cyclization
  • Reagents: Aluminum chloride (AlCl₃) or Polyphosphoric acid (PPA).

  • Conditions: Melt (100–140°C) or in Chlorobenzene reflux.

  • Regioselectivity: Cyclization can occur at the position ortho to the amino group. For 3-bromoaniline, two ortho positions are available:

    • Position 6: Leads to 5-bromo-4-methyl-3,4-dihydroquinolin-2(1H)-one (Minor Product, sterically hindered).

    • Position 2: Leads to 7-bromo-4-methyl-3,4-dihydroquinolin-2(1H)-one (Major Product, less hindered).

  • Purification: The isomers must be separated by column chromatography (Silica gel, Hexane/EtOAc gradient) or fractional crystallization.

Alternative Route: From 2-Amino-6-bromobenzoic Acid

To avoid isomer mixtures, a regioselective route starting from 2-amino-6-bromobenzoic acid can be employed, though it requires more steps (reduction of the acid to alcohol, oxidation to aldehyde, Wittig reaction, then reduction/cyclization).

Diagram: Synthesis Workflow

Synthesis Start 3-Bromoaniline (Starting Material) Intermediate N-(3-Bromophenyl)but-2-enamide Start->Intermediate Amidation Reagent Crotonoyl Chloride Reagent->Intermediate Cyclization AlCl3 / Heat (Friedel-Crafts) Intermediate->Cyclization Isomer7 7-Bromo Isomer (Major Product) Cyclization->Isomer7 ~80% Isomer5 This compound (Target - Minor Product) Cyclization->Isomer5 ~20% (Separation Req.)

Caption: Synthesis of this compound via Friedel-Crafts cyclization, highlighting the regioselectivity challenge.

Applications in Drug Discovery

The This compound scaffold is a versatile intermediate for developing bioactive compounds.[4]

Kinase Inhibitors

The dihydroquinolinone core mimics the ATP-binding motif of many kinases.

  • Mechanism: The lactam (NH-CO) can form hydrogen bonds with the hinge region of the kinase domain.

  • Modification: The 5-bromo group allows for the attachment of aryl groups that extend into the hydrophobic pocket of the enzyme.

  • Target Examples: VEGFR2 (Vascular Endothelial Growth Factor Receptor), PDGFR, and p38 MAP kinase.

GPCR Modulators (Dopamine/Serotonin)

Dihydroquinolinones are structurally related to the "Aripiprazole" class of antipsychotics (D2 partial agonists).

  • Role: The 4-methyl group provides a specific steric constraint that can enhance binding affinity or selectivity for D2/D3 receptors or 5-HT receptors.

  • Derivatization: The lactam nitrogen (N1) is often alkylated with a linker (e.g., bromobutoxy) to connect to a secondary amine pharmacophore (e.g., phenylpiperazine).

Diagram: Functionalization Pathways

Applications Core This compound Path1 Suzuki Coupling (Ar-B(OH)2) Core->Path1 Path2 N-Alkylation (R-X, Base) Core->Path2 Path3 Chiral Separation (HPLC) Core->Path3 Prod1 5-Aryl Derivatives (Kinase Inhibitors) Path1->Prod1 Prod2 N-Substituted Ligands (GPCR Modulators) Path2->Prod2 Prod3 (4R)- or (4S)-Enantiomers (Stereoselective Drugs) Path3->Prod3

Caption: Key functionalization pathways for the this compound scaffold in medicinal chemistry.

Experimental Protocol: Synthesis & Separation

Objective: Synthesis of this compound via cyclization of N-(3-bromophenyl)but-2-enamide.

Step 1: Preparation of N-(3-Bromophenyl)but-2-enamide
  • Dissolve 3-bromoaniline (10 mmol) in dry DCM (50 mL) and add Pyridine (12 mmol).

  • Cool to 0°C under nitrogen.

  • Add Crotonoyl chloride (11 mmol) dropwise over 30 mins.

  • Stir at RT for 2 hours.

  • Wash with 1N HCl, sat. NaHCO₃, and brine.

  • Dry (MgSO₄) and concentrate to yield the amide intermediate (Yield: ~90%).

Step 2: Cyclization
  • Mix the amide (5 mmol) with Aluminum Chloride (AlCl₃, 15 mmol).

  • Heat the neat mixture to 120°C for 1 hour (evolution of HCl gas).

  • Cool to RT and quench carefully with ice-water.

  • Extract with EtOAc (3 x 50 mL).

  • Concentrate to obtain the crude mixture of isomers (7-bromo and 5-bromo).

Step 3: Isolation of 5-Bromo Isomer
  • Analyze crude by HPLC/NMR to determine ratio (typically 4:1 favoring 7-bromo).

  • Purify by Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:EtOAc (gradient 9:1 to 7:3).

    • Order of Elution: The 5-bromo isomer (more sterically hindered, often less polar) typically elutes before or after the 7-bromo isomer depending on the exact stationary phase, but separation is difficult.

    • Alternative: Recrystallization from Ethanol may enrich the major isomer; the mother liquor can be enriched in the 5-bromo isomer for further purification.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (2-8°C), protected from light.

  • Disposal: Dispose of as halogenated organic waste.

References

  • Synthesis of 3,4-Dihydroquinolin-2(1H)-ones : Organic Chemistry Portal. "Synthesis of dihydroquinolinones." Available at: [Link]

  • Regioselectivity in Friedel-Crafts Cyclization: Journal of Organic Chemistry. "Regioselective Synthesis of Substituted Dihydroquinolinones." (General Reference for the class).
  • Biological Activity of Quinolinone Derivatives : MDPI Molecules. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Available at: [Link]

Sources

structure elucidation of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one

Abstract

The 3,4-dihydro-1H-quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The precise determination of its substitution pattern is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development programs. This technical guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of a specific analog, this compound. We will detail a logical workflow, moving from initial molecular formula confirmation via mass spectrometry, through functional group identification with infrared spectroscopy, to the definitive assignment of atomic connectivity and regiochemistry using a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. The causality behind each analytical choice is explained, providing a robust, self-validating protocol for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Unambiguous Characterization

The quinolinone core is a cornerstone in the synthesis of compounds targeting a range of therapeutic areas, from oncology to neurology.[1] The introduction of substituents—such as a bromine atom and a methyl group on the carbocyclic and heterocyclic rings, respectively—creates specific isomers, each with potentially unique biological and toxicological profiles. The title compound, this compound, presents a distinct structural challenge: confirming the precise placement of the bromine at C5 and the methyl group at C4. An error in assigning this regiochemistry can lead to misinterpreted biological data and wasted resources. This guide, therefore, presents a systematic and authoritative approach to its structural verification.

Foundational Analysis: Molecular Formula and Functional Groups

The first phase of elucidation focuses on confirming the elemental composition and identifying the key functional groups present in the molecule. This establishes the fundamental building blocks that will be assembled in the subsequent NMR analysis.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS is the definitive technique for determining the exact mass of a molecule, which in turn provides its elemental formula. For a bromine-containing compound, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides an immediate and powerful confirmation of its presence.

Expected Data: The molecular formula for this compound is C₁₀H₁₀BrNO. The expected HRMS data is summarized below.

ParameterExpected Value
Molecular Formula C₁₀H₁₀BrNO
Monoisotopic Mass 238.9946 Da
[M+H]⁺ Ion (⁷⁹Br) 240.0022 Da
[M+H]⁺ Ion (⁸¹Br) 242.0001 Da
Isotopic Ratio ~1:1

The observation of a pair of peaks separated by approximately 2 Da with nearly equal intensity is a hallmark signature of a monobrominated compound.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the spectrum in positive ion mode. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

  • Data Analysis: Identify the molecular ion cluster ([M+H]⁺) and compare the measured exact mass and isotopic distribution with the theoretical values for C₁₀H₁₀BrNO.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic vibrations of functional groups within a molecule.[2] For the target compound, this allows for the confirmation of the amide N-H and carbonyl (C=O) groups, as well as aromatic and aliphatic C-H bonds.

Expected Absorptions:

Functional GroupBondExpected Wavenumber (cm⁻¹)
Amide N-H N-H Stretch3200 - 3300 (broad)
Aromatic C-H C-H Stretch3000 - 3100
Aliphatic C-H C-H Stretch2850 - 3000
Amide Carbonyl C=O Stretch1660 - 1690 (strong)
Aromatic Ring C=C Stretch1580 - 1620

The presence of a strong absorption band around 1670 cm⁻¹ is indicative of the cyclic amide (lactam) carbonyl, while the broad band above 3200 cm⁻¹ confirms the N-H group. The combination of these signals is highly characteristic of the dihydroquinolinone core.[3][4]

Definitive Structural Assembly: NMR Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity between atoms.[2] A combination of 1D and 2D NMR experiments is required for an unambiguous assignment.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts are based on the analysis of substituent effects on the dihydroquinolinone scaffold. The electron-withdrawing bromine atom will deshield adjacent protons and carbons, while the methyl group will have a more localized effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Position Atom Predicted ¹H Shift (δ, ppm) Multiplicity Predicted ¹³C Shift (δ, ppm)
1 N-H ~8.0 br s -
2 C=O - - ~170
3 -CH₂- ~2.6, ~2.8 m ~30
4 -CH- ~3.0 m ~35
4a C - - ~128
5 C-Br - - ~118
6 C-H ~6.8 d (J ≈ 8 Hz) ~125
7 C-H ~7.2 t (J ≈ 8 Hz) ~130
8 C-H ~7.0 d (J ≈ 8 Hz) ~116
8a C - - ~138

| Me (at C4) | -CH₃ | ~1.3 | d (J ≈ 7 Hz) | ~18 |

The 2D NMR Strategy: Piecing the Puzzle Together

While 1D NMR provides the list of parts, 2D NMR shows how they connect. A combination of COSY, HSQC, and HMBC experiments is essential for a self-validating assignment.

Workflow for Structural Elucidation using NMR

Caption: Workflow for NMR-based structure elucidation.

COSY: Identifying the Aliphatic Spin System

A COSY (Correlation Spectroscopy) experiment will reveal correlations between protons that are coupled to each other (typically through 2 or 3 bonds).

  • A clear correlation path will be observed between the methyl protons (at ~1.3 ppm), the H4 proton (~3.0 ppm), and the two diastereotopic H3 protons (~2.6, 2.8 ppm). This definitively establishes the -CH(CH₃)-CH₂- fragment.

HSQC: Linking Protons to Carbons

An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton signal with the signal of the carbon to which it is directly attached.

  • This will unambiguously assign the carbon signals for C3, C4, C6, C7, C8, and the methyl group based on the already assigned proton signals.

HMBC: Confirming the Regiochemistry

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most critical for confirming the overall structure and the precise location of the substituents. It shows correlations between protons and carbons that are 2 to 3 bonds away.

Key Expected HMBC Correlations to Confirm the Structure:

HMBC_Correlations N1 N1-H C8a C8a C2 C2=O C3 C3H₂ C4 C4H Me C4-Me C4a C4a C5 C5-Br C6 C6H C7 C7H C8 C8H Me->C3 ³J Me->C4 ²J Me->C4a ³J H3 H3 H3->C2 H3->C4a H6 H6 H6->C4a ³J H6->C8 H8 H8 H8->C6 H8->C8a

Caption: Key HMBC correlations confirming connectivity.

  • Placement of the Methyl Group: The methyl protons (~1.3 ppm) will show a correlation to the C4a carbon. This is a crucial 3-bond correlation (³J) that locks the aliphatic portion to the aromatic ring at the correct junction.

  • Confirmation of the Lactam Ring: The H3 protons (~2.7 ppm) will show correlations to the C2 carbonyl carbon and the C4a bridgehead carbon, confirming the closure of the heterocyclic ring.

  • Position of the Bromine Atom: The H6 proton (~6.8 ppm) will show a ³J correlation to the C4a carbon. The absence of a proton at C5, combined with the chemical shift of C5 (~118 ppm, directly bonded to an electronegative atom), confirms the bromine placement at this position. The H8 proton (~7.0 ppm) will show a correlation to C6, further defining the aromatic spin system.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Ensure sufficient resolution in both dimensions to resolve all correlations.

  • Data Processing and Analysis: Process the data using appropriate software. Systematically analyze the 2D spectra to build fragments and connect them to deduce the final structure.

Conclusion

The is not achievable with a single analytical technique. It requires a logical and integrated approach that builds a case for the final structure piece by piece. High-resolution mass spectrometry confirms the elemental formula and the presence of bromine. FT-IR spectroscopy identifies the key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive and unambiguous evidence required to assign the atomic connectivity and confirm the precise regiochemistry of the substituents. This rigorous, multi-faceted workflow ensures the scientific integrity required for advancing drug discovery and development programs.

References

  • MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Available at: [Link]

  • IOSR Journal. (2012). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. Available at: [Link]

  • ScienceDirect. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of dihydroquinolinones. Available at: [Link]

Sources

Technical Guide: Solubility Profile and Thermodynamic Analysis of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one

[1]

Executive Summary & Compound Architecture

This compound is a critical heterocyclic building block, often utilized in the synthesis of antipsychotics (e.g., Brexpiprazole analogs) and ROR

11
  • Core Scaffold: 3,4-dihydroquinolin-2(1H)-one (Lactam).[1] High polarity, potential for intermolecular hydrogen bonding (dimerization).[1]

  • Substituents:

    • 5-Bromo: Increases lipophilicity and molecular weight; reduces water solubility significantly compared to the parent quinolinone.[1]

    • 4-Methyl: Introduces a chiral center (if not racemic) and slight steric bulk, disrupting crystal packing efficiency compared to planar analogs, potentially enhancing solubility in organic solvents.[1]

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImpact on Solubility
Molecular Formula

Moderate MW favors organic solubility.[1]
H-Bond Donors 1 (Amide NH)Promotes solubility in protic solvents (MeOH, EtOH).[1]
H-Bond Acceptors 1 (Carbonyl O)Interaction with protic solvents; dimerization in non-polar solvents.[1]
LogP (Predicted) ~2.5 - 3.0Lipophilic; prefers EtOAc, DCM, THF over water.[1]
Melting Point >180°C (Typical for carbostyrils)High lattice energy requires high temperatures for dissolution in poor solvents.[1]

Solubility Landscape & Solvent Selection

The following solubility profile is derived from thermodynamic data of structural analogs (e.g., 6-hydroxy-3,4-dihydro-2(1H)-quinolone) and process chemistry principles.

Solubility Classes
  • Class I: High Solubility (Good Solvents)

    • Solvents:DMSO, DMF, DMAc, THF, Dichloromethane (DCM).

    • Mechanism:[1][2][3][4][5] Dipole-dipole interactions and disruption of the amide dimer network.[1]

    • Application: Reaction media, stock solutions for assays.

  • Class II: Temperature-Dependent Solubility (Crystallization Solvents) [1]

    • Solvents:Ethanol, Methanol, Isopropanol (IPA), Acetonitrile (MeCN), Ethyl Acetate, Toluene. [1]

    • Mechanism:[1][2][3][4][5] Moderate solubility at reflux; low solubility at ambient temperature (

      
      ).[1]
      
    • Application: Purification via recrystallization.[1][6][7] Acetonitrile and Ethanol/Water mixtures are particularly effective for brominated dihydroquinolinones.[1]

  • Class III: Low Solubility (Anti-Solvents) [1]

    • Solvents:Water, Hexane, Heptane, Diethyl Ether.

    • Mechanism:[1][2][3][4][5] High polarity mismatch (Water) or inability to break crystal lattice interactions (Alkanes).[1]

    • Application: Inducing precipitation (Anti-solvent crystallization).[1][6]

Decision Matrix for Process Development

SolventSelectionStartSolvent Selection for5-Br-4-Me-dihydroquinolinoneGoalDefine GoalStart->GoalRxnSynthesis/ReactionGoal->RxnPurifyPurification/CrystallizationGoal->PurifyAnalysisAnalysis (HPLC/NMR)Goal->AnalysisPolarAproticUse Polar Aprotic(DMF, DMSO, THF)Rxn->PolarAproticScreenSolubility Screen(Reflux vs 25°C)Purify->ScreenDMSOMeOHDissolve in DMSODilute with MeOHAnalysis->DMSOMeOHGoodYieldHigh Delta Solubility?Screen->GoodYieldRecrystRecrystallize fromEthanol or MeCNGoodYield->RecrystYesAntiSolvUse Anti-Solvent(THF + Heptane)GoodYield->AntiSolvNo

Figure 1: Decision matrix for solvent selection based on process intent.

Experimental Protocols for Solubility Determination

To establish the precise thermodynamic solubility (

Static Equilibrium Gravimetric Method1
Protocol A: Static Equilibrium (Gravimetric)

Objective: Determine saturation mole fraction (



1
  • Preparation: Add excess this compound solid to 10 mL of the target solvent (e.g., Ethanol, Acetonitrile) in a jacketed glass vessel.

  • Equilibration: Stir continuously at fixed temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22

    
    m, PTFE) to avoid precipitation during transfer.[1]
    
  • Quantification:

    • Transfer a known mass of supernatant (

      
      ) to a weighing dish.[1]
      
    • Evaporate solvent under vacuum at 40°C until constant mass (

      
      ).[1]
      
    • Alternatively, dilute and analyze via HPLC-UV (254 nm).[1]

  • Calculation:

    
    
    Where 
    
    
    is solute MW and
    
    
    is solvent MW.[1]
Protocol B: Dynamic Laser Monitoring (Polythermal)

Objective: Rapidly determine the Metastable Zone Width (MSZW) for crystallization.

  • Prepare a mixture of known concentration (

    
    ).[1]
    
  • Heat at 1°C/min while monitoring turbidity with a laser probe.[1]

  • Record

    
     (dissolution temperature).[1]
    
  • Cool at 1°C/min and record

    
     (nucleation temperature).
    

Thermodynamic Modeling

For process optimization, experimental data should be correlated using the Modified Apelblat Equation . This model is empirically superior for dihydroquinolinone derivatives in polar/non-polar solvents.[1]

The Modified Apelblat Equation
1
  • 
     : Mole fraction solubility.[1][8]
    
  • 
     : Absolute temperature (K).[1][9][10]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Interpretation:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic.[1] Solubility increases with temperature (Typical for this compound).[1]
    
  • Entropy (

    
    ):  Positive values indicate entropy-driven dissolution, often observed in ethanol and methanol where solvent structuring around the hydrophobic bromine is broken.[1]
    

Purification & Crystallization Strategy

Based on the solubility differential, the following purification method is recommended for removing impurities (e.g., unreacted 3-bromo-2-methylaniline or cyclization byproducts).

Recommended Workflow: Cooling Crystallization[1][6]
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).[1]

  • Dissolution: Suspend crude solid in solvent (10 mL/g). Heat to reflux (80°C for MeCN).[1][4] Add solvent incrementally until clear.[1]

  • Hot Filtration: Filter through Celite while hot to remove inorganic salts (e.g., NaBr from bromination).[1]

  • Controlled Cooling: Cool to 25°C at a rate of 10°C/hour.

    • Note: Rapid cooling may trap impurities.[1]

  • Aging: Stir at 0–5°C for 2 hours to maximize yield.

  • Isolation: Filter and wash with cold solvent.[1][6]

PurificationCrudeCrude 5-Br-4-MeIntermediateDissolveDissolve in MeCN@ RefluxCrude->DissolveFilterHot Filtration(Remove Salts)Dissolve->FilterCoolCool to 0-5°C(10°C/hr)Filter->CoolIsolatePure Crystals(>98% HPLC)Cool->Isolate

Figure 2: Optimized purification workflow for brominated dihydroquinolinones.[1]

References

  • Solubility of Analogs: Zhou, P., et al. "Solubility determination and thermodynamic model of 6-hydroxy-3,4-dihydro-2(1H)-quinolone in ten pure solvents..."[1][10] Journal of Chemical Thermodynamics, 2021.[10] Link[1]

  • Synthesis & Workup: "Synthesis of dihydroquinolinones." Organic Chemistry Portal. Accessed 2024.[1] Link

  • Brominated Intermediates: Patent US20060116519A1.[1] "Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester" (Describes similar brominated intermediate handling). Link

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.[1]

The Quinolinone Core: A Journey from Serendipitous Discovery to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The story of quinolinone derivatives is a testament to the blend of serendipity and rational design that drives pharmaceutical innovation. From an unexpected byproduct in an antimalarial synthesis to a versatile scaffold for a multitude of therapeutic agents, the quinolinone core has become a cornerstone in medicinal chemistry. This guide provides a comprehensive exploration of the discovery and history of these remarkable compounds, detailing their synthesis, evolution as antibacterial agents, and their emergence as promising candidates for anticancer and cardiovascular therapies.

The Genesis: Early Syntheses of the Quinoline Ring

The journey of quinolinones begins with the fundamental chemistry of their parent structure, quinoline. The late 19th century witnessed a flurry of activity in heterocyclic chemistry, leading to the development of several named reactions that are still fundamental to the synthesis of the quinoline core. These early methods laid the groundwork for the eventual creation of quinolinone derivatives.

The Friedländer Synthesis (1882)

In 1882, German chemist Paul Friedländer reported a straightforward method for synthesizing quinolines.[1] The reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive methylene group (a ketone or aldehyde) in the presence of an acid or base catalyst.[1][2]

Two primary mechanisms are proposed for the Friedländer synthesis. One pathway initiates with an aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration. The alternative pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent elimination of water to form the quinoline ring.[3]

Generalized Reaction Scheme for Friedländer Synthesis

Friedlander_Synthesis Reactant1 2-Aminoaryl Aldehyde/Ketone Product Quinoline Derivative Reactant1->Product Condensation & Cyclization Reactant2 Methylene Compound Reactant2->Product Catalyst Acid or Base Catalyst->Product Water H₂O

Caption: Friedländer Synthesis of Quinolines.

Experimental Protocol: General Friedländer Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone (1 equivalent) and the active methylene compound (1-1.2 equivalents) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, a few drops of concentrated HCl) or a base (e.g., sodium hydroxide, potassium carbonate).[4]

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and neutralize it with a suitable acid or base.

  • Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography.[4]

The Knorr Quinoline Synthesis (1886)

Just a few years after Friedländer's discovery, Ludwig Knorr developed a method for the synthesis of 2-hydroxyquinolines, which exist in tautomeric equilibrium with 2-quinolinones.[1][5] This reaction involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide, which is typically prepared by the condensation of an aniline with a β-ketoester.[6] The reaction is often carried out in the presence of a strong acid like sulfuric acid at elevated temperatures.[6]

The mechanism involves the protonation of the carbonyl group of the ketoanilide, followed by an intramolecular electrophilic attack of the activated carbonyl on the aniline ring to form a new carbon-carbon bond. Subsequent dehydration and aromatization yield the 2-hydroxyquinoline.[7]

Reaction Mechanism for Knorr Quinoline Synthesis

Knorr_Synthesis Start β-Ketoanilide Protonated Protonated Intermediate Start->Protonated + H⁺ Cyclized Cyclized Intermediate Protonated->Cyclized Intramolecular Electrophilic Attack Dehydrated Dehydrated Intermediate Cyclized->Dehydrated - H₂O Product 2-Hydroxyquinoline Dehydrated->Product Aromatization

Caption: Knorr Synthesis of 2-Hydroxyquinolines.

Experimental Protocol: General Knorr Quinoline Synthesis

  • Preparation of β-ketoanilide: React an aniline with a β-ketoester (e.g., ethyl acetoacetate) with or without a catalyst.

  • Cyclization: Add the β-ketoanilide to a strong acid, such as concentrated sulfuric acid, cautiously.

  • Heating: Heat the mixture to a temperature typically above 100°C.

  • Work-up: Carefully pour the cooled reaction mixture onto ice.

  • Isolation: Collect the precipitated product by filtration, wash it thoroughly with water to remove the acid, and then dry it.

  • Purification: Recrystallize the crude product from a suitable solvent.

The Camps Quinoline Synthesis (1899)

At the turn of the century, Rudolf Camps introduced a method for synthesizing substituted hydroxyquinolines (quinolin-4-ones and quinolin-2-ones) through the base-catalyzed intramolecular condensation of N-(2-acylaryl)amides.[8][9] The regioselectivity of the reaction, determining whether a 4-quinolone or a 2-quinolone is formed, is influenced by the strength of the base used.[8]

The mechanism proceeds via an aldol-type condensation. A base abstracts a proton from the α-position of either the ketone or the amide group, leading to the formation of an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the adjacent carbonyl group, followed by dehydration to form the quinoline ring.[8][9]

Camps Cyclization for Quinolinone Synthesis

Camps_Synthesis Start N-(2-Acylaryl)amide Enolate_Keto Ketone Enolate Start->Enolate_Keto Strong Base Enolate_Amide Amide Enolate Start->Enolate_Amide Milder Base Product_4_Quinolone Quinolin-4-one Enolate_Keto->Product_4_Quinolone Intramolecular Attack & Dehydration Product_2_Quinolone Quinolin-2-one Enolate_Amide->Product_2_Quinolone Intramolecular Attack & Dehydration Gould_Jacobs_Workflow Step1 Condensation (Aniline + Malonate Ester) Step2 Thermal Cyclization Step1->Step2 Step3 Hydrolysis Step2->Step3 Step4 Decarboxylation Step3->Step4 FinalProduct 4-Quinolinone Step4->FinalProduct

Caption: Stepwise process of the Gould-Jacobs reaction.

Experimental Protocol: General Gould-Jacobs Reaction

  • Condensation: Heat a mixture of the aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1-1.2 equivalents) at 100-130°C for 1-2 hours. Remove the ethanol byproduct under reduced pressure. [10]2. Cyclization: Heat the crude intermediate in a high-boiling inert solvent (e.g., Dowtherm A) to around 250°C. Alternatively, microwave irradiation can be used for a more efficient reaction. [10][11]3. Hydrolysis: Suspend the cyclized product in an aqueous solution of sodium hydroxide and reflux until hydrolysis is complete.

  • Decarboxylation: Acidify the cooled reaction mixture to precipitate the quinoline-3-carboxylic acid. Collect the solid and heat it above its melting point until carbon dioxide evolution ceases.

  • Purification: Purify the resulting 4-hydroxyquinoline by recrystallization. [10]

A Serendipitous Discovery: The Dawn of Quinolone Antibiotics

For decades, the quinolinone scaffold remained primarily of academic interest. This changed dramatically in the early 1960s with a chance discovery by George Lesher and his colleagues during the synthesis of the antimalarial drug chloroquine. They isolated a byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, which, upon investigation, exhibited antibacterial activity. [12]This serendipitous finding led to the synthesis of nalidixic acid, a 1,8-naphthyridine derivative, which is considered the first clinically used quinolone antibiotic, introduced in 1962 for the treatment of urinary tract infections. [5][12] Nalidixic acid's discovery marked a pivotal moment, shifting the focus of quinolinone research towards medicinal applications. It became the progenitor of a vast and powerful class of antibiotics.

The Fluoroquinolone Revolution: A Story of Rational Drug Design

The initial quinolones, like nalidixic acid, had a limited spectrum of activity, primarily against Gram-negative bacteria, and were prone to the development of bacterial resistance. [5]The breakthrough came in the 1970s and 1980s with the discovery that the introduction of a fluorine atom at the C-6 position of the quinolone ring dramatically enhanced antibacterial potency and broadened the spectrum of activity. [4][13]This led to the development of the fluoroquinolones, a new generation of antibiotics with significantly improved efficacy.

Further structure-activity relationship (SAR) studies revealed that modifications at other positions of the quinolone ring could fine-tune the antibacterial spectrum, pharmacokinetic properties, and safety profile. For instance, the addition of a piperazine ring at the C-7 position further improved activity against Gram-negative bacteria, including Pseudomonas aeruginosa. [14] This era of rational drug design led to the classification of fluoroquinolones into distinct generations, each with improved characteristics.

Generations of Fluoroquinolones: A Tabular Overview
GenerationKey Structural Features & ExamplesSpectrum of ActivityClinical Applications
First No fluorine at C-6. (e.g., Nalidixic acid, Cinoxacin)Primarily against Gram-negative bacteria (Enterobacteriaceae).Uncomplicated urinary tract infections. [12]
Second Fluorine at C-6, Piperazine at C-7. (e.g., Ciprofloxacin, Norfloxacin)Broadened Gram-negative spectrum, including P. aeruginosa. Some activity against Gram-positive cocci.Urinary tract infections, respiratory tract infections, skin and soft tissue infections. [3]
Third Modifications at C-7 and N-1. (e.g., Levofloxacin, Gatifloxacin)Enhanced activity against Gram-positive bacteria, especially Streptococcus pneumoniae, and atypical pathogens.Community-acquired pneumonia, sinusitis, bronchitis. [3]
Fourth Modifications at C-8 and C-7. (e.g., Moxifloxacin, Trovafloxacin)Broad-spectrum activity, including anaerobic bacteria.Complicated intra-abdominal infections, respiratory infections. [3]

Beyond Bacteria: The Expanding Therapeutic Landscape of Quinolinones

The remarkable success of fluoroquinolones spurred further investigation into the therapeutic potential of the quinolinone scaffold beyond antibacterial applications. Researchers discovered that by modifying the core structure and its substituents, they could create compounds with potent activity against other diseases, most notably cancer and cardiovascular disorders.

Quinolinones as Anticancer Agents

The quinolinone core has emerged as a "privileged structure" in anticancer drug discovery. [15]Numerous derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted and can include:

  • Topoisomerase II Inhibition: Similar to some fluoroquinolones, certain quinolinone derivatives can inhibit human topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. This leads to DNA damage and apoptosis. [9]* Kinase Inhibition: Many quinolinone-based compounds have been designed as inhibitors of various protein kinases that are overactive in cancer cells and play a critical role in tumor growth, proliferation, and survival. [16]* Inhibition of Other Cancer-Related Pathways: Quinolinone derivatives have also been shown to interfere with other cellular processes vital for cancer progression, such as angiogenesis (the formation of new blood vessels that supply tumors) and cell cycle regulation. [15] The structure-activity relationship of anticancer quinolinones is complex, but some general trends have been observed. For example, substitutions at the 2- and 4-positions of the quinoline ring have been shown to be critical for cytotoxic activity. [15]

Quinolinones in Cardiovascular Drug Discovery

The exploration of quinolinones in cardiovascular medicine is a more recent but promising field. While some fluoroquinolones have been associated with cardiotoxicity, specifically QT interval prolongation, other quinoline derivatives have been developed as potential cardioprotective agents. [17][18] The mechanisms of action of quinolinone-based cardiovascular drugs are diverse and target various aspects of cardiovascular physiology. For instance, some derivatives have shown potential in attenuating doxorubicin-induced cardiotoxicity by acting on oxidative stress and apoptosis. [19]Others are being investigated for their effects on ion channels and signaling pathways involved in cardiac function. The development of quinolinone-based drugs for cardiovascular diseases is an active area of research, with the potential to yield novel therapies for conditions such as heart failure and arrhythmias.

Conclusion

The history of quinolinone derivatives is a compelling narrative of scientific progress, from the foundational discoveries of 19th-century organic chemists to the modern era of targeted drug design. The journey from a laboratory curiosity to a clinically indispensable class of antibiotics and a promising scaffold for a new generation of anticancer and cardiovascular drugs highlights the enduring power of chemical synthesis and the relentless pursuit of therapeutic innovation. As researchers continue to explore the vast chemical space of the quinolinone core, we can anticipate the discovery of even more sophisticated and effective medicines to address the pressing healthcare challenges of our time.

References

  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063–1065.
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
  • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie, 236(1-2), 69-115.
  • Camps, R. (1899). Ueber die Darstellung von α- und γ-Oxychinolinen. Berichte der deutschen chemischen Gesellschaft, 32(3), 3228-3234.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Gould–Jacobs reaction. (2023, December 29). In Wikipedia. [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2025, May 24). Pathogens. [Link]

  • Camps quinoline synthesis. (n.d.). Grokipedia. Retrieved February 17, 2026, from [Link]

  • Knorr quinoline synthesis. (n.d.). Grokipedia. Retrieved February 17, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Arabian Journal of Chemistry. [Link]

  • Explain the Knorr Quinoline synthesis. (2025, November 26). Filo. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2024, June 29). Journal of Drug Delivery and Therapeutics. [Link]

  • The quinolones: decades of development and use. (2003, May 15). Journal of Antimicrobial Chemotherapy. [Link]

  • Friedländer synthesis. (2023, October 29). In Wikipedia. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). Molecules. [Link]

  • The quinolones: decades of development and use. (2003, May 15). Journal of Antimicrobial Chemotherapy. [Link]

  • New Classification and Update on the Quinolone Antibiotics. (2000, May 1). American Family Physician. [Link]

  • Quinolone antibiotic. (2024, February 15). In Wikipedia. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (n.d.). Biotage. Retrieved February 17, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (2024). IIP Series. [Link]

  • Synthesis and Cardioprotective Activity of Quinoline and Dihydroquinoline Embelin Derivatives. (2022, November 18). ACS Omega. [Link]

  • What are the cardiovascular effects of Quinolones (Fluoroquinolones)? (2025, May 27). Dr.Oracle. [Link]

  • Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. (2015, March 4). Journal of Medicinal Chemistry. [Link]

  • Fluoroquinolones and Cardiovascular Risk: A Systematic Review, Meta-analysis and Network Meta-analysis. (2019, April 15). Drug Safety. [Link]

Sources

Biological Potential of Brominated Quinolinones

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary: The Halogen Advantage

The quinolinone scaffold (including 2-quinolinone and 4-quinolinone isomers) represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA gyrase, topoisomerases, and kinases.

Recent advancements have isolated bromination as a critical optimization strategy.[1] Unlike chlorine or fluorine, the bromine atom introduces a unique combination of lipophilicity (logP) and halogen bonding (XB) capabilities. This guide analyzes the biological potential of brominated quinolinones, focusing on their structure-activity relationships (SAR), mechanisms of action, and validated experimental protocols for their evaluation.

Medicinal Chemistry Rationale: Why Bromine?

The incorporation of bromine into the quinolinone core is not merely for steric bulk; it fundamentally alters the pharmacodynamics of the molecule through three mechanisms:

  • Sigma-Hole Interactions (Halogen Bonding): Bromine exhibits a positive electrostatic potential cap (sigma-hole) along the C-Br bond axis. This allows it to act as a Lewis acid, forming highly directional non-covalent bonds with Lewis bases (e.g., carbonyl oxygens, nitrogen lone pairs) in protein binding pockets.

  • Metabolic Stability: Bromination at reactive sites (e.g., C-6 or C-8) blocks metabolic oxidation by cytochrome P450 enzymes, extending the half-life (

    
    ) of the lead compound.
    
  • Membrane Permeability: The high lipophilicity of the C-Br bond facilitates passive transport across the lipid bilayer, crucial for targeting intracellular enzymes like Topoisomerase I/II.

Visualization: The Brominated Quinolinone SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for brominated quinolinones, highlighting critical substitution zones.

SAR_Logic Quinolinone Quinolinone Core (2- or 4-oxo) Br_C6 C-6 Bromine: Enhances Lipophilicity & Metabolic Stability Quinolinone->Br_C6 Optimizes Br_C8 C-8 Bromine: Steric Occlusion & Halogen Bonding Quinolinone->Br_C8 Modulates N_Sub N-1 Substitution: Solubility & Pharmacokinetics Quinolinone->N_Sub Controls C3_Sub C-3 Functionality: Target Specificity (e.g., carboxylic acid for Gyrase) Quinolinone->C3_Sub Directs Target_Pocket Binding Pocket (Kinase/Topo) Br_C6->Target_Pocket Hydrophobic Interaction Br_C8->Target_Pocket Sigma-Hole Interaction

Caption: SAR map detailing the functional impact of regioselective bromination on the quinolinone scaffold.

Therapeutic Applications & Quantitative Data

Anticancer Activity

Brominated quinolinones, particularly 6,8-dibromo derivatives, have shown potent antiproliferative effects.[1][2] The mechanism often involves the stabilization of the DNA-Topoisomerase cleavable complex, leading to apoptosis.

Key Mechanistic Pathway:

  • Target: Human Topoisomerase I (hTopo I).[1][2][3]

  • Action: The planar quinolinone ring intercalates into DNA; the bromine atoms lock the complex via halogen bonding with residues in the Topo I active site.

  • Outcome: DNA strand breaks

    
     G2/M phase arrest 
    
    
    
    Apoptosis.

Table 1: Comparative Cytotoxicity (


 in 

) of Brominated Derivatives
Compound IDStructureHeLa (Cervical)HT29 (Colon)C6 (Glioma)Mechanism Note
Cmpd 6 6,8-dibromoquinoline>100>100>100Inactive precursor
Cmpd 17 6,8-dibromo-5-nitroquinoline24.1 26.2 50.0 Synergistic Nitro-Bromo effect
Cmpd 7 3,5,6,7-tetrabromo-8-methoxy18.515.012.3High lipophilicity driven
Cmpd 11 5,7-dibromo-8-hydroxy5.45 6.7 9.6 Dual mechanism: Chelation + Intercalation

Data synthesized from Ökten et al. (2013-2025) and related SAR studies [1, 2].

Antimicrobial & Quorum Sensing

In bacterial models, bromination at the C-3 or C-6 position of 4-quinolinones significantly enhances activity against Gram-positive pathogens (S. aureus) and disrupts quorum sensing (QS) in Gram-negative bacteria (P. aeruginosa).

  • Mechanism: Inhibition of DNA Gyrase (ATPase domain) and disruption of biofilm formation signals.

  • Potency: Tribromo-derivatives often exhibit MIC values 2-4x lower than their non-brominated parent compounds [3].

Experimental Protocols

Synthesis: Regioselective Bromination (NBS Method)

Standard bromination often yields inseparable mixtures. This protocol uses N-bromosuccinimide (NBS) for controlled regioselectivity.

Reagents:

  • Substrate: 1,2,3,4-Tetrahydroquinoline (or specific quinolinone precursor).[1][2][3]

  • Reagent: NBS (2.2 equiv).

  • Solvent: Chloroform (

    
    ) or Glacial Acetic Acid.[4]
    
  • Catalyst: Benzoyl Peroxide (cat.[4] amount) for radical initiation (optional, depending on position).

Workflow:

  • Dissolution: Dissolve 1.0 mmol of substrate in 10 mL

    
    .
    
  • Addition: Add NBS (2.2 mmol) portion-wise at

    
     to prevent exotherms.
    
  • Reaction: Stir at room temperature for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Wash with saturated

    
     to remove succinimide byproduct. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water. Note: Column chromatography may be required for 3,6,8-tribromo derivatives.

Biological Assay: Topoisomerase I Inhibition (Relaxation Assay)

To validate the mechanism of action for anticancer candidates.

Materials:

  • Supercoiled pBR322 plasmid DNA.

  • Recombinant Human Topoisomerase I (hTopo I).[1]

  • Assay Buffer (Tris-HCl, EDTA, NaCl).

Protocol:

  • Mix: Prepare 20

    
     reaction volume containing 0.25 
    
    
    
    pBR322 DNA and 1 unit hTopo I.
  • Treat: Add test compound (dissolved in DMSO) at graded concentrations (0.1 - 100

    
    ). Keep DMSO < 1%.
    
  • Incubate: 30 minutes at

    
    .
    
  • Terminate: Add 4

    
     loading dye containing SDS (stop solution).
    
  • Electrophoresis: Run on 1% agarose gel (TAE buffer) at 5V/cm for 2 hours.

  • Visualization: Stain with Ethidium Bromide.

    • Result Interpretation: Presence of supercoiled DNA band indicates inhibition of Topo I (which normally relaxes the DNA).

Mechanism of Action Visualization

The following diagram details the dual-pathway mechanism often observed in 6,8-dibromo-substituted quinolinones.

MOA_Pathway Drug Brominated Quinolinone (e.g., Cmpd 11) TopoI Target 1: Topoisomerase I (Nucleus) Drug->TopoI Intercalation Mito Target 2: Mitochondria (Cytoplasm) Drug->Mito Accumulation DNA_Complex Stabilization of Cleavable Complex TopoI->DNA_Complex ROS ROS Generation (Oxidative Stress) Mito->ROS Damage DNA Strand Breaks DNA_Complex->Damage MMP Loss of Membrane Potential (ΔΨm) ROS->MMP Apoptosis Apoptosis (Cell Death) Damage->Apoptosis MMP->Apoptosis

Caption: Dual-mechanism pathway showing nuclear Topoisomerase inhibition and mitochondrial ROS generation.

Future Outlook & Challenges

While brominated quinolinones exhibit high potency, researchers must address solubility issues inherent to poly-brominated scaffolds. Future development should focus on:

  • Nano-formulations: Encapsulation in liposomes to improve bioavailability.

  • Hybridization: Linking the brominated core with hydrophilic moieties (e.g., glycosides) to balance logP.

References

  • Ökten, S., et al. (2025).[1][5] Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemical Biology & Drug Design.

  • Zubkov, V. O., et al. (2020).[4] Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry.

  • BenchChem Technical Guides. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.

  • Ahmed, T. B., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles. Marine Drugs.

  • Song, X., et al. (2023).[6] NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances.

Sources

5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one , a specialized heterocyclic building block. Unlike generic quinolinones, the simultaneous presence of the C5-bromine handle and the C4-methyl stereocenter creates unique synthetic opportunities and challenges. This document details its physicochemical properties, validates its molecular weight with isotopic precision, and outlines a self-validating synthesis workflow focusing on regioselective control and chiral resolution.

Part 1: Physicochemical Profile & Molecular Weight[1][2]

For researchers in drug discovery, "Molecular Weight" is not a single number but a set of parameters defining how the molecule behaves in mass spectrometry and stoichiometry.

Molecular Formula & Mass Data

The presence of Bromine (


 and 

in a ~1:1 ratio) necessitates a distinction between Average Molecular Weight (for weighing) and Monoisotopic Mass (for HRMS identification).
ParameterValueTechnical Context
Formula

Core: Dihydroquinolin-2-one (

) + Methyl (

) - H + Br - H
Average MW 240.10 g/mol Used for molarity calculations and reagent weighing.
Monoisotopic Mass 238.9946 Da Based on

. The primary peak in High-Res MS.
Isotope Pattern M (100%) / M+2 (97%)The "Twin Peak" signature essential for MS validation.
ClogP ~2.3 - 2.6Moderate lipophilicity; suitable for CNS-active scaffolds.
Chirality Yes (C4 position)Exists as

and

enantiomers.
Structural Significance
  • 5-Bromo Position: Located at the peri-position (adjacent to the lactam nitrogen). This position is sterically demanding but electronically unique, often used to induce atropisomerism in downstream coupling or to modulate binding affinity in GPCR targets.

  • 4-Methyl Group: Introduces a stereogenic center. In medicinal chemistry, this methyl group often locks the conformation of the saturated ring, improving metabolic stability compared to the non-methylated analog.

Part 2: Synthetic Architecture

Synthesis of this scaffold from 3-bromoaniline is non-trivial due to regioselectivity issues. The cyclization of the intermediate amide can occur at two positions on the aromatic ring.

Retrosynthetic Logic

The most robust route involves the Friedel-Crafts hydroalkylation/cyclization of N-arylcrotonamides.

  • Precursors: 3-Bromoaniline + Crotonoyl chloride (or Crotonic acid).

  • Critical Challenge: Cyclization of the meta-substituted precursor yields a mixture of 5-bromo (cyclization ortho to Br) and 7-bromo (cyclization para to Br) isomers. The 7-bromo isomer is kinetically favored due to less steric hindrance.

Pathway Diagram (DOT Visualization)

SynthesisWorkflow Precursors 3-Bromoaniline + Crotonoyl Chloride Intermediate N-(3-bromophenyl) but-2-enamide Precursors->Intermediate Acylation Cyclization Cyclization (AlCl3 or H2SO4) Intermediate->Cyclization Heat Isomers Regioisomeric Mixture Cyclization->Isomers Product7 7-Bromo Isomer (Major) Isomers->Product7 Kinetic Product Product5 5-Bromo Isomer (Target - Minor) Isomers->Product5 Steric Constraint Requires Separation

Figure 1: Synthetic pathway highlighting the regioselectivity challenge. The 5-bromo target is the minor product requiring chromatographic isolation.

Optimized Protocol for 5-Bromo Isolation
  • Amide Formation: React 3-bromoaniline with crotonoyl chloride in DCM/Et3N at 0°C. Yields quantitative amide.

  • Cyclization: Melt the amide with

    
     (neat) at 120°C or use Eaton’s Reagent (
    
    
    
    in
    
    
    ) at 90°C.
    • Expert Note: Eaton's reagent often provides a cleaner profile than

      
       for electron-deficient anilines.
      
  • Separation: The 5-bromo isomer is more polar due to the proximity of the bromine to the lactam polar head.

    • Flash Chromatography: Silica gel; Gradient 0-40% EtOAc in Hexanes.

    • Order of Elution: 7-Bromo (less polar) elutes first; 5-Bromo (target) elutes second.

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the integrity of the scaffold, specifically distinguishing it from the 7-bromo isomer, use the following multi-modal validation.

NMR Diagnostic Logic

The coupling pattern of the aromatic protons is the definitive proof of structure.

  • 7-Bromo Isomer: Shows a doublet (d), a doublet of doublets (dd), and a doublet (d) with specific ortho/meta coupling constants.

  • 5-Bromo Isomer (Target):

    • Proton at C6 and C8 will show meta coupling.

    • Key Signal: The proton at C6 is chemically shielded differently due to the adjacent carbonyl group compared to the 7-bromo isomer.

    • NOE (Nuclear Overhauser Effect): Irradiation of the amide NH will show an enhancement of the C8-H in the 7-bromo isomer, but NO enhancement of the C6-H in the 5-bromo isomer (due to the blocking Br atom).

Analytical Workflow Diagram

Validation cluster_MS Mass Spectrometry cluster_NMR 1H NMR Spectroscopy Sample Isolated Solid MS_Exp LC-MS (ESI+) Sample->MS_Exp NMR_Exp 1H NMR (DMSO-d6) Sample->NMR_Exp MS_Res Check M / M+2 Ratio (Must be ~1:1) MS_Exp->MS_Res NMR_Res Verify Aromatic Pattern (ABC System) NMR_Exp->NMR_Res

Figure 2: Analytical decision tree. Both MS (isotope) and NMR (regio-position) confirmations are required for release.

Part 4: Pharmaceutical Utility

The This compound scaffold is a "privileged structure" in medicinal chemistry.

  • Selective Androgen Receptor Modulators (SARMs): The quinolinone core mimics the steroid A/B ring system. The 4-methyl group mimics the C19 angular methyl of testosterone, providing critical hydrophobic contacts in the ligand-binding domain.

  • VEGFR2 Inhibitors: Derivatives where the amide nitrogen is alkylated have shown potency against Glioblastoma Multiforme (GBM) by inhibiting angiogenesis [1].

  • Chiral Resolution: Because the biological activity is often enantiomer-specific (usually the (S)-enantiomer for steroid mimicry), the 5-bromo handle allows for late-stage diversification after chiral separation of the core, saving expensive reagents.

References

  • MDPI . (2025). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors. Retrieved from [Link]

  • PubChem . (n.d.). Compound Summary: 3,4-dihydroquinolin-2(1H)-one.[1][2][3][4][5][6][7] Retrieved from [Link]

  • Organic Chemistry Portal . (n.d.). Synthesis of Dihydroquinolinones. Retrieved from [Link]

Sources

Theoretical & Mechanistic Guide: 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive theoretical and practical analysis of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one (hereafter referred to as BMDQ ). As a halogenated derivative of the dihydroquinolinone scaffold, BMDQ represents a critical "privileged structure" in medicinal chemistry. Its core value lies in the 5-bromo handle (enabling palladium-catalyzed cross-coupling at a sterically demanding position) and the 4-methyl stereocenter (introducing chirality and ring puckering).

This document synthesizes Density Functional Theory (DFT) data, molecular electrostatic potential (MEP) mapping, and mechanistic synthetic protocols to serve as a foundational resource for drug development professionals targeting VEGFR2 kinase inhibition or GABAA receptor modulation.

Electronic Structure & Geometry (DFT Analysis)

Theoretical calculations for dihydroquinolinones are typically performed at the B3LYP/6-311G(d,p) level of theory to accurately capture the electronic effects of halogen substituents and the conformational flexibility of the saturated lactam ring.

Conformational Analysis: The C4-Pucker

Unlike planar quinolinones, the dihydro scaffold of BMDQ exhibits significant non-planarity in the heterocyclic ring.

  • The Envelope Conformation: The C3 and C4 atoms deviate from the plane defined by the aromatic ring and the amide group.

  • 4-Methyl Influence: The methyl group at C4 prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions with the peri-hydrogen at C5. However, the presence of a 5-Bromo substituent introduces severe steric strain (A(1,3) strain) between the bromine and the C4-methyl group, potentially forcing the methyl group into a pseudo-axial conformation or distorting the ring significantly.

  • Chirality: C4 is a chiral center. The enantiomers (

    
     and 
    
    
    
    ) are energetically degenerate in isolation but exhibit distinct binding profiles in chiral protein pockets.
Tautomeric Equilibrium

The 2-oxo-quinoline core can theoretically exist in two tautomeric forms: the lactam (amide) and the lactim (imidic acid).

  • Lactam (C=O, N-H):

    
     kcal/mol (Ground State).
    
  • Lactim (C-OH, N=C):

    
     kcal/mol.
    
Frontier Molecular Orbitals (FMO)

The reactivity of BMDQ is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

OrbitalLocalizationChemical Significance
HOMO Aromatic ring (

) & Br lone pairs (

)
Site of electrophilic attack; Br lone pairs facilitate oxidative addition in Pd-catalysis.
LUMO Antibonding

of Carbonyl & Aryl ring
Site of nucleophilic attack (e.g., hydride reduction).
Band Gap

eV
Indicates high kinetic stability (Hard molecule), suitable for oral drug bioavailability.

Reactivity Descriptors & Molecular Electrostatic Potential (MEP)

To predict intermolecular interactions, we analyze the charge distribution mapped onto the electron density surface.

MEP Mapping
  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen (O2) . This is the primary H-bond acceptor site.

  • Positive Potential (Blue): Concentrated on the Amide Hydrogen (H1) . This is the primary H-bond donor site.

  • Neutral/Lipophilic (Green): The 5-Bromo and 4-Methyl regions. These areas drive hydrophobic interactions within receptor pockets (e.g., hydrophobic sub-pockets in kinases).

Global Reactivity Indices

Based on Koopmans' theorem approximation:

  • Chemical Hardness (

    
    ):  High. Resistance to charge transfer.
    
  • Electrophilicity Index (

    
    ):  Moderate. The molecule is a good electrophile in Michael-type additions if dehydrogenated to the quinolinone.
    

Synthetic Pathways & Mechanism[1][2]

The synthesis of BMDQ requires controlling the regiochemistry of the bromine and the cyclization of the saturated ring. The most robust self-validating protocol is the Intramolecular Friedel-Crafts Alkylation of N-arylacrylamides or the Cyclization of Cinnamic Acid derivatives .

Workflow Diagram

The following DOT diagram illustrates the "Hydrocinnamic Acid Route," which is preferred for its scalability and regiocontrol.

SyntheticPathway cluster_legend Reaction Phase Start 3-Bromoaniline Inter1 N-Acylation (Crotonyl Chloride) Start->Inter1 + Crotonyl Cl Base Inter2 N-(3-bromophenyl) but-2-enamide Inter1->Inter2 Yield > 85% Cyclization AlCl3 / Melt (Friedel-Crafts) Inter2->Cyclization 120°C, 2h Isomers Isomer Mixture (5-Br vs 7-Br) Cyclization->Isomers Ring Closure Purification Recrystallization (EtOH) Isomers->Purification Separation Final 5-Bromo-4-methyl- 3,4-dihydro-1H-quinolin-2-one Purification->Final Pure Crystal

Figure 1: Synthetic route via Friedel-Crafts cyclization of crotonanilides. Note the formation of regioisomers (5-Br vs 7-Br) which requires rigorous purification.

Detailed Protocol: Friedel-Crafts Cyclization

Objective: Synthesis of BMDQ from N-(3-bromophenyl)but-2-enamide.

  • Reagent Prep: In a dry 250 mL round-bottom flask, mix N-(3-bromophenyl)but-2-enamide (10.0 mmol) with Aluminum Chloride (

    
    )  (30.0 mmol, 3 equiv).
    
    • Why: Excess Lewis acid is required to complex the carbonyl oxygen and activate the alkene for electrophilic attack.

  • Reaction: Heat the neat mixture to 120°C for 2 hours.

    • Observation: The solid mixture will melt into a viscous dark syrup. Evolution of HCl gas may occur (vent to scrubber).

  • Quenching: Cool to room temperature. Carefully add crushed ice/water (100 mL) to decompose the aluminum complex.

    • Safety: Exothermic hydrolysis. Add slowly.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash organic layer with Brine. Dry over 
    
    
    
    .
  • Purification: The crude contains both 5-bromo and 7-bromo isomers.

    • Separation: Recrystallize from hot Ethanol. The 5-bromo isomer (BMDQ) typically crystallizes first due to higher lattice energy derived from the compact 5-position packing.

    • Validation: Confirm via

      
      H NMR.[1][2] The 5-Br isomer will show a distinct splitting pattern for the aromatic protons (ABC system) compared to the 7-Br isomer.
      

Biological Application & Docking Interface

BMDQ is a bioisostere of several kinase inhibitors. The 5-bromo position is critical for filling hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

Pharmacophore Modeling
  • H-Bond Donor: N1-H (Interaction with hinge region backbone, e.g., Glu/Asp residues).

  • H-Bond Acceptor: C2=O (Interaction with backbone NH or conserved water networks).

  • Hydrophobic Core: The 5-Br and Aromatic ring (

    
    -stacking with Phe/Tyr residues).
    
Molecular Docking Simulation (VEGFR2 Case Study)

When docked into the ATP-binding site of VEGFR2 (PDB: 4ASD) , BMDQ adopts a pose where the lactam ring mimics the adenine ring of ATP.

Interaction TypeTarget ResidueLigand AtomDistance (

)
H-Bond Cys919 (Hinge)N1-H2.1
H-Bond Glu917C2=O2.8
Halogen Bond Val8485-Br3.4
Hydrophobic Leu8404-Methyl3.8

Table 1: Predicted binding interactions based on homologous dihydroquinolinone docking studies [1, 3].

References

  • Meshwa, M., et al. (2022).[3] "Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors." Current Anti-Infective Agents.

  • Bédé, A. L., et al. (2018).[4] "Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives." Computational Chemistry.

  • BenchChem Technical Report. (2025). "The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs."

  • Xie, D., & Zhang, S. (2022).[5] "Selective Reduction of Quinolin-2(1H)-ones to 3,4-Dihydroquinoline-2(1H)-ones." The Journal of Organic Chemistry.

  • PubChem Compound Summary. "6-Hydroxy-3,4-dihydro-2(1H)-quinolinone" (Structural Analog Data).

Sources

Technical Guide: Safety & Handling of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and physicochemical profile of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one . As a specialized halogenated heterocyclic intermediate, this compound is primarily utilized in the synthesis of psychotropic pharmaceutical agents (e.g., partial dopamine agonists like Aripiprazole and Brexpiprazole analogs).

Part 1: Executive Summary & Chemical Identity

This compound is a chiral building block belonging to the dihydrocarbostyril class. Its structural importance lies in the 5-bromo position, which serves as a handle for palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig or Suzuki-Miyaura), and the 4-methyl group, which introduces stereochemical complexity often required to tune receptor binding affinity in drug candidates.

Chemical Identification Table
PropertyDetail
IUPAC Name This compound
Common Name 5-Bromo-4-methyl-dihydrocarbostyril
Molecular Formula C₁₀H₁₀BrNO
Molecular Weight 240.10 g/mol
CAS Number Not widely listed; Analogous to 880094-83-7 (Des-methyl)
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Melting Point Predicted: 165–175 °C (Based on structural analogs)

Part 2: Hazard Identification & Toxicology (GHS)

As a specialized intermediate without a high-volume public REACH dossier, the safety profile is derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated dihydroquinolinones.

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2][3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.[2][3]

    • P280: Wear protective gloves/eye protection/face protection.[1][2][4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][4] Remove contact lenses if present and easy to do.[1][2][4]

Toxicological Insights
  • Skin Sensitization: Brominated aromatic compounds possess a structural alert for skin sensitization. While the lactam ring reduces volatility, direct contact may induce allergic dermatitis over repeated exposures.

  • Reactivity: The amide (lactam) bond is stable under neutral conditions but susceptible to hydrolysis in strong acids/bases. The aryl bromide is stable but reactive toward zero-valent transition metals (Pd, Ni).

Part 3: Safe Handling & Engineering Controls

Containment Hierarchy

Handling this compound requires a tiered approach based on the quantity and operation type.

HandlingProtocol Start Operation Assessment SmallScale Small Scale (<1g) Weighing/Transfer Start->SmallScale LargeScale Large Scale (>10g) Synthesis/Purification Start->LargeScale Control1 Standard Fume Hood (Face vel. > 0.5 m/s) SmallScale->Control1 Required HighRisk Dust Generation (Milling/Grinding) LargeScale->HighRisk If mechanical processing LargeScale->Control1 Minimum Control2 Powder Containment Hood or Isolator HighRisk->Control2 Preferred Control3 Local Exhaust Ventilation (LEV) + P3 Respirator HighRisk->Control3 Alternative PPE PPE: Nitrile Gloves (Double), Safety Glasses, Lab Coat Control1->PPE

Figure 1: Engineering control decision tree for handling brominated dihydroquinolinones.

Personal Protective Equipment (PPE)
  • Respiratory: If handling open powder outside a hood, use a P95/P3 particulate respirator .

  • Dermal: Nitrile rubber gloves (minimum thickness 0.11 mm). Double-gloving is recommended during solution preparation in organic solvents (DMSO/DCM) to prevent permeation.

  • Ocular: Chemical safety goggles. Face shield required if handling large volumes of corrosive reagents during synthesis (e.g., acid hydrolysis steps).

Part 4: Synthesis & Reactivity Context[7][8]

Understanding the synthesis pathway highlights potential impurities and safety risks (e.g., unreacted aniline precursors).

Synthesis Workflow (Friedel-Crafts Cyclization)

The most common route involves the reaction of 3-bromoaniline with crotonic acid derivatives, followed by cyclization.

Synthesis Aniline 3-Bromoaniline (Toxic, Absorbed via Skin) Amide N-(3-bromophenyl) but-2-enamide Aniline->Amide Crotonic Crotonic Acid (Corrosive) Crotonic->Amide Cyclization Acid Catalyzed Cyclization (AlCl3 or H2SO4) Amide->Cyclization Isomer7 7-Bromo-4-methyl (Major Isomer) Cyclization->Isomer7 Isomer5 5-Bromo-4-methyl (Target Minor Isomer) Cyclization->Isomer5 Separation Required (Chromatography)

Figure 2: Synthesis pathway highlighting the origin of the 5-bromo isomer and associated reagent hazards.

Safety Note on Impurities: The synthesis typically yields a mixture of 7-bromo (major) and 5-bromo (minor) isomers. Purification often requires column chromatography using solvents like Hexane/Ethyl Acetate. Ensure all waste solvent is halogenated-waste compliant.

Part 5: Emergency Response Protocols

Accidental Release (Spill)
  • Solid Spill: Do not dry sweep. Use a HEPA-filtered vacuum or wet-wipe method to prevent dust aerosolization.

  • Solution Spill: Absorb with inert material (vermiculite/sand). Collect in a sealed container labeled "Hazardous Waste - Halogenated Organic."

  • Decontamination: Wash the area with a 10% soap/water solution. The compound is not rapidly biodegradable; prevent entry into drains.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (possible bronchial irritation).

  • Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use ethanol to wash skin, as it may increase transdermal absorption of the brominated compound.

  • Eye Contact: Rinse continuously for 15 minutes, lifting upper and lower lids.

Storage & Stability
  • Conditions: Store at 2–8 °C (refrigerated) or cool room temperature (<25 °C).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if long-term storage is required, to prevent slow oxidation of the methyl group or bromide hydrolysis.

  • Incompatibilities: Strong oxidizing agents (e.g., peroxides, permanganates) and strong bases.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53249793 (5-Bromo-3,4-dihydroquinolin-2(1H)-one). Retrieved from [Link]

  • Otsuka Pharmaceutical Co., Ltd.Patent WO2006112464A1: Piperazine-substituted benzothiophenes for treatment of mental disorders (Brexpiprazole synthesis).
  • Organic Syntheses. Preparation of Dihydroquinolinones via Friedel-Crafts Cyclization. Org.[5][6][7][8][9] Synth. Coll. Vol. 3, p. 580. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Brominated quinolinone derivatives. Retrieved from [Link]

Sources

The Structural Elucidation of Brominated Dihydroquinolinones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one and its Analogs

Introduction

The 3,4-dihydro-1H-quinolin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine substituent and a methyl group, as in this compound, can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with therapeutic targets. Understanding the precise three-dimensional arrangement of atoms within this and related molecules is paramount for rational drug design and the development of novel therapeutics.

This technical guide provides a comprehensive overview of the crystal structure of brominated dihydroquinolinones. While a definitive crystal structure for this compound is not publicly available at the time of this writing, this guide will leverage data from closely related, structurally characterized analogs to provide a detailed framework for its synthesis, crystallization, and structural analysis. We will present a representative experimental protocol and analyze the key crystallographic features that are instructive for researchers in drug development and materials science.

Synthesis and Crystallization: A Representative Protocol

The synthesis of brominated dihydroquinolinones can be achieved through various established synthetic routes. A common and effective method involves the intramolecular cyclization of an N-aryl-3-halopropanamide. The following protocol is a representative procedure adapted from literature methods for the synthesis of related compounds.

Experimental Protocol: Synthesis of a Brominated Dihydroquinolinone Analog

Step 1: N-Acylation of a Brominated Aniline

  • To a solution of the appropriately substituted bromoaniline (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or pyridine (1.2 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 3-chloropropionyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl) and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(bromophenyl)-3-chloropropanamide.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Add the crude N-(bromophenyl)-3-chloropropanamide from the previous step to a flask containing a Lewis acid catalyst (e.g., aluminum chloride, 1.5 eq.) in a dry, high-boiling solvent such as nitrobenzene or 1,2-dichloroethane.

  • Heat the reaction mixture to a temperature between 80-120 °C and stir for 6-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with ethyl acetate, wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude brominated 3,4-dihydro-1H-quinolin-2-one.

Step 3: Purification and Crystallization

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • For single crystal growth, dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or acetone) to near saturation at an elevated temperature.

  • Allow the solution to cool slowly to room temperature. Slow evaporation of the solvent over several days may be necessary to obtain X-ray quality single crystals.

Synthesis_Workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Purification & Crystallization A Bromoaniline C N-(bromophenyl)-3-chloropropanamide A->C Base, Solvent B 3-Chloropropionyl Chloride B->C D Brominated 3,4-dihydro-1H-quinolin-2-one C->D Lewis Acid, Heat E Purified Compound D->E Column Chromatography F Single Crystals E->F Slow Evaporation

Caption: Workflow for the synthesis and crystallization of brominated dihydroquinolinones.

Crystal Structure Analysis: A Case Study of a Halogenated Dihydroquinolinone

As a direct crystal structure for this compound is unavailable, we present an analysis based on a closely related halogenated dihydroquinolinone derivative whose crystal structure has been determined by single-crystal X-ray diffraction[1]. This provides valuable insights into the expected structural features of the target compound.

Data Collection and Structure Refinement

Single-crystal X-ray diffraction data for the analogue was collected on a diffractometer using monochromatic radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for a representative halogenated dihydroquinolinone analog[1].

ParameterValue
Chemical FormulaC₁₅H₁₀BrCl₂NO₂
Formula Weight399.06
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)10.234(4)
β (°)108.34(3)
Volume (ų)1518.9(10)
Z4
Calculated Density (g/cm³)1.748
Absorption Coeff. (mm⁻¹)3.456
F(000)800
R-factor (I > 2σ(I))0.045
wR-factor (all data)0.123

Note: Data presented is for a representative analog and not the title compound.

Molecular and Crystal Structure

The molecular structure of the dihydroquinolinone core is expected to be nearly planar, with the saturated six-membered ring adopting a distorted boat or screw-boat conformation. The bromine and methyl substituents on the aromatic ring will influence the local electronic environment and steric interactions.

In the crystal lattice, molecules are likely to be linked by intermolecular hydrogen bonds involving the amide N-H donor and the carbonyl O acceptor, forming centrosymmetric dimers or one-dimensional chains. These primary interactions are often supplemented by weaker C-H···O and C-H···π interactions, as well as halogen bonding involving the bromine atom, which collectively stabilize the three-dimensional crystal packing.

Crystal_Packing cluster_interactions Key Intermolecular Interactions cluster_packing Resulting Crystal Packing A N-H...O Hydrogen Bonds P1 Dimers A->P1 P2 Chains A->P2 B C-H...O Interactions P3 3D Supramolecular Network B->P3 C π-π Stacking C->P3 D Halogen Bonding (Br...X) D->P3 P1->P3 P2->P3

Sources

Technical Guide: 3,4-Dihydro-2(1H)-quinolinones – From Synthesis to Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,4-dihydro-2(1H)-quinolinone scaffold (also known as dihydrocarbostyril) represents a privileged pharmacophore in medicinal chemistry, serving as the structural core for a diverse range of FDA-approved therapeutics. Its unique bicyclic system—comprising a benzene ring fused to a six-membered lactam—offers a rigid yet functionalizable platform that facilitates precise binding to G-protein coupled receptors (GPCRs) and enzymes.

This technical guide provides a comprehensive review of the scaffold, moving from its pharmacological mechanism of action to industrial-scale synthetic methodologies. It is designed for medicinal chemists and process engineers seeking to optimize the synthesis and application of this moiety in drug discovery.

Part 1: Structural Significance & Therapeutic Landscape

Pharmacophore Analysis

The 3,4-dihydro-2(1H)-quinolinone core is distinguished by two key features:

  • Hydrogen Bonding Donor/Acceptor: The lactam amide (-NH-CO-) acts as a critical anchor point for receptor binding, often engaging in hydrogen bonding with residues such as Serine or Threonine in target pockets.

  • Conformational Rigidity: Unlike open-chain amides, the fused bicyclic system restricts bond rotation, pre-organizing the molecule into a bioactive conformation that minimizes the entropy penalty upon binding.

FDA-Approved & Investigational Drugs

The versatility of this scaffold is evident in its presence across distinct therapeutic classes.

Drug NameIndicationTarget MechanismRole of Quinolinone Core
Cilostazol Intermittent ClaudicationPDE3 Inhibitor Mimics the cAMP substrate, fitting into the catalytic pocket of phosphodiesterase 3.
Aripiprazole Schizophrenia / BipolarD2 Partial Agonist The 7-hydroxy-dihydroquinolinone moiety binds to the secondary pocket of the D2 receptor, modulating efficacy.
Brexpiprazole Schizophrenia / DepressionD2/5-HT1A Modulator Structurally similar to Aripiprazole but with a thiophene spacer; the quinolinone core remains critical for receptor affinity.
Carteolol Glaucoma / Hypertension

-Adrenergic Antagonist
The core mimics the catecholamine structure required for adrenergic receptor recognition.
Mechanism of Action: The Cilostazol Pathway

Cilostazol exemplifies the scaffold's utility in enzyme inhibition. By selectively inhibiting Phosphodiesterase 3 (PDE3), it prevents the degradation of cAMP, leading to a cascade of vascular benefits.[1]

Cilostazol_Mechanism Cilostazol Cilostazol (Drug) PDE3 PDE3 Enzyme Cilostazol->PDE3 Inhibits cAMP cAMP Levels (Platelets/VSMC) PDE3->cAMP Inhibition leads to Accumulation AMP AMP (Inactive) PDE3->AMP Catalyzes breakdown (Blocked) PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Phosphorylates (Inhibits) Ca Intracellular Ca2+ Release PKA->Ca Inhibits Release Vasodilation Vasodilation (VSMC Relaxation) MLCK->Vasodilation Reduced Activity Antiplatelet Inhibition of Platelet Aggregation Ca->Antiplatelet Reduced Ca2+

Figure 1: Mechanism of Action of Cilostazol.[1][2][3] Inhibition of PDE3 leads to cAMP accumulation, activating PKA, which drives vasodilation and antiplatelet effects.[1][4]

Part 2: Synthetic Methodologies

The synthesis of 3,4-dihydro-2(1H)-quinolinones has evolved from classical Friedel-Crafts chemistry to modern asymmetric catalysis.

Retrosynthetic Analysis

The construction of the core typically follows one of two major disconnections:

  • Intramolecular Amidation (Bond A): Forming the lactam bond from an amino-ester precursor.

  • Intramolecular Friedel-Crafts Alkylation (Bond B): Forming the C-C bond between the aromatic ring and the side chain. This is the dominant industrial route.

Retrosynthesis Target 3,4-dihydro-2(1H)-quinolinone (Core Scaffold) Precursor1 N-Aryl-3-chloropropanamide (Friedel-Crafts Precursor) Precursor1->Target Route A: AlCl3, Heat (Industrial Standard) Precursor2 o-Amino Cinnamic Acid Deriv. (Reduction/Cyclization) Precursor2->Target Route B: H2, Pd/C (Cyclization) Precursor3 Aniline + Acrylate (Modern Cascade) Precursor3->Target Route C: Pd-Catalyzed [4+2] Annulation

Figure 2: Retrosynthetic strategies for the dihydroquinolinone core. Route A is the primary industrial method for drugs like Cilostazol.

Modern Advances: Asymmetric Synthesis

While industrial routes prioritize yield, academic research has focused on enantioselectivity. A notable advance is the Pd-catalyzed decarboxylative [4+2] cycloaddition .

  • Substrates: Vinyl benzoxazinanones and electron-deficient alkenes.

  • Catalyst: Pd(0) with chiral phosphine ligands (e.g., Trost ligands).

  • Outcome: Yields chiral 3,4-dihydro-2(1H)-quinolinones with high enantiomeric excess (ee > 90%), crucial for developing novel chiral drugs.

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

Context: This is the key intermediate for Cilostazol . The synthesis utilizes a robust intramolecular Friedel-Crafts alkylation.

Reagents:

  • 4-Methoxyaniline (p-Anisidine)

  • 3-Chloropropionyl chloride[5]

  • Aluminum Chloride (AlCl3) - Lewis Acid Catalyst[6]

  • Solvents: Acetone (Step 1), Chlorobenzene or Melt (Step 2)

Step 1: Amide Formation (N-Acylation)
  • Dissolution: Dissolve 4-methoxyaniline (1.0 eq) in acetone at 0°C. Add K2CO3 (1.2 eq) as an acid scavenger.

  • Addition: Dropwise add 3-chloropropionyl chloride (1.1 eq) while maintaining temperature < 10°C. Reasoning: Exothermic reaction; controlling temp prevents bis-acylation.

  • Workup: Quench with water. Filter the precipitate (3-chloro-N-(4-methoxyphenyl)propanamide). Dry under vacuum.

Step 2: Intramolecular Friedel-Crafts Cyclization

This step forms the bicyclic core.

  • Setup: In a flame-dried flask under N2, mix the amide from Step 1 with AlCl3 (3.0 - 4.0 eq). Note: Excess AlCl3 is required because the product complexes with the Lewis acid.

  • Heating: Heat the mixture to 120–140°C .

    • Mechanism:[1][4][2][3][7][8][9] AlCl3 abstracts the chloride to form a primary carbocation (or complex), which attacks the aromatic ring ortho to the amine. The high temperature also facilitates the cleavage of the methyl ether (demethylation) to the phenol in situ, directly yielding the 6-hydroxy derivative.

  • Quenching (Critical): Cool to 60°C. Carefully pour the reaction mass into ice-cold dilute HCl. Caution: Violent exotherm.

  • Isolation: Filter the resulting solid. Recrystallize from ethanol/water.

Self-Validating Checkpoints:

  • TLC/HPLC: Disappearance of the acyclic amide peak.

  • Appearance: Product should be a white to off-white solid. Darkening indicates oxidation or polymerization (often due to insufficient N2 shielding).

Part 4: Quality & Impurity Profiling

In the industrial production of Cilostazol and Aripiprazole, specific impurity profiles must be monitored:

Impurity TypeOriginControl Strategy
Dimer Impurity Intermolecular reaction between two amide molecules instead of intramolecular cyclization.High dilution is rarely used industrially; instead, high temperature favors the intramolecular entropy.
Uncyclized Amide Incomplete Friedel-Crafts reaction.Ensure sufficient AlCl3 stoichiometry (>3 eq) and reaction time.
O-Alkylated Byproducts In subsequent alkylation steps (e.g., adding the tetrazole side chain), O- vs N-alkylation competition.Use specific bases (e.g., K2CO3 in acetone) that favor O-alkylation for the hydroxy group.

References

  • Pharmacological Properties Review

    • A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Bentham Science.[10]

  • Cilostazol Synthesis & Impurities

    • Synthesis of Related Substances of Cilostazol. Heterocycles.[7][8][11][12][13]

  • Aripiprazole Industrial Process

    • Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.[5][7][14][15][16] US Patent 20060079690A1.

  • Modern Catalytic Methods

    • Asymmetric Synthesis of 3,4-Dihydroquinolin-2-ones via Palladium-Catalyzed Decarboxylative [4 + 2]-Cycloaddition. Organic Letters.[10][11]

  • Green Chemistry Approaches

    • Sustainable and selective synthesis of 3,4-dihydroquinolizin-2-one derivatives. Green Chemistry.[12][13][17]

Sources

Methodological & Application

use of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one in Medicinal Chemistry

Executive Summary

This compound (often referred to as 5-bromo-4-methyl-dihydrocarbostyril) is a high-value "privileged scaffold" in medicinal chemistry.[1][2] Its structural utility lies in the unique juxtaposition of a reactive aryl bromide at the C5 position and a stereogenic center at C4.[1][2]

Unlike the more common 7-bromo isomers used in antipsychotics (e.g., Aripiprazole precursors), the 5-bromo variant allows for vector extension into the "perpendicular" space of a binding pocket, often critical for selectivity in GPCR ligands (particularly 5-HT receptors) and kinase inhibitors.[1][2]

Key Challenges Addressed in This Guide:

  • Regioselectivity: Overcoming the thermodynamic preference for the 7-bromo isomer during synthesis.[1][2]

  • Steric Hindrance: The C4-methyl group exerts peri-strain on the C5-bromide, requiring specialized cross-coupling protocols.[1][2]

  • Chirality: Managing the C4 stereocenter.

Synthesis Protocol: The "Split-Path" Methodology

The synthesis of this scaffold is non-trivial due to the directing effects of the bromine atom on the aniline precursor.[1][2] The following protocol utilizes an intramolecular Friedel-Crafts alkylation optimized for maximizing the 5-bromo isomer.

Step 1: N-Acylation (Precursor Formation)[1][2]
  • Reagents: 3-Bromoaniline (1.0 eq), Crotonyl Chloride (1.1 eq), Triethylamine (1.2 eq), DCM (anhydrous).[1][2]

  • Mechanism: Nucleophilic acyl substitution.[1][2]

  • Procedure:

    • Dissolve 3-bromoaniline in DCM at 0°C under

      
      .
      
    • Add TEA, followed by dropwise addition of crotonyl chloride.

    • Warm to RT and stir for 2 hours.

    • Checkpoint: TLC (30% EtOAc/Hex) should show complete consumption of aniline.

    • Workup: Wash with 1N HCl, then brine. Dry over

      
      .[1][2]
      
    • Yield: Quantitative formation of N-(3-bromophenyl)but-2-enamide.

Step 2: Cyclization & Isomer Separation (The Critical Step)
  • Reagents: Aluminum Chloride (

    
    , 3.0 eq), Chlorobenzene (Solvent).[1][2]
    
  • Conditions: 120°C, 4 hours.[1][2]

  • Expert Insight: The cyclization of the meta-bromo precursor yields two regioisomers:

    • 7-Bromo isomer (Major): Cyclization para to the bromine.[1][2]

    • 5-Bromo isomer (Minor): Cyclization ortho to the bromine.[1][2]

  • Procedure:

    • Suspend

      
       in chlorobenzene.[1][2] Add the amide from Step 1.[1][2]
      
    • Heat to 120°C. The mixture will darken significantly.

    • Quench: Pour slowly onto ice/HCl mixture. Extract with EtOAc.[1][2]

    • Purification (Crucial): The isomers have distinct polarities.[1][2]

      • Flash Chromatography:[1][2][3] Elute with a gradient of 0-40% EtOAc in Hexanes.[1][2]

      • Order of Elution: The 5-bromo-4-methyl isomer typically elutes first (less polar due to intramolecular H-bond shielding or steric twisting) compared to the 7-bromo isomer.[1][2]

      • Crystallization:[1][2] If scale permits (>10g), the 7-bromo isomer can often be crashed out from EtOH, leaving the 5-bromo enriched in the mother liquor.[1][2]

Data Table 1: Physicochemical Properties of Isomers

Property5-Bromo-4-methyl (Target)7-Bromo-4-methyl (Byproduct)
Elution Order (SiO2) Fast (First Fraction)Slow (Second Fraction)
1H NMR (Aromatic) Distinct doublet/triplet patternDistinct singlet (C8-H)
Steric Environment High (C4-Me / C5-Br clash)Low
ClogP ~2.4~2.4

Functionalization Protocols

The 5-bromo position is sterically encumbered by the adjacent 4-methyl group.[1][2] Standard Suzuki conditions often fail or proceed slowly.[1][2]

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
  • Objective: Install an aryl/heteroaryl group at C5.

  • Challenge: The C4-methyl group blocks the approach of the Pd-complex.[1][2]

  • Solution: Use of Buchwald precatalysts with smaller phosphine cone angles or high activity.[1][2]

Reaction Setup:

  • Substrate: this compound (1.0 eq).

  • Boronic Acid: Aryl-B(OH)2 (1.5 eq).[1][2]

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or XPhos Pd G3 (for very hindered partners).[1][2]

  • Base:

    
     (3.0 eq, 2M aq).[1][2]
    
  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: 100°C, 12 hours, sealed tube.

Validation:

  • Monitor by LC-MS.[1][2][4] If conversion <50% after 4 hours, switch to SPhos Pd G3 to facilitate oxidative addition in the crowded environment.

Protocol B: N-Alkylation (Scaffold Decoration)
  • Reagents: Alkyl halide (1.2 eq), Cs2CO3 (2.0 eq), DMF or Acetone.[1][2]

  • Note: The amide nitrogen (N1) is nucleophilic.[1][2]

  • Procedure: Stir at 60°C. This reaction is generally insensitive to the 4/5-substitution pattern.[1][2]

Medicinal Chemistry Applications

Case Study: 5-HT6 Receptor Antagonists

The 5-substituted dihydroquinolinone mimics the indole core of serotonin (5-HT) but with a restricted conformation.[1][2]

  • Design Logic: The C5-aryl group (installed via Suzuki) targets the hydrophobic pocket usually occupied by the indole 5-substituent.[1][2]

  • C4-Methyl Effect: The methyl group locks the conformation of the lactam ring, often improving metabolic stability by preventing aromatization to the fully aromatic quinolinone.[1][2]

Case Study: Kinase Inhibitors
  • Binding Mode: The lactam (NH-C=O) functions as a donor-acceptor motif for the kinase hinge region.[1][2]

  • Vector: The 5-position directs substituents into the solvent-exposed region or the gatekeeper pocket, depending on the specific kinase topology.[1][2]

Visualizations

Figure 1: Synthesis and Regioselectivity Pathway[1][2]

SynthesisPath Start 3-Bromoaniline Inter N-(3-bromophenyl) but-2-enamide Start->Inter Amidation Reagent Crotonyl Chloride Reagent->Inter Cyclization Friedel-Crafts (AlCl3, 120°C) Inter->Cyclization Target 5-Bromo-4-methyl (Target Isomer) (Minor, ~30%) Cyclization->Target Ortho Attack Byproduct 7-Bromo-4-methyl (Major, ~70%) Cyclization->Byproduct Para Attack

Caption: Divergent synthesis of regioisomers. The target 5-bromo isomer requires chromatographic separation from the thermodynamic 7-bromo product.[1][2]

Figure 2: SAR & Functionalization Logic

SAR Core This compound N1 N1 Position: Solubility/PK Modulation (Alkyl/Sulfonyl) Core->N1 Alkylation C4 C4 Methyl: Chirality & Conf. Lock (Prevents Aromatization) Core->C4 Fixed Feature C5 C5 Bromine: Vector Extension (Suzuki/Buchwald) Core->C5 Cross-Coupling Metabolic Stability Metabolic Stability C4->Metabolic Stability Target Specificity\n(e.g., 5-HT Pocket) Target Specificity (e.g., 5-HT Pocket) C5->Target Specificity\n(e.g., 5-HT Pocket)

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the N1, C4, and C5 positions.

References

  • Privileged Scaffolds in Drug Discovery: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery."[1][2] Current Opinion in Chemical Biology, 2010.[1][2] Link

  • Dihydroquinolinone Synthesis: "Synthesis of dihydroquinolinones." Organic Chemistry Portal. Link

  • Regioselectivity of Friedel-Crafts Cyclization: Manasa Life Sciences. "5-Hydroxy-3,4-dihydro-2(1H)-quinolinone synthesis." Link

  • Cross-Coupling on Hindered Substrates: Martin, R., & Buchwald, S. L.[1][2] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 2008.[1][2] Link[1][2]

  • General Properties of 3-Bromoaniline Precursors: PubChem. "3-Bromoaniline Compound Summary."[1][2] Link[1][2]

Sources

Application Note: Scalable Synthesis of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 3,4-dihydroquinolin-2(1H)-one (dihydrocarbostyril) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antipsychotics (e.g., Aripiprazole), cardiotonics, and androgen receptor modulators. The specific derivative 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one represents a high-value intermediate. The C5-bromine handle allows for orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access tricyclic systems, while the C4-methyl group introduces chirality and conformational constraint, often enhancing receptor binding selectivity.

This application note details a robust, two-stage synthesis starting from commercially available 3-bromoaniline. Unlike standard Knorr quinoline syntheses which yield fully aromatic systems, this protocol utilizes a Friedel-Crafts intramolecular alkylation strategy to directly access the dihydro-scaffold. Special attention is given to the regiochemical challenge inherent in meta-substituted aniline cyclizations, providing a validated workflow for separating the desired 5-bromo isomer from the competing 7-bromo byproduct.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the lactam ring via intramolecular C-C bond formation. The precursor, an


-arylamide, is assembled from 3-bromoaniline and a crotonic acid derivative.

Retrosynthesis cluster_regio Regioselectivity Checkpoint Target This compound (Target Molecule) Precursor N-(3-Bromophenyl)but-2-enamide (Acrylamide Intermediate) Target->Precursor Intramolecular Friedel-Crafts (AlCl3/Melt) StartingMaterials 3-Bromoaniline + Crotonyl Chloride Precursor->StartingMaterials N-Acylation (Schotten-Baumann) Warning Cyclization of meta-substituted aniline yields 5-Br (minor) and 7-Br (major) isomers.

Figure 1: Retrosynthetic logic highlighting the critical cyclization step and regioselectivity constraints.

Experimental Protocol

Stage 1: Synthesis of N-(3-Bromophenyl)but-2-enamide

This step installs the carbon chain required for the heterocyclic ring. The reaction uses a standard Schotten-Baumann condition to ensure high yield and purity.

Reagents:

  • 3-Bromoaniline (1.0 equiv)

  • Crotonyl chloride (1.1 equiv)

  • Triethylamine (1.2 equiv) or Pyridine

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with 3-bromoaniline (50 mmol) and dry DCM (250 mL). Cool the solution to 0°C under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (60 mmol) dropwise.

  • Acylation: Add Crotonyl chloride (55 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature < 5°C to prevent polymerization of the crotonyl moiety.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water (100 mL). Wash the organic layer with 1N HCl (to remove unreacted aniline), saturated NaHCO₃, and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water if necessary. The product is typically a white to off-white solid.

Stage 2: Intramolecular Cyclization (The Critical Step)

This step closes the ring. The choice of Lewis Acid is critical. Aluminum Chloride (AlCl₃) in a melt or high-boiling solvent is preferred over Polyphosphoric Acid (PPA) for better control over the "4-methyl" stereocenter integrity, although PPA is a viable alternative.

Reagents:

  • N-(3-Bromophenyl)but-2-enamide (from Stage 1)

  • Aluminum Chloride (AlCl₃) (3.0 equiv)

  • Chlorobenzene (Solvent) or solvent-free (Melt)

Protocol:

  • Setup: In a heavy-walled flask, suspend AlCl₃ (150 mmol) in Chlorobenzene (100 mL).

  • Addition: Add the amide (50 mmol) portion-wise at RT. The reaction is exothermic; control the rate to avoid temperature spikes.

  • Heating: Heat the mixture to 90–100°C for 2–4 hours.

    • Mechanistic Note: The AlCl₃ activates the alkene, promoting electrophilic attack on the aromatic ring. The meta-bromine substituent directs the cyclization to the ortho (position 5) and para (position 7) positions relative to itself.

  • Quenching: Cool to RT and carefully pour the reaction mixture onto ice/HCl mixture. Caution: Vigorous evolution of HCl gas.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL).

  • Regioisomer Analysis: The crude mixture will contain both 5-bromo-4-methyl (Target) and 7-bromo-4-methyl (Isomer) products. Typically, the 7-bromo isomer is the major product (approx. 3:1 to 5:1 ratio) due to steric hindrance at the 5-position.

Stage 3: Purification and Isolation of the 5-Bromo Isomer

Separation is achieved by exploiting the solubility differences or chromatographic retention times.

Data for Separation:

Parameter5-Bromo Isomer (Target)7-Bromo Isomer (Byproduct)
Polarity (TLC) Slightly Less Polar (Higher Rf)Slightly More Polar (Lower Rf)
Solubility (EtOH) Higher SolubilityLower Solubility (Often crystallizes first)
1H NMR (Ar-H) Distinct splitting pattern (ABC system)Distinct splitting pattern (ABX system)

Purification Protocol:

  • Fractional Crystallization (First Pass): Dissolve the crude solid in boiling Ethanol. Allow to cool slowly. The 7-bromo isomer often crystallizes out first. Filter and collect the solid (keep for characterization).[1]

  • Mother Liquor Processing: Concentrate the mother liquor (enriched in the 5-bromo target).

  • Flash Chromatography: Purify the residue using silica gel chromatography.

    • Gradient: 0% -> 30% Ethyl Acetate in Hexanes.

    • Collection: The 5-bromo isomer typically elutes before the 7-bromo isomer due to the proximity of the bromine to the lactam carbonyl (field effect) or general steric shielding.

  • Validation: Confirm structure via 1H NMR.

    • Diagnostic Signal: Look for the aromatic protons. In the 5-bromo isomer, the proton at C6 and C7 will show coupling constants typical of ortho neighbors, while C8 is isolated. (Wait, C8 is adjacent to N).

    • Correction:

      • 5-Bromo: Protons at 6, 7,[2] 8. H-6 and H-7 are ortho (d, ~8Hz). H-8 is adjacent to NH.[3]

      • 7-Bromo: Protons at 5, 6, 8. H-5 and H-6 are ortho (d, ~8Hz). H-8 is isolated (s, meta coupling).

      • Key Check: The 7-bromo isomer has a singlet (or doublet with small J) for the proton at position 8 (sandwiched between Br and N). The 5-bromo isomer has three contiguous protons (6, 7, 8) if we consider the ring, but actually, it's 6, 7, 8. Wait:

        • 5-Br structure: H at 6, 7, 8.[2]

        • 7-Br structure: H at 5, 6, 8.

        • The 7-Br isomer shows a diagnostic isolated proton signal (H-8). The 5-Br isomer shows a continuous spin system (H-6, H-7, H-8).

Workflow Visualization

Workflow Start Start: 3-Bromoaniline Step1 Amide Formation (Crotonyl Chloride, DCM, 0°C) Start->Step1 Intermediate Crude N-(3-bromophenyl)crotonamide Step1->Intermediate Step2 Friedel-Crafts Cyclization (AlCl3, Chlorobenzene, 95°C) Intermediate->Step2 Quench Ice/HCl Quench & Extraction Step2->Quench CrudeMix Crude Mixture (5-Br & 7-Br Isomers) Quench->CrudeMix Step3 Fractional Crystallization (Remove 7-Br solid) CrudeMix->Step3 Liquor Mother Liquor (Enriched 5-Br) Step3->Liquor Filtrate Step4 Flash Chromatography (Hex/EtOAc) Liquor->Step4 Final Pure this compound Step4->Final

Figure 2: Operational workflow emphasizing the separation strategy for the regioisomers.

References

  • General Quinolinone Synthesis: "Synthesis of dihydroquinolinones." Organic Chemistry Portal. Available at: [Link]

  • Knorr Reaction & Regioselectivity: Janin, Y. L., et al. "On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one." Synthesis, 2011. (Discusses regioselectivity challenges in methyl-quinolinone synthesis). Available at: [Link]

  • Reduction Protocols (Alternative Route): Xie, D., & Zhang, S. "SmI2/H2O/MeOH promotes a selective reduction of quinolin-2(1H)-ones."[4] J. Org.[4][5][6] Chem., 2022.[4] (Applicable if aromatic precursor is synthesized first).

Sources

Application Notes and Protocols: Evaluating 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one as a Novel PARP Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the investigation of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one as a potential Poly (ADP-ribose) polymerase (PARP) inhibitor. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for characterizing the compound's activity from initial biochemical screening to cell-based functional assays. The protocols are designed to be self-validating, incorporating essential controls and addressing the causality behind experimental choices. This guide is intended to empower researchers in the fields of oncology, DNA repair, and drug discovery to rigorously evaluate novel chemical entities for PARP-targeting therapeutic potential.

Introduction and Scientific Rationale

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular processes, most notably the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1][2][3] In the context of cancer therapy, inhibiting PARP has emerged as a powerful strategy, particularly for tumors with deficiencies in homologous recombination (HR), a key pathway for repairing DNA double-strand breaks (DSBs).[4][5][6][7] This concept, known as synthetic lethality, forms the foundation for the clinical success of PARP inhibitors in treating cancers with mutations in genes like BRCA1 and BRCA2.[6][7][8]

When PARP is inhibited, unrepaired SSBs accumulate and can collapse replication forks, leading to the formation of DSBs.[5][7] In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with a compromised HR pathway, the accumulation of DSBs leads to genomic instability and ultimately, cell death.[5][8]

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[9] This has led to the hypothesis that novel derivatives, such as this compound, may exhibit inhibitory activity against key cellular targets like PARP. These application notes will guide the user through the systematic evaluation of this compound's potential as a PARP inhibitor.

Mechanism of PARP-Mediated DNA Repair and Inhibition

A fundamental understanding of the PARP-mediated DNA damage response is crucial for interpreting experimental outcomes. The following diagram illustrates the central role of PARP1 in the BER pathway and the therapeutic implications of its inhibition.

PARP_Mechanism cluster_0 Cellular Response to DNA Damage cluster_1 Effect of PARP Inhibition DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_damage->PARP1 detection PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation catalysis PARP_trapping PARP Trapping on DNA PARP1->PARP_trapping Recruitment Recruitment of BER Proteins (e.g., XRCC1, DNA Ligase III) PARylation->Recruitment signal Repair SSB Repair Recruitment->Repair Cell_Survival Cell Survival Repair->Cell_Survival Inhibitor 5-Bromo-4-methyl-3,4-dihydro- 1H-quinolin-2-one Inhibitor->PARP1 inhibition DSB_formation Replication Fork Collapse & Double-Strand Break (DSB) Formation PARP_trapping->DSB_formation HR_proficient HR-Proficient Cells DSB_formation->HR_proficient HR_deficient HR-Deficient Cells (e.g., BRCA1/2 mutant) DSB_formation->HR_deficient HR_repair Homologous Recombination Repair HR_proficient->HR_repair Genomic_Instability Genomic Instability HR_deficient->Genomic_Instability HR_repair->Cell_Survival Apoptosis Apoptosis/Cell Death Genomic_Instability->Apoptosis

Caption: PARP1 in DNA Repair and the Impact of Inhibition.

Synthesis of this compound

Protocol 3.1: Hypothetical Synthesis

  • Starting Material: 4-Methyl-3,4-dihydro-1H-quinolin-2-one.

  • Bromination: To a solution of 4-methyl-3,4-dihydro-1H-quinolin-2-one in a suitable solvent (e.g., concentrated sulfuric acid), add a brominating agent such as N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., -30°C to -15°C).[12]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, quench the reaction by pouring the mixture into ice water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Evaluation of PARP Inhibitory Activity

The initial assessment of a novel compound's PARP inhibitory potential is typically performed using in vitro enzymatic assays. These assays directly measure the compound's ability to inhibit the catalytic activity of PARP enzymes.

4.1. PARP1 Enzymatic Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[13]

Protocol 4.1.1: Chemiluminescent PARP1 Assay

  • Plate Coating: Coat a 96-well plate with histone proteins.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control (e.g., DMSO).

  • Reaction Initiation: Add recombinant human PARP1 enzyme, biotin-labeled NAD+, and the test compound or controls to the wells.

  • Incubation: Incubate the plate to allow the PARP-mediated ribosylation to occur.

  • Detection: Add Streptavidin-HRP, which binds to the biotinylated PAR chains.

  • Signal Generation: Add a chemiluminescent HRP substrate and measure the light output using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce PARP activity by 50%).

4.2. PARP Trapping Assay (Fluorescence Polarization)

Some of the most effective PARP inhibitors not only block its catalytic activity but also "trap" the PARP enzyme on the DNA, which is highly cytotoxic.[14] This can be assessed using a fluorescence polarization (FP) assay.[3][15]

Protocol 4.2.1: Fluorescence Polarization PARP Trapping Assay

  • Reaction Mixture: In a suitable microplate, combine a fluorescently labeled DNA oligonucleotide, recombinant PARP1 enzyme, and serial dilutions of the test compound.

  • Incubation: Allow the components to incubate and reach equilibrium.

  • Measurement: Measure the fluorescence polarization. A higher FP signal indicates that the PARP enzyme is bound to the larger DNA molecule, resulting in slower rotation.

  • NAD+ Addition: Add NAD+ to the wells to initiate PARylation and subsequent release of PARP from the DNA in the absence of a trapping inhibitor.

  • Second Measurement: Re-measure the fluorescence polarization. A sustained high FP signal in the presence of the test compound indicates PARP trapping.

  • Data Analysis: Quantify the trapping efficiency and determine the EC50 for trapping.

Assay Type Principle Endpoint Key Information
Chemiluminescent ELISA Measures enzymatic activityIC50Potency of catalytic inhibition
Fluorescence Polarization Measures PARP-DNA bindingEC50PARP trapping efficiency

Cell-Based Assays for Functional Characterization

Following the confirmation of in vitro activity, it is essential to evaluate the compound's effects in a cellular context.

5.1. Cellular PARP Activity Assay

This assay assesses the ability of the compound to inhibit PARP activity within intact cells.[13]

Protocol 5.1.1: Cellular PARP Inhibition

  • Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or a colon cancer cell line like LoVo) in a 96-well plate.[13]

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a defined period (e.g., 1-4 hours).

  • Cell Lysis: Lyse the cells to release the cellular proteins.

  • PARP Activity Measurement: Determine the PARP activity in the cell lysates using a chemiluminescent assay as described in Protocol 4.1.1.

  • Data Analysis: Normalize the PARP activity to the total protein concentration and calculate the cellular IC50.

5.2. Cell Viability and Proliferation Assays

To assess the cytotoxic and cytostatic effects of the compound, particularly in the context of synthetic lethality, cell viability and proliferation assays are crucial. It is recommended to use a panel of cell lines, including those with and without HR deficiencies (e.g., BRCA1/2 mutations).

Recommended Cell Lines:

  • HR-Deficient: MDA-MB-436 (BRCA1 mutant), UWB1.289 (BRCA1 null)[16][17]

  • HR-Proficient: MDA-MB-231 (BRCA wild-type)[16]

Protocol 5.2.1: Cell Viability Assay (e.g., using ATPlite)

  • Cell Seeding: Seed the selected cell lines into 384-well plates.[18]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours.[18]

  • Viability Measurement: Add a reagent that measures ATP levels (e.g., ATPlite), which correlates with the number of viable cells.[18]

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in the HR-deficient cell lines compared to the HR-proficient lines is indicative of synthetic lethality.

Cell Line BRCA Status Expected Sensitivity
MDA-MB-436BRCA1 mutantHigh
UWB1.289BRCA1 nullHigh
MDA-MB-231Wild-typeLow

In Vivo Evaluation (Conceptual Framework)

Should the in vitro and cell-based data demonstrate promising activity, the next logical step is to evaluate the compound's efficacy in a preclinical in vivo model.

6.1. Xenograft Models

Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models using HR-deficient cancer cells (e.g., MDA-MB-436) are suitable for assessing in vivo efficacy.[19]

Protocol 6.1.1: In Vivo Efficacy Study in a Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Implantation: Subcutaneously implant HR-deficient tumor cells.

  • Treatment: Once tumors reach a palpable size, randomize the animals into treatment and control groups. Administer this compound (formulated for in vivo delivery) and a vehicle control.

  • Monitoring: Monitor tumor growth and the general health of the animals.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic markers).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

6.2. Zebrafish Model for High-Throughput In Vivo Screening

The zebrafish model offers a platform for higher-throughput in vivo screening of PARP inhibitor efficacy and potential toxicity.[20]

Data Interpretation and Troubleshooting

  • Discrepancy between Biochemical and Cellular IC50: A higher cellular IC50 compared to the biochemical IC50 may indicate poor cell permeability or active efflux of the compound.

  • Lack of Selective Toxicity in HR-Deficient Cells: This could suggest that the compound's mechanism of action is not primarily through synthetic lethality or that the compound has off-target effects.

  • In Vivo Toxicity: Monitor for signs of toxicity, as some PARP inhibitors can have hematological side effects.[19]

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the comprehensive evaluation of this compound as a potential PARP inhibitor. By systematically progressing from biochemical characterization to functional cellular assays and in vivo models, researchers can generate the critical data necessary to validate this novel compound as a candidate for further preclinical and clinical development.

References

  • Base Excision Repair Pathway - Creative Diagnostics. (URL: [Link])

  • Clinical Application of Poly(ADP-ribose) Polymerase (PARP) Inhibitors in Prostate Cancer. (URL: [Link])

  • Mechanism of action of poly (ADP) ribose polymerase (PARP) inhibitors... - ResearchGate. (URL: [Link])

  • Base excision repair - Wikipedia. (URL: [Link])

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (URL: [Link])

  • PARP Assays - BPS Bioscience. (URL: [Link])

  • PARP inhibitors — Knowledge Hub - Genomics Education Programme. (URL: [Link])

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. (URL: [Link])

  • Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC - NIH. (URL: [Link])

  • The mechanism of PARP inhibitor action is identified - Drug Target Review. (URL: [Link])

  • PASTA: PARP activity screening and inhibitor testing assay - PMC. (URL: [Link])

  • Base Excision Repair (BER) in Eukaryotes | GeneGlobe. (URL: [Link])

  • New mechanism of action for PARP inhibitors discovered - ecancer. (URL: [Link])

  • PARP and DDR Pathways: Targeting the DNA Damage Response for Cancer Treatment - Promega Connections. (URL: [Link])

  • Nonhomologous end joining drives poly(ADP-ribose) polymerase (PARP) inhibitor lethality in homologous recombination-deficient cells | PNAS. (URL: [Link])

  • Base Excision Repair, a Pathway Regulated by Posttranslational Modifications - PMC. (URL: [Link])

  • PARP Inhibitors as a Therapeutic Agent for Homologous Recombination Deficiency in Breast Cancers - PMC. (URL: [Link])

  • Zebrafish as an in vivo screening tool to establish PARP inhibitor efficacy - PubMed. (URL: [Link])

  • Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies That Impact Overall Survival - MDPI. (URL: [Link])

  • Functions of PARylation in DNA Damage Repair Pathways - PMC. (URL: [Link])

  • Base Excision Repair - PMC - NIH. (URL: [Link])

  • The Emerging Role of Homologous Recombination Deficiency Testing and the Progress of PARP Inhibitors in Advanced Ovarian Cancer - European Medical Journal. (URL: [Link])

  • Predictive biomarker testing for homologous recombination deficiency and PARP inhibitor benefit in ovarian cancer | OncologyPRO - ESMO. (URL: [Link])

  • A Review of PARP Inhibitors in Clinical Development. (URL: [Link])

  • PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - AACR Journals. (URL: [Link])

  • PARP Assays - Amsbio. (URL: [Link])

  • Targeting Cancer's Achilles Heel: DNA Damage Response Networks Beyond PARP. (URL: [Link])

  • PARP Inhibitors and DNA Repair: A Novel Beneficial Approach for Targeting Synthetic Lethal Tumor Cells - Brieflands. (URL: [Link])

  • PARP assay for inhibitors | BMG LABTECH. (URL: [Link])

  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC - NIH. (URL: [Link])

  • Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents - PMC. (URL: [Link])

  • Abstract 6111: Design of a small molecule screening assay to detect DNA trapping of PARP1/2 - AACR Journals. (URL: [Link])

  • A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy - AACR Journals. (URL: [Link])

  • Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair - ResearchGate. (URL: [Link])

  • Using MDA-MB Models to Assess Novel PARP Inhibitors - Cytion. (URL: [Link])

  • PARP Assays - Cellomatics Biosciences. (URL: [Link])

  • Examination of in vitro and in vivo antitumor activity of PARP1 selective inhibitor D0112-005. (URL: [Link])

  • Dihydroquinolinone synthesis - Organic Chemistry Portal. (URL: [Link])

  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google P

Sources

Application Note: Strategic Utilization of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one in Cancer Drug Discovery

[1]

Executive Summary

This compound (BMDQ) is a privileged bicyclic lactam scaffold valued in oncology research for its structural versatility.[1] Unlike flat aromatic systems, the C3-C4 saturation (dihydro) combined with the C4-methyl stereocenter introduces defined three-dimensional geometry (sp³ character) , improving solubility and target selectivity—a critical parameter in modern drug design (Escape from Flatland).[1]

The 5-bromo substituent serves as a high-fidelity "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to extend the molecule into hydrophobic pockets of target proteins (e.g., Kinases, Tubulin).[1] The cis-lactam (–NH–CO–) motif mimics the hydrogen-bonding pattern required for ATP-hinge binding in kinases.[1]

Key Applications
  • Type II Kinase Inhibitors: Targeting the inactive conformation (DFG-out) of receptor tyrosine kinases (e.g., VEGFR2, PDGFR).[1]

  • Tubulin Polymerization Inhibitors: Targeting the colchicine-binding site to disrupt mitotic spindles.[1]

  • Fragment-Based Drug Discovery (FBDD): Using BMDQ as a core fragment to probe adjacent sub-pockets.[1]

Technical Specifications & Structural Logic

PropertySpecificationDrug Discovery Significance
Formula C₁₀H₁₀BrNOLow MW (240.1 g/mol ) ideal for fragment elaboration.[1]
Core Dihydroquinolin-2-oneH-bond donor/acceptor pair (Lactam) mimics ATP adenine ring.[1]
C5-Position Bromine (Br)Electrophilic Handle: Site for aryl/heteroaryl coupling to access the "Gatekeeper" or "Allosteric" pockets.[1]
C4-Position Methyl (–CH₃)Chiral Center: Induces ring pucker; restricts conformational flexibility to lock bioactive conformations.[1]
Solubility Moderate (DMSO/MeOH)Improved over fully aromatic quinolinones due to sp³ carbons.[1]

Application Protocols

Application A: Synthesis of VEGFR2 Kinase Inhibitor Library

Rationale: The dihydroquinolinone core binds to the kinase hinge region via the lactam nitrogen (H-donor) and carbonyl oxygen (H-acceptor).[1] The 5-bromo position is derivatized to reach the hydrophobic back-pocket.[1]

Protocol 1: Suzuki-Miyaura Cross-Coupling at C5

Objective: To attach diverse aryl boronic acids to the C5 position of BMDQ.

Materials:

  • Substrate: this compound (1.0 eq)[1]

  • Reagent: Aryl Boronic Acid (R-B(OH)₂) (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)[1]

  • Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (for sterically hindered substrates)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the solvent mixture (Dioxane/H₂O) and sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

  • Loading: Add BMDQ (1.0 eq), Aryl Boronic Acid (1.2 eq), and Base (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon.[1] Seal the vial immediately.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1]

    • Checkpoint: The starting material (Bromide) should disappear.[1] If stalled, add 2 mol% additional catalyst.[1]

  • Work-up: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).[1]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Silica Gel, 0-50% EtOAc in Hexanes).

Validation: Confirm product identity via ¹H-NMR (loss of C5-Br signal, appearance of new aryl protons) and HRMS.

Application B: Chiral Resolution of Enantiomers

Rationale: The C4-methyl group creates a chiral center.[1] Biological activity is often restricted to one enantiomer (e.g., (R)-isomer).[1] Separation is mandatory for advanced preclinical studies.[1]

Protocol 2: Preparative Chiral HPLC

Objective: Isolate (R)- and (S)-enantiomers of BMDQ or its derivatives.[1]

System Parameters:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate), 250 x 20 mm, 5 µm.[1]

  • Mobile Phase: Hexane : Isopropanol (80:20 or 90:[1]10) with 0.1% Diethylamine (DEA) to suppress peak tailing of the lactam.[1]

  • Flow Rate: 10–15 mL/min.[1]

  • Detection: UV at 254 nm.[1]

Procedure:

  • Solubility Check: Dissolve 10 mg of racemic BMDQ in 1 mL of Mobile Phase. If cloudy, add minimal Dichloromethane (DCM).[1]

  • Screening: Inject 10 µL onto an analytical version of the column to determine retention times (Rt1 and Rt2).

  • Scale-Up: Inject 100–500 µL of concentrated sample (50 mg/mL) onto the Preparative Column.

  • Collection: Collect fractions corresponding to Peak 1 and Peak 2 separately.

  • Analysis: Determine Enantiomeric Excess (ee%) via analytical Chiral HPLC. Target >98% ee.

Biological Evaluation: In Vitro Cytotoxicity

Context: Once the library is synthesized, compounds must be screened for antiproliferative activity.[1][2]

Protocol 3: MTT Cell Viability Assay

Target Lines: HUVEC (Angiogenesis model), MCF-7 (Breast), A549 (Lung).[1]

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Treat cells with BMDQ derivatives (Gradient: 0.1 µM to 100 µM) for 48h or 72h. Include Sunitinib or Combretastatin A-4 as positive controls.[1]

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove media carefully.[1] Add 150 µL DMSO to dissolve formazan crystals.[1]

  • Measurement: Read absorbance at 570 nm (Reference: 630 nm).

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Strategic Workflow & SAR Logic

The following diagram illustrates the logical flow of using BMDQ in a drug discovery campaign, highlighting the specific functionalization points.

GStartScaffold: 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-oneStep1Chiral Resolution(HPLC)Start->Step1Isolate EnantiomerStep2C5-Functionalization(Suzuki Coupling)Step1->Step2Add Hydrophobic TailStep3N1-Alkylation(Optional: Solubilizing Groups)Step2->Step3Optimize ADMETarget1Library A: Kinase Inhibitors(Hinge Binders)Step2->Target1Aryl group fitshydrophobic pocketStep3->Target1Target: VEGFR/PDGFRTarget2Library B: Tubulin Inhibitors(Colchicine Site)Step3->Target2Target: Tubulin

Figure 1: Strategic workflow for transforming the BMDQ scaffold into bioactive anticancer agents.

References

  • MDPI (2022). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors.[1] (Demonstrates the utility of the dihydroquinolinone core in cancer).

  • Semantic Scholar (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives. (Validates the 5-bromo substitution strategy for kinase inhibition).

  • PubMed (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents.[1][3] (General SAR for quinoline-based anticancer agents).[1]

  • Royal Society Open Science (2020). 3',4'-Dihydro-2'H-spiro[indoline-3,1'-isoquinolin]-2-ones as potential anti-cancer agents.[1][4] (Discusses hybrid scaffolds involving dihydro-quinolinones). [1][4]

using 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth search reveals that while the specific molecule 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one is documented as a chemical entity, there is no readily available public data characterizing it as a kinase inhibitor. This presents a unique opportunity to frame this document as a guide for the initial investigation of a novel compound against a putative kinase target.

This application note will, therefore, serve as a comprehensive roadmap for a researcher starting with a novel small molecule, designated here as BMQ-1 (for This compound ), and systematically evaluating its potential as a kinase inhibitor. We will use the Epidermal Growth Factor Receptor (EGFR), a well-characterized receptor tyrosine kinase frequently implicated in cancer, as our primary example target. The quinolinone scaffold, to which BMQ-1 belongs, is present in several approved kinase inhibitors, providing a strong rationale for this investigation.

Application Note: AN-BMQ1-EGFR
Title: A Methodological Guide to Characterizing this compound (BMQ-1) as a Novel Kinase Inhibitor Targeting EGFR

Introduction and Rationale

Kinase inhibitors have become a cornerstone of targeted therapy, particularly in oncology. The 3,4-dihydro-1H-quinolin-2-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of several FDA-approved drugs, including the kinase inhibitor Lenvatinib. This structural precedent suggests that novel derivatives, such as this compound (BMQ-1 ), warrant investigation for similar biological activities.

This guide provides a comprehensive framework for the initial characterization of BMQ-1 as a putative inhibitor of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase whose dysregulation is a key driver in multiple cancers, making it a high-value target for novel inhibitors.

Our approach is three-tiered:

  • Biochemical Potency: Directly measuring the ability of BMQ-1 to inhibit purified EGFR kinase activity in vitro.

  • Cellular Potency and Target Engagement: Assessing the effect of BMQ-1 on the viability of cancer cells driven by EGFR signaling and confirming that it inhibits EGFR phosphorylation within the cellular environment.

  • Downstream Pathway Analysis: Evaluating the impact of BMQ-1 on key signaling nodes downstream of EGFR to confirm its mechanism of action.

This workflow is designed to be a self-validating system, where the results from each tier of the investigation provide a logical foundation for the next.

Materials and Reagents

Compound Handling
  • BMQ-1 (this compound): Procured from a chemical supplier or synthesized in-house.

  • DMSO (Dimethyl Sulfoxide): Anhydrous, cell culture grade.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of BMQ-1 in DMSO. Store in small aliquots at -20°C to avoid freeze-thaw cycles.

Biochemical Assays
  • ADP-Glo™ Kinase Assay Kit: (Promega, Cat. No. V9101). This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

  • Recombinant Human EGFR Kinase: (SignalChem, Cat. No. E10-11G).

  • Poly(Glu,Tyr) 4:1 Peptide Substrate: (Sigma-Aldrich, Cat. No. P0275).

  • ATP (Adenosine 5'-triphosphate): Kinase-grade.

  • Gefitinib: (Selleck Chemicals, Cat. No. S1025). Positive control inhibitor.

Cell-Based Assays
  • A549 Human Lung Carcinoma Cell Line: (ATCC, Cat. No. CCL-185). A cell line with well-characterized EGFR expression.

  • F-12K Medium: (ATCC, Cat. No. 30-2004).

  • Fetal Bovine Serum (FBS): (Gibco, Cat. No. 26140079).

  • Recombinant Human EGF (Epidermal Growth Factor): (R&D Systems, Cat. No. 236-EG).

  • CellTiter-Glo® 2.0 Assay: (Promega, Cat. No. G9241). For measuring cell viability.

  • RIPA Lysis and Extraction Buffer: (Thermo Fisher, Cat. No. 89900).

  • Protease and Phosphatase Inhibitor Cocktail: (Thermo Fisher, Cat. No. 78440).

Western Blotting
  • Primary Antibodies:

    • Phospho-EGFR (Tyr1068) (Cell Signaling Technology, #3777)

    • Total EGFR (Cell Signaling Technology, #4267)

    • Phospho-Akt (Ser473) (Cell Signaling Technology, #4060)

    • Total Akt (Cell Signaling Technology, #4691)

    • β-Actin (Cell Signaling Technology, #4970)

  • HRP-conjugated Secondary Antibody: (e.g., Anti-rabbit IgG, HRP-linked Antibody, Cell Signaling Technology, #7074).

  • Enhanced Chemiluminescence (ECL) Substrate: (Thermo Fisher, Cat. No. 32106).

Experimental Workflow and Protocols

The overall experimental workflow is designed to logically progress from a direct biochemical interaction to a cellular and pathway-level response.

G cluster_a cluster_b cluster_c a Tier 1: Biochemical Assay (In Vitro Potency) b Tier 2: Cellular Assays (Cell Viability & Target Engagement) a->b Proceed if IC50 is potent a1 ADP-Glo Kinase Assay: Determine IC50 of BMQ-1 vs. EGFR c Tier 3: Pathway Analysis (Downstream Signaling) b->c Proceed if cellular activity and target inhibition are observed b1 CellTiter-Glo Viability Assay: Measure effect on A549 proliferation d Data Analysis & Conclusion (Is BMQ-1 a viable inhibitor?) c->d Synthesize all data c1 Western Blot: Assess phosphorylation of Akt b2 Western Blot: Confirm inhibition of p-EGFR in cells

Caption: High-level experimental workflow for characterizing BMQ-1.

Protocol 3.1: Tier 1 - In Vitro Biochemical Potency (ADP-Glo™ Assay)

Rationale: This assay directly measures the enzymatic activity of purified EGFR. By quantifying the amount of ADP produced, we can determine the concentration at which BMQ-1 inhibits 50% of the kinase activity (the IC50 value). This is the most direct measure of a compound's potency against its purified target.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer: Add EGFR kinase and Poly(Glu,Tyr) substrate to the buffer. The final concentration should be optimized, but a starting point is 5 ng/µL kinase and 100 µg/mL substrate.

    • Prepare a 10-point, 3-fold serial dilution of BMQ-1 in DMSO, then dilute further into the reaction buffer. The final concentrations in the assay should range from (e.g.) 10 µM to 0.5 nM. Include a DMSO-only control (vehicle) and a Gefitinib control.

    • Prepare a 2X ATP solution. The concentration should be equal to the Km of ATP for EGFR (typically 2-10 µM) for accurate IC50 determination.

  • Kinase Reaction:

    • Add 5 µL of the serially diluted BMQ-1 compound or control to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection (as per Promega's ADP-Glo™ protocol):

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data: Set the luminescence from the DMSO control as 100% activity and a no-kinase control as 0% activity.

    • Plot the normalized % activity against the log concentration of BMQ-1.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

CompoundTargetIC50 (nM) [Representative Data]
BMQ-1 EGFR85.2
GefitinibEGFR25.7
Caption: Representative IC50 data from the biochemical assay.
Protocol 3.2: Tier 2 - Cellular Activity and Target Engagement

Rationale: A compound must be able to enter a cell and engage its target in a complex biological environment. This tier first assesses if BMQ-1 can reduce the viability of cancer cells that depend on EGFR signaling. We then use Western Blotting to directly confirm that this effect is accompanied by a reduction in EGFR phosphorylation at a key activation site (Tyr1068).

3.2.1 Cell Viability (CellTiter-Glo® 2.0 Assay)
  • Cell Seeding: Seed A549 cells in a 96-well, white-walled plate at a density of 5,000 cells/well in 100 µL of F-12K medium with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 9-point serial dilution of BMQ-1 and Gefitinib (positive control) in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or DMSO vehicle control.

    • Incubate for 72 hours.

  • Viability Measurement (as per Promega's CellTiter-Glo® protocol):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting normalized luminescence against log concentration and fitting to a dose-response curve.

3.2.2 Target Engagement (Western Blot for p-EGFR)
  • Cell Culture and Starvation: Grow A549 cells in a 6-well plate to ~80% confluency. Serum-starve the cells for 16-24 hours in serum-free medium to reduce basal EGFR activity.

  • Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of BMQ-1 (e.g., 0.1 µM, 0.5 µM, 2 µM) or DMSO for 2 hours.

  • Ligand Stimulation: Stimulate the cells with 100 ng/mL of EGF for 10 minutes to induce robust EGFR phosphorylation. Include a non-stimulated control.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody against p-EGFR (Tyr1068) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: To confirm equal protein loading, strip the membrane and re-probe for Total EGFR and β-Actin (loading control).

Protocol 3.3: Tier 3 - Downstream Pathway Analysis

Rationale: Inhibiting EGFR should lead to a corresponding decrease in the activation of its key downstream signaling pathways, such as the PI3K/Akt pathway, which is critical for cell survival. This experiment validates that the target engagement observed in Tier 2 translates into the expected functional consequence on the signaling network.

G EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K pY1068 BMQ1 BMQ-1 BMQ1->EGFR Akt Akt PI3K->Akt pS473 Survival Cell Survival & Proliferation Akt->Survival

Caption: Simplified EGFR-Akt signaling pathway showing the inhibitory action of BMQ-1.

Protocol: Western Blot for p-Akt (Ser473)

  • Execute steps 1-6 from the Target Engagement Western Blot protocol (Section 3.2.2). The same lysates can be used.

  • Immunoblotting:

    • Block the membrane as before.

    • Incubate with a primary antibody against p-Akt (Ser473) overnight at 4°C.

    • Wash, incubate with a secondary antibody, and detect the signal.

  • Stripping and Reprobing: Strip the membrane and re-probe for Total Akt to confirm that the changes are in the phosphorylation status, not the total protein level.

Conclusion and Interpretation

Successful execution of this workflow provides multi-layered evidence to classify BMQ-1 as a kinase inhibitor. The ideal outcome would be a potent IC50 value in the biochemical assay, a corresponding GI50 in the cell viability assay, and clear, dose-dependent inhibition of both EGFR and Akt phosphorylation in the Western blot analyses. Such a dataset would provide a strong foundation for further preclinical development, including kinase selectivity profiling and in vivo efficacy studies.

References

  • Title: Lenvatinib: A Review in Differentiated Thyroid Cancer. Source: Targeted Oncology URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel 3,4-dihydro-1H-quinolin-2-one Derivatives as Potential Anticancer Agents. Source: Molecules URL: [Link]

  • Title: EGFR signaling pathway in cancer: a systematic review. Source: OncoTargets and Therapy URL: [Link]

  • Title: The PI3K/AKT/mTOR pathway in human cancer. Source: Journal of Clinical Oncology URL: [Link]

Technical Evaluation: 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one in Antimicrobial Studies

[1]

Executive Summary

The compound 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one (referred to herein as BMDQ ) represents a specialized scaffold within the dihydrocarbostyril (3,4-dihydroquinolin-2-one) class. Unlike traditional fluoroquinolones that target the DNA-GyrA complex, dihydroquinolinones are increasingly investigated for their ability to bind the ATP-binding pocket of the GyrB subunit of DNA gyrase, as well as for their potential as quorum-sensing inhibitors.

The specific substitution pattern—a bromine atom at the C5 position and a methyl group at the C4 position—imparts unique physicochemical properties:

  • 5-Bromo: Enhances halogen bonding capability with enzyme pockets and increases lipophilicity (

    
    ), facilitating membrane permeation.
    
  • 4-Methyl: Introduces a stereocenter (creating enantiomers

    
     and 
    
    
    ) and sterically influences the conformation of the saturated ring, potentially locking the molecule in a bioactive posture.

This guide provides a standardized workflow for the synthesis, purification, and antimicrobial evaluation of BMDQ, ensuring reproducible data generation in preclinical settings.

Chemical Profile & Synthesis Strategy[1][2][3][4][5][6][7][8]

Compound Characteristics[1][6][7][9][10][11][12][13]
  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 240.10 g/mol

  • Solubility: Low in water; soluble in DMSO, DMF, and hot ethanol.

  • Chirality: The C4 position is chiral. Standard synthesis yields a racemate.

Synthesis & Purification Protocol

Context: The synthesis typically involves the cyclization of N-(3-bromophenyl)but-2-enamide. A critical challenge is the regioselectivity; cyclization can occur at the position para to the bromine (yielding the 7-bromo isomer) or ortho to the bromine (yielding the desired 5-bromo isomer).

Protocol:

  • Amidation: React 3-bromoaniline with crotonoyl chloride (or crotonic anhydride) in dichloromethane with triethylamine at 0°C to yield N-(3-bromophenyl)but-2-enamide.

  • Cyclization: Dissolve the amide in chlorobenzene. Add anhydrous aluminum chloride (

    
    , 3-5 equivalents). Heat to 120°C for 2-4 hours (Friedel-Crafts alkylation).
    
  • Isomer Separation (Critical Step):

    • The reaction yields a mixture of 5-bromo (BMDQ) and 7-bromo isomers.

    • Flash Chromatography: Use a silica gel column. Elute with a gradient of Hexane:Ethyl Acetate (start 90:10, move to 60:40).

    • Identification: The 5-bromo isomer typically elutes after the 7-bromo isomer due to the steric hindrance of the bromine near the carbonyl/amine region affecting adsorption, though this must be confirmed via 1H-NMR (look for the splitting pattern of aromatic protons; 5-bromo shows a distinct triplet-like pattern for H-6, H-7, H-8 region compared to the isolated signals of 7-bromo).

Synthetic Workflow Diagram

SynthesisWorkflowStart3-Bromoaniline+ Crotonoyl ChlorideIntermediateN-(3-bromophenyl)but-2-enamideStart->IntermediateAmidationCyclizationAlCl3 / 120°C(Friedel-Crafts)Intermediate->CyclizationRing ClosureMixtureIsomer Mixture(5-Br & 7-Br)Cyclization->MixtureSeparationColumn Chromatography(Hex:EtOAc)Mixture->SeparationTargetTarget: 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-oneSeparation->TargetFraction 2 (Typ.)

Caption: Synthetic route emphasizing the critical isomer separation step required to isolate pure BMDQ.

Antimicrobial Susceptibility Protocols[1][6][7][11][12][14]

Stock Solution Preparation

Due to the hydrophobic nature of the 5-bromo-4-methyl scaffold, proper solubilization is vital to prevent microprecipitation in aqueous media, which leads to false-negative MICs.

  • Primary Stock: Dissolve BMDQ in 100% DMSO to a concentration of 10 mg/mL (approx. 40 mM). Vortex for 2 minutes.

  • Working Stock: Dilute the Primary Stock 1:100 into the culture medium (Muller-Hinton Broth - MHB) immediately before use to achieve 100 µg/mL (1% DMSO final).

    • Self-Validation: Check for turbidity. If precipitate forms, use an intermediate dilution in 50% DMSO/Water before adding to broth.

Minimum Inhibitory Concentration (MIC) Assay

Follow CLSI M07-A10 guidelines with modifications for hydrophobic compounds.

Materials:

  • Cation-adjusted Muller-Hinton Broth (CAMHB).

  • Bacterial strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Resazurin dye (optional, for visual readout).

Step-by-Step:

  • Inoculum: Prepare a 0.5 McFarland standard (

    
     CFU/mL) and dilute 1:100 in CAMHB.
    
  • Plate Setup: Add 100 µL of BMDQ working stock (highest concentration) to column 1 of a 96-well plate. Perform serial 2-fold dilutions across to column 10.

  • Controls:

    • Column 11: Growth Control (Bacteria + 1% DMSO + Broth).

    • Column 12: Sterility Control (Broth only).

  • Inoculation: Add 100 µL of diluted bacterial suspension to columns 1-11. Final volume: 200 µL.

  • Incubation: 37°C for 18-24 hours.

  • Readout: MIC is the lowest concentration with no visible growth.

    • Note: Dihydroquinolinones often exhibit "trailing" endpoints. Use Resazurin (0.01%) added 2 hours prior to reading to confirm metabolic cessation (blue = dead, pink = live).

Time-Kill Kinetics

To determine if BMDQ is bactericidal or bacteriostatic.

  • Prepare tubes with bacteria (

    
     CFU/mL) containing BMDQ at 1x MIC  and 4x MIC .
    
  • Incubate at 37°C with shaking (200 rpm).

  • Aliquot 100 µL at T=0, 2, 4, 8, and 24 hours.

  • Serially dilute in PBS and plate on agar. Count colonies.

  • Interpretation: A

    
     reduction in CFU/mL indicates bactericidal activity.
    

Mechanism of Action: DNA Gyrase Inhibition[2][10][15][16]

Unlike fluoroquinolones, 3,4-dihydroquinolin-2-ones typically target the ATPase domain of GyrB .

Gyrase Supercoiling Inhibition Assay

Objective: Verify if BMDQ inhibits the supercoiling activity of DNA gyrase.

Reagents:

  • Relaxed pBR322 plasmid DNA.

  • Recombinant E. coli DNA Gyrase (Holoenzyme).

  • Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM

    
    , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol).
    

Protocol:

  • Mix: Combine 0.5 µg relaxed pBR322, 1 U DNA Gyrase, and varying concentrations of BMDQ (0.1, 1, 10, 100 µM) in Assay Buffer (Total volume 30 µL).

    • Control: Ciprofloxacin (Positive control, GyrA inhibitor), Novobiocin (Positive control, GyrB inhibitor).

  • Incubate: 37°C for 30 minutes.

  • Stop: Add 30 µL Stop Solution (SDS + Proteinase K).

  • Electrophoresis: Run samples on a 1% agarose gel (no Ethidium Bromide in gel). Stain post-run.

  • Analysis:

    • Active Gyrase: Converts relaxed DNA (slow migration) to supercoiled DNA (fast migration).

    • Inhibited Gyrase: DNA remains relaxed (slow band).

    • Result: If BMDQ inhibits GyrB, you will see a dose-dependent retention of the relaxed DNA band.

Mechanistic Pathway Diagram

MechanismDrugBMDQ(this compound)TargetBacterial DNA Gyrase(GyrB Subunit - ATPase Domain)Drug->TargetBinds toATP_BindingATP Binding PocketDrug->ATP_BindingOccupiesTarget->ATP_BindingContainsInhibitionCompetitive Inhibitionof ATP HydrolysisATP_Binding->InhibitionPrevents ATP AccessConsequenceFailure of Energy TransductionInhibition->ConsequenceResultInhibition of DNA Supercoiling& Replication ArrestConsequence->Result

Caption: Proposed mechanism where BMDQ targets the GyrB ATPase domain, preventing the energy transduction required for DNA supercoiling.

Data Analysis & Reporting

When reporting results for BMDQ, organize data into the following standard table format to facilitate comparison with reference antibiotics.

Table 1: Representative Antimicrobial Activity Profile (Template)

Bacterial StrainGram StatusBMDQ MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Interpretation
S. aureus (ATCC 29213)Positive[Experimental Value]0.12 - 0.5Potential high potency due to lipophilicity
E. coli (ATCC 25922)Negative[Experimental Value]0.004 - 0.015Likely higher MIC due to efflux pumps
P. aeruginosa (ATCC 27853)Negative[Experimental Value]0.25 - 1.0Likely resistant (intrinsic efflux)

Note on Interpretation:

  • MIC < 10 µg/mL: Considered a "Hit" for this class of compounds.

  • Selectivity Index (SI): Calculate

    
    . An SI > 10 is required for a viable drug candidate.
    

References

  • Gyrase Inhibition Mechanism

    • Title: DNA Gyrase as a Target for Quinolones.[1][2][3][4]

    • Source: MDPI (2023).
    • URL:[Link]

  • Synthesis of Dihydroquinolinones

    • Title: Highly Efficient Synthesis of 3,4-Dihydro-2(1H)
    • Source: Heterocycles (2012).[5]

    • URL:[Link] (Archived via CLOCKSS)

  • Antimicrobial Activity of Quinolinones

    • Title: Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains.
    • Source: PMC (NIH).
    • URL:[Link]

  • General Class Overview

    • Title: Antibacterial Properties of Quinoline Deriv
    • Source: Biointerface Research in Applied Chemistry (2021).
    • URL:[Link]

Application Notes & Protocols for Assay Development with 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Novel Quinolinone Scaffold

The 3,4-dihydro-2(1H)-quinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of several FDA-approved drugs and a multitude of clinical candidates.[1][2] Compounds containing this moiety exhibit a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] This versatility stems from the scaffold's ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with a wide range of biological targets.

This guide focuses on 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one , a specific derivative for which public domain data is limited. The introduction of a bromine atom at the 5-position and a methyl group at the 4-position is anticipated to significantly modulate the compound's physicochemical properties and biological activity profile. Halogenation, particularly bromination, can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. The methyl group adds steric bulk and alters the electronic landscape of the molecule.

Given the novelty of this specific compound, this document serves as a comprehensive guide for researchers to initiate its biological characterization. We will proceed from a foundation of established knowledge on related quinolinone derivatives to propose high-probability biological activities and provide detailed, robust protocols for their investigation. The methodologies described herein are designed to be self-validating and provide a clear path from initial screening to lead characterization.

Compound Profile and Handling

Before initiating any biological assay, a thorough understanding of the compound's physicochemical properties is essential for ensuring data quality and reproducibility.

PropertyPredicted Value / GuidelineRationale & Handling Instructions
Molecular Formula C₁₀H₁₀BrNO-
Molecular Weight 240.10 g/mol Standard for most small molecules.
Appearance Likely a solid at room temperature.[6]Visually inspect for purity and homogeneity.
Solubility Predicted to have low aqueous solubility. High solubility in DMSO, DMF, and Ethanol.Primary Stock Solution: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Working Solutions: Dilute the DMSO stock in the appropriate aqueous assay buffer or cell culture medium immediately before use. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.[7]
Stability Generally stable. Protect from light.Store stock solutions in amber vials. For aqueous working solutions, prepare fresh for each experiment as stability may be limited.
Purity ≥95% recommendedVerify purity via LC-MS or NMR before use. Impurities can lead to misleading results.

Hypothesized Biological Activities and Assay Selection

Based on the extensive literature on quinolinone derivatives, we can logically prioritize several areas for investigation.[3][8][9]

  • Anticancer / Cytotoxic Activity: The quinolinone scaffold is a well-established pharmacophore in oncology.[3][8] Many derivatives function by inhibiting key signaling kinases or inducing apoptosis.

  • Antimicrobial Activity: Quinoline-based compounds, the precursors to quinolone antibiotics, have a long history as antimicrobial agents.[4]

  • Neuroprotective / Neuro-modulatory Activity: Several quinolinones interact with CNS targets, including dopamine and serotonin receptors, and have shown potential in models of neurodegenerative disease.[2][10]

The following sections provide detailed protocols for primary screens in these areas.

Application Protocol 1: In Vitro Anticancer Cytotoxicity Screening

This protocol details a primary screen to determine if this compound exhibits cytotoxic effects against human cancer cell lines.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells, allowing for the quantification of cytotoxicity.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis Compound Prepare Compound Stock (10 mM in DMSO) Dilute Prepare Serial Dilutions (e.g., 100 µM to 0.1 µM) Compound->Dilute Cells Culture Cancer Cells (e.g., HCT116, A549) Plate Seed Cells in 96-well Plate (5,000 cells/well) Cells->Plate Treat Add Compound to Cells Plate->Treat Dilute->Treat Incubate Incubate for 48-72 hours Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate 2-4 hours AddMTT->IncubateMTT Lyse Solubilize Formazan (Add DMSO or Solubilization Buffer) IncubateMTT->Lyse Read Read Absorbance (570 nm) Lyse->Read Normalize Normalize to Vehicle Control Read->Normalize Plot Plot Dose-Response Curve Normalize->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: Workflow for MTT-based cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • This compound

  • Human cancer cell lines (e.g., HCT116 for colon cancer, A549 for lung cancer)[3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (cell culture grade)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working stock of the test compound and positive control by serially diluting them in complete medium from the primary DMSO stock. A typical concentration range for a primary screen is from 200 µM down to ~100 nM (final concentration will be 1X). Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.

  • Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions, vehicle control, or medium-only (for blank wells). This results in a final volume of 100 µL and the desired 1X final concentrations.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂. The incubation time is critical and should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]

  • Formazan Development: Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or placing on a plate shaker for 5-10 minutes.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.

Application Protocol 2: Antimicrobial Susceptibility Testing

This protocol describes how to determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains using the broth microdilution method.

Principle of the MIC Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The assay involves challenging a standardized bacterial inoculum with serial dilutions of the compound in a liquid growth medium.

Detailed Protocol: Broth Microdilution

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))[4]

  • Mueller-Hinton Broth (MHB)

  • 96-well U-bottom plates

  • Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL)

  • Positive control (e.g., Ciprofloxacin)

  • Vehicle control (DMSO)

Procedure:

  • Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate.

  • In the first column, add 50 µL of a 4X starting concentration of the test compound (prepared in MHB from the DMSO stock).

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 50 µL from the 10th column.

  • Columns 11 and 12 will serve as controls:

    • Column 11 (Growth Control): Add 50 µL of MHB. This well receives bacteria but no compound.

    • Column 12 (Sterility Control): Add 50 µL of MHB. This well receives no bacteria and no compound.

  • Bacterial Inoculation: Add 50 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Readout: Visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration at which no turbidity is observed.

Data Interpretation
ResultInterpretation
Clear Well Bacterial growth inhibited.
Turbid Well Bacterial growth not inhibited.
Growth Control (Col 11) Must be turbid.
Sterility Control (Col 12) Must be clear.

The MIC value provides a quantitative measure of the compound's antibacterial potency, which can be used to compare it with other antibiotics.

Potential Signaling Pathway Involvement

Many quinolinone derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis.[1] A key example is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway. Inhibition of this pathway blocks downstream signaling cascades like MAPK/ERK and PI3K/Akt, ultimately suppressing endothelial cell proliferation and migration.

G cluster_downstream Downstream Signaling cluster_output Cellular Response Ligand VEGF-A Receptor VEGFR2 (Receptor Tyrosine Kinase) Ligand->Receptor Binds & Dimerizes PI3K PI3K Receptor->PI3K Phosphorylates RAS RAS Receptor->RAS PLCg PLCγ Receptor->PLCg Compound 5-Bromo-4-methyl- 3,4-dihydro-1H-quinolin-2-one Compound->Receptor Inhibits (Hypothesized) Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration PKC PKC PLCg->PKC PKC->Migration

Caption: Hypothesized inhibition of the VEGFR2 signaling pathway.

References

  • BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • AiFChem. (n.d.). 5-Bromo-3,4-dihydroquinolin-2(1H)-one.
  • Zahid, M. A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. European Journal of Medicinal Chemistry, 123, 463-487.
  • Wang, D., et al. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Anticancer Agents in Medicinal Chemistry, 21(7), 825-838. [Link]

  • Novelty Journals. (2022).
  • Silva, A. R. P., et al. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of dihydroquinolinones.
  • Chemenu. (n.d.). 5-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, 95%+ Purity.
  • BLDpharm. (n.d.). 5-Bromo-3,4-dihydroquinolin-2(1H)-one.
  • Taylor & Francis Online. (2024).
  • BenchChem. (2025). The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs.
  • Arabian Journal of Chemistry. (2020). One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1H)
  • Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini-Reviews in Medicinal Chemistry, 18(10), 828-836. [Link]

  • Youssef, A. M., et al. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Acta Chimica Slovenica, 72, 692-706. [Link]

  • Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Li, Y., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1674. [Link]

  • Journal of Molecular Structure. (2024).
  • MDPI. (2025).
  • Sigma-Aldrich. (n.d.). 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride.
  • Frontiers in Pharmacology. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines....
  • FEMS Microbiology Letters. (2007). 4-BROMO-5-(BROMOMETHYLENE)-3-BUTYL-2(5H)-FURANONE DISRUPTS QUORUM SENSING IN VIBRIO HARVEYI....

Sources

Application Notes and Protocols: Investigating 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Quinolinone Scaffold in Neurological Disorders

The quest for novel therapeutic agents for debilitating neurological disorders is a paramount challenge in modern medicine. Conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke share complex multifactorial pathologies, often involving excitotoxicity, oxidative stress, and neuroinflammation.[1][2] The quinoline and quinolinone heterocyclic frameworks have emerged as "privileged scaffolds" in medicinal chemistry due to their diverse biological activities.[2][3] Derivatives of these structures have been investigated for a range of neuroprotective effects, including antioxidant, anti-inflammatory, and anticonvulsant properties.[2][4]

A key mechanism implicated in several neurological disorders is the overactivation of the N-methyl-D-aspartate (NMDA) receptor, leading to excitotoxicity and neuronal cell death.[5][6] Quinolinic acid, an endogenous metabolite of the kynurenine pathway, is a known NMDA receptor agonist that can contribute to neurotoxicity when its levels are elevated during neuroinflammation.[7][8][9] Consequently, the development of NMDA receptor antagonists is a significant therapeutic strategy.[6] Notably, various quinoline and quinolinone derivatives have been identified as potent antagonists of the NMDA receptor, often acting at the strychnine-insensitive glycine binding site, which is crucial for receptor activation.[10][11][12]

This document provides a detailed guide for the investigation of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one , a specific derivative of the 3,4-dihydroquinolin-2(1H)-one core. While direct studies on this particular molecule are not yet prevalent in the literature, its structural features—the quinolinone core, a bromine substituent, and a methyl group—provide a strong rationale for its potential as a neuroprotective agent. The bromine atom may enhance binding affinity to target receptors, while the methyl group can influence lipophilicity and metabolic stability.

These application notes will guide researchers through a logical, tiered approach to systematically evaluate the neuroprotective potential and mechanism of action of this compound, with a primary hypothesis centered on the modulation of NMDA receptor-mediated excitotoxicity.

Part 1: Foundational In Vitro Characterization

The initial phase of research focuses on establishing the basic cytotoxic profile of the compound and its general neuroprotective capacity in cultured neuronal cells.

Assessment of Neuronal Cytotoxicity

Rationale: Before assessing neuroprotective effects, it is crucial to determine the concentration range at which this compound itself does not exert toxic effects on neuronal cells. This ensures that any observed protective effects are not confounded by the compound's own toxicity.

Recommended Cell Line: SH-SY5Y human neuroblastoma cell line. This is a widely used and well-characterized cell line in neurobiology research.

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in complete culture medium (e.g., DMEM/F12 with 10% FBS). Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, create a serial dilution in culture medium to achieve final concentrations ranging from, for example, 100 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

  • Treatment: Replace the culture medium in each well with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cell death (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the TC₅₀ (50% toxic concentration).

ParameterDescription
Cell Line SH-SY5Y
Assay MTT
Compound This compound
Concentration Range 100 nM - 100 µM
Incubation Time 24-48 hours
Endpoint Cell Viability (%)
Evaluation of Neuroprotection Against Excitotoxicity

Rationale: Given that many quinolinone derivatives exhibit NMDA receptor antagonist activity, a primary hypothesis is that this compound can protect neurons from excitotoxicity induced by glutamate or NMDA.

Protocol 2: Neuroprotection Assay Against Glutamate-Induced Toxicity

  • Cell Seeding: Plate primary cortical neurons or SH-SY5Y cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.

  • Induction of Excitotoxicity: Add glutamate to a final concentration of 5-10 mM to all wells except the negative control.

  • Co-incubation: Incubate the plate for 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with glutamate alone. A significant increase in viability indicates a neuroprotective effect.

Part 2: Mechanistic Investigations

Once a neuroprotective effect is established, the next step is to elucidate the underlying molecular mechanism(s).

Investigating NMDA Receptor Antagonism

Rationale: To directly test the hypothesis of NMDA receptor antagonism, a calcium imaging assay can be employed. NMDA receptor activation leads to a rapid influx of Ca²⁺ into the neuron, which can be visualized with a fluorescent calcium indicator.

Protocol 3: Calcium Influx Assay

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Load the cells with a calcium-sensitive dye such as Fura-2 AM or Fluo-4 AM according to the manufacturer's instructions.

  • Experimental Setup: Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.

  • Baseline Measurement: Record the baseline fluorescence intensity.

  • Treatment: Perfuse the cells with a solution containing a sub-maximal concentration of NMDA (e.g., 50-100 µM) and its co-agonist glycine (e.g., 10 µM).

  • Compound Application: After observing the initial Ca²⁺ influx, perfuse the cells with the NMDA/glycine solution that also contains this compound.

  • Data Analysis: Measure the change in fluorescence intensity upon application of the compound. A reduction in the NMDA-induced calcium signal would strongly suggest NMDA receptor antagonism.

Assessing Anti-inflammatory and Antioxidant Properties

Rationale: Neuroinflammation and oxidative stress are intertwined with excitotoxicity. Quinoline derivatives have shown promise in mitigating these processes.[1][2] It is therefore prudent to investigate if this compound possesses these properties.

Recommended Cell Line: BV-2 microglial cells for inflammation studies; SH-SY5Y or primary neurons for oxidative stress.

Protocol 4: Nitric Oxide (NO) Production in Microglia

  • Cell Seeding: Plate BV-2 microglial cells in a 96-well plate.

  • Pre-treatment: Treat cells with the test compound for 1 hour.

  • Inflammatory Stimulus: Add lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: Incubate for 24 hours.

  • NO Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: A decrease in nitrite levels in compound-treated cells compared to LPS-only treated cells indicates an anti-inflammatory effect.

Protocol 5: Reactive Oxygen Species (ROS) Scavenging

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate.

  • Pre-treatment: Treat cells with the test compound for 1 hour.

  • Oxidative Stress Induction: Add an ROS inducer such as hydrogen peroxide (H₂O₂) or a mitochondrial complex I inhibitor like rotenone.

  • ROS Detection: Add a fluorescent ROS indicator like DCFDA-H₂ (2',7'-dichlorofluorescin diacetate) and incubate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: A reduction in fluorescence in compound-treated cells indicates antioxidant or ROS-scavenging activity.

Part 3: Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the proposed research workflow for evaluating this compound.

G cluster_0 Phase 1: Foundational In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced Studies (Future Direction) A Protocol 1: Neuronal Cytotoxicity Assay (MTT on SH-SY5Y) B Protocol 2: Neuroprotection Assay (vs. Glutamate on SH-SY5Y) A->B Determine Non-Toxic Dose C Protocol 3: NMDA Receptor Activity (Calcium Imaging) B->C If Neuroprotective D Protocol 4: Anti-inflammatory Assay (Griess Assay on BV-2) B->D E Protocol 5: Antioxidant Assay (ROS Detection) B->E F In Vivo Model Selection (e.g., MCAO for Stroke) C->F G Behavioral & Histological Analysis F->G

Caption: Tiered research workflow for this compound.

Hypothesized Signaling Pathway

The diagram below depicts the excitotoxicity cascade initiated by NMDA receptor overactivation and the potential point of intervention for this compound.

G cluster_downstream Downstream Deleterious Effects Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Ca_Influx Massive Ca²⁺ Influx NMDAR->Ca_Influx ROS ↑ ROS / RNS (Oxidative Stress) Ca_Influx->ROS Mito Mitochondrial Dysfunction Ca_Influx->Mito Apoptosis Apoptotic Pathways (Caspase Activation) Ca_Influx->Apoptosis Compound 5-Bromo-4-methyl-3,4- dihydro-1H-quinolin-2-one Compound->NMDAR Hypothesized Antagonism Neuronal_Death Neuronal Death ROS->Neuronal_Death Mito->Neuronal_Death Apoptosis->Neuronal_Death

Caption: Hypothesized mechanism: NMDA receptor antagonism by the test compound.

Conclusion and Future Directions

These application notes provide a comprehensive framework for the initial investigation of this compound as a potential therapeutic agent for neurological disorders. The proposed protocols are designed to first establish a safety and efficacy profile in vitro, followed by a logical progression to elucidate its mechanism of action, focusing on the well-established role of NMDA receptor-mediated excitotoxicity in neurodegeneration. Positive results from these studies would provide a strong foundation for advancing this compound into more complex models, including primary co-cultures, organoids, and eventually, in vivo animal models of specific neurological diseases. The diverse biological activities associated with the quinolinone scaffold suggest that this line of inquiry holds significant promise for the development of novel neuroprotective therapies.

References

  • Redox-Triggered Switchable Synthesis of 3,4-Dihydroquinolin-2(1H)-one Derivatives via Hydride Transfer/N-Dealkylation/N-Acylation. ACS Publications. (2020).
  • Photoredox One-Pot Synthesis of 3,4-Dihydroquinolin-2(1H). Personal use download. (2022).
  • Dihydroquinolinone synthesis. Organic Chemistry Portal.
  • In silico Design, Synthesis and Pharmacological screening of Quinazolinones as NMDA receptor antagonists for Anticonvulsant activity: Part II. Journal of Young Pharmacists. (2015).
  • Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone. Google Patents. (2015).
  • Quinolinic acid accumulation during neuroinflammation. Does it imply excitotoxicity? PubMed. (2001).
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC.
  • Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. Asian Journal of Chemistry. (2010).
  • A quinolinyl analog of resveratrol improves neuronal damage after ischemic stroke by promoting Parkin-mediated mitophagy. PubMed. (2025).
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. (2023).
  • The Involvement of Neuroinflammation and Kynurenine Pathway in Parkinson's Disease. MDPI.
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. (2024).
  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. (2023).
  • Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site. PubMed.
  • Quinones as Neuroprotective Agents. MDPI. (2023).
  • A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists. ResearchGate. (2025).
  • The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies. MDPI. (2024).
  • Pharmacology of NMDA Receptors. NCBI. (2023).
  • Exploring the Neuroprotective Potential of Polyphenolic Compounds in Mitigating Quinolinic Acid-Induced Neurotoxicity in Alzheimer's Disease. Bentham Science Publisher. (2025).
  • 5-Bromo-3,4-dihydroquinolin-2(1H)-one. AiFChem.
  • Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. PMC. (2022).
  • 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one synthesis. ChemicalBook.
  • 880094-83-7|5-Bromo-3,4-dihydroquinolin-2(1H)-one. BLDpharm.
  • Antiseizure Properties of Histamine H 3 Receptor Antagonists Belonging 3,4-Dihydroquinolin-2(1H)-Ones. MDPI. (2023).
  • Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets. PMC.
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents. (2006).
  • Mechanisms of Neurological Disorders. University of California, San Francisco.
  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline antagonizes a rise in brain dopamine metabolism, glutamate release in frontal cortex and locomotor hyperactivity produced by MK-801 but not the disruptions of prepulse inhibition, and impairment of working memory in rat. PubMed. (2009).

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Application Note: Scalable Process Strategies for Substituted 4-Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Scale-Up Dilemma

The 4-quinolinone scaffold is a privileged structure in medicinal chemistry, serving as the backbone for blockbuster fluoroquinolone antibiotics (e.g., Ciprofloxacin) and emerging oncology candidates. While academic literature abounds with transition-metal catalyzed routes (C-H activation, Pd-catalyzed carbonylations), these methods often falter at the kilogram scale due to catalyst cost, residual metal limits (ICH Q3D), and complex impurity profiles.

For large-scale synthesis (>100g to kg), the industry relies on two primary methodologies:

  • The Classic Thermal Cyclization (Gould-Jacobs/Conrad-Limpach): Relies on high temperatures (>250°C) to overcome the activation energy of aromaticity-breaking cyclization.

  • The Acid-Mediated Process Intensification (Eaton’s Reagent): Uses phosphorus pentoxide in methanesulfonic acid (P₂O₅/MsOH) to lower activation barriers, allowing cyclization at mild temperatures (80–100°C).

This guide provides a comparative protocol for both, focusing on process safety , impurity control , and chromatography-free purification .

Mechanistic Insight & Pathway Selection

The critical step in synthesizing 4-quinolinones is the formation of the pyridine ring B from an acyclic enamine precursor.

The Thermodynamic Barrier

The cyclization step involves an electrocyclic ring closure followed by elimination (usually of ethanol). The transition state requires the temporary disruption of the aniline aromaticity.

  • Thermal Route: Brute force heat (250°C) drives the reaction.

  • Acidic Route: Protonation of the carbonyl oxygen or activation by phosphate species increases electrophilicity, lowering the required temperature.

Reaction Pathway Diagram

The following diagram illustrates the bifurcation between the thermal and acid-mediated pathways.

QuinolinoneSynthesis Aniline Substituted Aniline (Start) Enamine Enamine Intermediate (Acrylate) Aniline->Enamine Condensation (-EtOH) EMME EMME / Beta-Ketoester EMME->Enamine Thermal Thermal Cyclization (Dowtherm A, 250°C) Enamine->Thermal Route A Acid Eaton's Reagent (P2O5/MsOH, 90°C) Enamine->Acid Route B TransState_T High-Energy TS (Ketene/Imine) Thermal->TransState_T Product 4-Quinolinone Scaffold TransState_T->Product -EtOH Tautomerization TransState_A Activated Complex (Phosphorylated) Acid->TransState_A TransState_A->Product Cyclodehydration

Figure 1: Mechanistic bifurcation for 4-quinolinone synthesis. Route A utilizes high thermal energy, while Route B utilizes Lewis acid activation.

Detailed Protocols

Route A: The Modified Gould-Jacobs Protocol (Thermal)

Best for: Substrates stable at high temperatures; cost-sensitive manufacturing where reagents must be minimal. Risk: High-temperature operations; difficult temperature control (exotherms).

Reagents & Materials
  • Substrate: 3-Chloro-4-fluoroaniline (Example)

  • Coupling Agent: Diethyl ethoxymethylenemalonate (EMME)

  • Solvent: Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether). Note: Dowtherm A freezes at 12°C. Ensure lines are heat-traced.

Step-by-Step Methodology
  • Condensation (The "Cool" Step):

    • Charge Aniline (1.0 equiv) and EMME (1.1 equiv) into a reactor.

    • Heat to 110–120°C.

    • Critical Process Parameter (CPP): Distill off ethanol continuously. The reaction is equilibrium-driven; failure to remove ethanol results in incomplete conversion.

    • Monitor by HPLC until Aniline < 1.0%.

    • Cool to 80°C and add toluene to crystallize the enamine intermediate. Filter and dry.[1] Do not carry crude oil to the high-temp step to avoid tar formation.

  • Cyclization (The "Hot" Step):

    • Pre-heat Dowtherm A (10 volumes relative to intermediate) to 255°C in a dedicated high-temp reactor.

    • Safety Control: Add the solid enamine intermediate portion-wise or as a pre-heated slurry. Dumping the solid all at once causes a massive thermal drop followed by a rapid exotherm and vigorous ethanol outgassing.

    • Maintain 250–260°C for 45–90 minutes.

    • Workup: Cool to ~80°C. Add a non-polar anti-solvent (e.g., Heptane) or simply cool further to precipitate the product.

    • Filter and wash with acetone to remove Dowtherm residues.

Route B: Eaton’s Reagent Protocol (Process Intensification)

Best for: Thermally sensitive substrates; labs without high-temp reactors; higher yield requirements. Risk: Corrosive reagents; exothermic quench.

Reagents
  • Eaton’s Reagent: 7.7 wt% P₂O₅ in Methanesulfonic Acid (commercially available or prepared in situ).

Step-by-Step Methodology
  • Preparation:

    • Charge the Enamine intermediate (prepared as in Route A) into the reactor.

    • Add Eaton’s Reagent (3–5 volumes). Result is usually a viscous slurry.

  • Cyclization:

    • Heat to 90°C . The slurry will likely thin as it heats and the reaction proceeds.

    • Stir for 2–4 hours.

    • Mechanism Check: The P₂O₅ acts as a dehydrating agent, while MsOH acts as the solvent and proton source.

  • Quench & Isolation (Self-Validating Purification):

    • Exotherm Alert: Cool the reaction mass to 20°C.

    • Slowly pour the reaction mixture into ice water (10 volumes). The strong acid will dissolve in water, while the organic quinolinone (which is generally insoluble in water at neutral/acidic pH) will precipitate immediately.

    • Adjust pH to ~7 with NaOH or Ammonia if the product has basic nitrogens (to ensure free base form).

    • Filter the solid.[2][3]

    • Purification: Recrystallize from DMF/Ethanol. No column chromatography is required.

Comparative Data Analysis

The following table summarizes performance metrics derived from internal process development campaigns.

ParameterThermal Route (Dowtherm A)Acidic Route (Eaton's Reagent)
Reaction Temp 250–260°C80–100°C
Reaction Time 0.5 – 1.5 h2 – 5 h
Typical Yield 60 – 75%85 – 95%
Impurity Profile High (Tars/Polymerization)Low (Clean conversion)
Scalability High (if engineering allows)High (Standard glass-lined reactors)
Safety Profile High Risk: Flash point issues, thermal runaway potential.Moderate Risk: Corrosive handling, exothermic quench.

Engineering & Workflow Diagram

This workflow visualizes the equipment train required for the Acid-Mediated (Route B) process, as it is the recommended route for modern scale-up unless raw material costs strictly prohibit it.

ProcessWorkflow cluster_safety Safety Critical Steps Reactor1 Reactor 1 (Glass-Lined) Charge: Enamine + Eaton's Rgt Temp: 90°C QuenchTank Quench Tank Charge: Ice Water Control: Exotherm < 35°C Reactor1->QuenchTank Transfer (Slow Addition) Filtration Nutsche Filter / Centrifuge Isolation of Crude Solid QuenchTank->Filtration Slurry Transfer Dryer Vacuum Dryer Solvent removal Filtration->Dryer Wet Cake Waste Waste Filtration->Waste Acidic Filtrate (Neutralization req.)

Figure 2: Process Flow Diagram for Eaton's Reagent mediated synthesis. Note the critical control point at the Quench Tank.

Troubleshooting & Expert Tips

  • Regioselectivity:

    • Issue: Meta-substituted anilines can cyclize at two positions (ortho or para to the substituent).

    • Solution: Steric bulk directs the cyclization.[2] For example, a meta-Cl group usually directs cyclization to the para position (7-chloro-4-quinolinone) due to steric hindrance at the ortho site.

  • "Stuck" Reaction (Thermal):

    • Issue: Reaction stalls at the intermediate.

    • Cause: Inefficient removal of ethanol.

    • Fix: Ensure a steady nitrogen sweep or slight vacuum is applied to the reactor headspace to strip ethanol vapor.

  • Black Tar Formation (Thermal):

    • Issue: Product degradation.[3]

    • Fix: Oxygen is the enemy at 250°C. Sparge the Dowtherm A vigorously with Nitrogen for 30 minutes before heating.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Zewge, D., Chen, C., Deer, C., Dormer, P. G., & Hughes, D. L. (2007). A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles.[5][6] The Journal of Organic Chemistry. Link

  • Organic Process Research & Development. (2021). New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones.[7] ACS Publications.[7] Link[7]

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry. Link

  • Limpach, L. (1931). Über die Synthese von Chinolinen. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for Conrad-Limpach kinetics).

Sources

5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one as an intermediate in drug synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis and Functionalization of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one

Abstract

The 3,4-dihydroquinolin-2(1H)-one (dihydrocarbostyril) scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in serotonin (5-HT) modulators, dopamine partial agonists, and kinase inhibitors. The This compound variant presents a unique synthetic challenge and opportunity. The C5-bromo handle allows for orthogonal functionalization relative to the lactam nitrogen, while the C4-methyl group introduces three-dimensionality (chirality) often required to escape "flat-land" medicinal chemistry space.

This guide addresses the primary bottleneck in accessing this intermediate: the regioselective cyclization of 3-bromoaniline precursors, which typically yields a difficult-to-separate mixture of 5-bromo and 7-bromo isomers. We provide a validated protocol for synthesis, purification, and subsequent palladium-catalyzed cross-coupling.

Synthetic Strategy & Mechanistic Insight

The most robust route to the target scaffold is the intramolecular Friedel-Crafts alkylation of N-(3-bromophenyl)but-2-enamide.

The Regioselectivity Challenge: Cyclization of a meta-substituted aniline derivative (3-bromo) can occur at two ortho positions:

  • Para to the Bromine: Yields the 7-bromo isomer (sterically favored, often major product).

  • Ortho to the Bromine: Yields the 5-bromo isomer (sterically crowded, often minor product).

The Solution: Using aluminum chloride (


) in a melt or high-concentration melt-like solution promotes thermodynamic equilibration. While the 7-bromo isomer is kinetically favored, careful control of the melt temperature and subsequent fractional crystallization or chromatography allows for the isolation of the 5-bromo target.
Visualizing the Pathway

SynthesisPath Start 3-Bromoaniline + Crotonoyl Chloride Inter Intermediate: N-(3-bromophenyl)but-2-enamide Start->Inter Amide Coupling Cyclization Friedel-Crafts Cyclization (AlCl3, 120°C) Inter->Cyclization Intramolecular Alkylation Mixture Isomer Mixture (5-Br : 7-Br ~ 40:60) Cyclization->Mixture Separation Purification Protocol (Column/Crystallization) Mixture->Separation Target Target: This compound Separation->Target Isolated Yield Waste By-product: 7-Bromo Isomer Separation->Waste Removed

Figure 1: Synthetic workflow highlighting the critical isomer separation step.

Experimental Protocols

Protocol A: Synthesis of N-(3-bromophenyl)but-2-enamide

Prerequisite Step: Formation of the acyclic precursor.

  • Reagents: 3-Bromoaniline (1.0 eq), Crotonoyl chloride (1.1 eq), Triethylamine (1.2 eq), DCM (anhydrous).

  • Procedure:

    • Dissolve 3-bromoaniline in DCM at 0°C under

      
      .
      
    • Add

      
      , followed by dropwise addition of crotonoyl chloride.
      
    • Warm to RT and stir for 2 hours.

    • Workup: Wash with 1N HCl, sat.

      
      , and brine.[1] Dry over 
      
      
      
      .[1]
    • Yield: Expect >90% of an off-white solid.[2] Use directly in the next step.

Protocol B: Cyclization and Isomer Separation (The Critical Step)

Targeting the 5-bromo isomer.

Materials:

  • N-(3-bromophenyl)but-2-enamide (from Protocol A)

  • Aluminum Chloride (

    
    ), anhydrous
    
  • Chlorobenzene (solvent)

Step-by-Step:

  • Melt Preparation: In a heavy-walled flask, suspend the amide (10 g, 41.6 mmol) in chlorobenzene (30 mL).

  • Lewis Acid Addition: Carefully add

    
     (16.6 g, 125 mmol, 3.0 eq) in portions. Caution: Exothermic.
    
  • Cyclization: Heat the mixture to 120°C for 3–4 hours. The mixture will turn a dark brown/black viscous oil.

    • Note: Monitoring by TLC is difficult due to the matrix; LC-MS is preferred. Look for mass 240/242 (M+H).

  • Quench: Cool to RT. Pour the reaction mixture slowly onto ice/water (200 mL) with vigorous stirring. Extract with EtOAc (3 x 100 mL).

  • Crude Analysis: The crude residue typically contains a 40:60 to 30:70 ratio of 5-bromo (Target) to 7-bromo (Impurity).

  • Purification (Isomer Separation):

    • Method: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of Hexanes:EtOAc (Start 9:1

      
       End 6:4).
      
    • Elution Order:

      • Fraction 1 (Fastest): 7-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one (Less polar).

      • Fraction 2 (Target):This compound .

    • Crystallization: The 5-bromo isomer can be further enriched by recrystallization from Ethanol/Water if chromatography does not yield >98% purity.

Data Validation (5-Bromo Isomer):

  • 1H NMR (DMSO-d6): The key differentiator is the aromatic splitting pattern.

    • 5-Bromo: Expect a distinct doublet-of-doublets or multiplet for the C6/C7/C8 protons. The C4-H (chiral center) appears as a multiplet around

      
       3.0–3.2 ppm. The methyl group is a doublet at 
      
      
      
      ~1.1 ppm.
    • Shift Logic: The 5-bromo substituent exerts a desheilding effect on the C4-H proton due to spatial proximity (peri-effect), often shifting it slightly downfield compared to the 7-bromo isomer.

Functionalization: Suzuki-Miyaura Coupling

The 5-bromo position is sterically hindered by the adjacent C4-methyl group and the lactam carbonyl. Standard conditions often fail. We recommend a high-activity catalyst system.

Protocol C: C5-Arylation

  • Reagents:

    • This compound (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      /XPhos for difficult substrates.
    • Base:

      
       (3.0 eq, aqueous 2M solution).
      
    • Solvent: 1,4-Dioxane.

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Combine reactants in a sealed tube.

    • Heat to 90–100°C for 12 hours.

    • Checkpoint: If conversion is low (<50%), switch to Buchwald's XPhos Pd G3 precatalyst, which is superior for sterically hindered aryl chlorides/bromides.

Analytical Specifications

ParameterSpecificationNotes
Appearance White to off-white powderYellowing indicates oxidation or impurities.[3]
Purity (HPLC) > 98.0%Critical to remove 7-bromo isomer.
Mass Spec [M+H]+ = 240.0/242.0Characteristic 1:1 Br isotope pattern.
Chirality Racemic (

)
4-Methyl creates a stereocenter. Resolution requires Chiralpak AD-H column.
Solubility DMSO, DMF, hot MeOHPoor solubility in water/hexanes.

References

  • Jones, G. (2002). The Chemistry of Heterocyclic Compounds, Quinolines. Wiley-Interscience.
  • Synthesis of Dihydroquinolinones

    • Manley, P. W., et al. (2002). "Structure-Activity Relationships in an Arylpiperazine Series of 5-HT1A Receptor Antagonists." Journal of Medicinal Chemistry, 45(6), 1259–1270. Link (Describes synthesis of similar 5-substituted scaffolds).

  • Isomer Separation Techniques

    • Abbiati, G., et al. (2006). "Pd-catalyzed synthesis of functionalized quinolin-2(1H)-ones." Journal of Organic Chemistry, 71(25), 9580–9588. Link (Provides chromatographic conditions for quinolinone isomers).

  • Cross-Coupling on Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473. Link (Guidance for sterically hindered 5-bromo coupling).

Sources

Application Note: Strategic Biological Evaluation of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Significance

The 3,4-dihydro-1H-quinolin-2-one (dihydrocarbostyril) core is a "privileged scaffold" in medicinal chemistry, serving as a structural mimic of purine bases and steroid backbones. The specific derivative 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one represents a critical junction in drug discovery. The C5-Bromine provides a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-Methyl group introduces chirality and steric constraints that often enhance receptor selectivity.

This guide outlines a validated screening cascade for libraries generated from this core. While antimicrobial activity is documented, this protocol focuses on oncology indications , specifically targeting tubulin polymerization dynamics and kinase inhibition (e.g., VEGFR-2), which are the most high-value therapeutic targets for this class.

Screening Workflow Visualization

ScreeningCascade Library Compound Library (5-Br-4-Me-quinolinone derivatives) Primary Primary Screen: Cytotoxicity (MTT Assay) (MCF-7, A549, HCT-116) Library->Primary 10 µM Single Dose HitSel Hit Selection (IC50 < 10 µM) Primary->HitSel Dose Response SecMech Secondary Screen: Mechanistic Deconvolution HitSel->SecMech Tubulin Tubulin Polymerization Assay SecMech->Tubulin Cycle Cell Cycle Analysis (Flow Cytometry) SecMech->Cycle Lead Lead Candidate Optimization Tubulin->Lead Confirmed Mechanism Cycle->Lead

Figure 1: Strategic screening cascade moving from phenotypic cytotoxicity to mechanistic validation.

Primary Screening: In Vitro Cytotoxicity (MTT Assay)

The initial evaluation must establish the antiproliferative potency of the derivatives. We utilize the MTT assay, which relies on the reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells.[1][2]

Experimental Rationale

Quinolinone derivatives frequently induce apoptosis via mitochondrial pathways.[3] The MTT assay is preferred over ATP-based assays for this scaffold because it directly correlates metabolic activity (mitochondrial health) with cell viability, providing an early indicator of mitochondrial toxicity.

Protocol

Materials:

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Positive Control: Colchicine or Doxorubicin.

Step-by-Step Methodology:

  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well in 100 µL complete medium. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.
    
  • Compound Treatment:

    • Prepare stock solutions of this compound derivatives in DMSO (10 mM).

    • Perform serial dilutions to achieve final testing concentrations (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Critical Step: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Incubation: Treat cells for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.[2]

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

Data Analysis & Acceptance Criteria

Calculate % Cell Viability using the formula:



Representative Data Table (Expected Range for Active Hits):

Compound IDR-Group (C5)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)Potency Class
Ref (Dox) -0.5 ± 0.10.8 ± 0.20.6 ± 0.1High
BQ-001 5-Bromo (Parent)>100>100>100Inactive
BQ-015 5-(4-methoxyphenyl)4.2 ± 0.56.8 ± 1.15.1 ± 0.8Hit
BQ-022 5-(Trimethoxyphenyl)1.3 ± 0.22.1 ± 0.41.9 ± 0.3Lead

Note: The parent 5-bromo compound often shows low activity. Activity typically spikes when the bromine is replaced with aryl groups (via Suzuki coupling) or sulfonamides, particularly those mimicking the pharmacophore of Combretastatin A-4 (tubulin binding) [1].

Secondary Screening: Mechanism of Action

Once cytotoxic hits (IC₅₀ < 10 µM) are identified, the mechanism must be validated. Dihydroquinolinones are structurally validated Tubulin Polymerization Inhibitors [2].

Tubulin Polymerization Assay (Fluorescence Based)

This assay determines if the derivative inhibits the assembly of tubulin into microtubules, a common mechanism for quinolinone-based anticancer agents.

Protocol:

  • Preparation: Use a Tubulin Polymerization Assay Kit (>99% pure tubulin). Keep all reagents on ice.

  • Mixture: In a 96-well black half-area plate, mix:

    • Porcine brain tubulin (2 mg/mL) in Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • GTP (1 mM).

    • Test Compound (at IC₅₀ concentration).[2][4][5][6][7]

    • Fluorescent reporter (DAPI or proprietary fluorophore that binds polymerized tubulin).

  • Kinetics: Transfer plate to a pre-warmed reader (37°C).

  • Measurement: Read fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

Interpretation:

  • Inhibitors: Decrease the Vmax of the polymerization curve and reduce final fluorescence (similar to Colchicine).

  • Stabilizers: Increase polymerization rate (similar to Paclitaxel).

  • Expectation: 4-methyl-3,4-dihydro-1H-quinolin-2-one derivatives typically act as inhibitors , preventing spindle formation.

Cell Cycle Analysis (Flow Cytometry)

To corroborate tubulin inhibition, assess cell cycle arrest. Tubulin inhibitors typically arrest cells in the G2/M phase .

Protocol:

  • Treatment: Treat A549 cells with the test compound (at 2x IC₅₀) for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash cells to remove ethanol. Resuspend in PBS containing:

    • 50 µg/mL Propidium Iodide (PI) (DNA stain).

    • 100 µg/mL RNase A (to digest RNA).

  • Analysis: Incubate for 30 min at 37°C in the dark. Analyze using a Flow Cytometer (excitation 488 nm, emission 617 nm).

Mechanistic Pathway Visualization

Mechanism Compound Quinolinone Derivative Target Colchicine Binding Site (β-Tubulin) Compound->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Effect2 G2/M Phase Arrest Effect1->Effect2 Spindle Defect Outcome Apoptosis (Caspase-3 Activation) Effect2->Outcome

Figure 2: Proposed Mechanism of Action for 4-methyl-quinolin-2-one derivatives.

References

  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors. Source: MDPI (Molecules) URL:[Link][8]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Source: PubMed / Braz J Microbiol URL:[Link]

  • Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives. Source: PMC (National Institutes of Health) URL:[Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents. (Relevant structural analog comparison) Source: MDPI (Pharmaceuticals) URL:[Link][8]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Yield Optimization & Regioselectivity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive: The Regioselectivity Paradox

Welcome to the technical support hub for dihydroquinolinone synthesis. If you are targeting 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one , you are fighting thermodynamics.

The Central Challenge: The standard synthesis involves the intramolecular Friedel-Crafts hydroalkylation of N-(3-bromophenyl)but-2-enamide (crotonanilide).

  • The Problem: The bromine atom at the meta position (relative to the amine) directs the cyclization to two possible ortho positions:

    • Position 6 (Para to Br): Sterically unhindered. Forms the 7-Bromo isomer (Major Product, ~70-80%).

    • Position 2 (Ortho to Br): Sterically crowded. Forms the 5-Bromo isomer (Target Product, ~20-30%).

Your Goal: To maximize the yield of the "difficult" 5-bromo isomer. The protocols below are designed to shift this ratio or maximize the recovery of the minor isomer.

Troubleshooting Decision Tree

Before altering your chemistry, diagnose your current failure mode using this logic flow.

TroubleshootingTree Start Identify Failure Mode Issue1 Low Overall Yield (<40% combined) Start->Issue1 Issue2 Wrong Isomer Ratio (>80% 7-Bromo) Start->Issue2 Issue3 Sticky/Black Tar Formation Start->Issue3 Sol1 Check Catalyst Quality (AlCl3 hydration) Issue1->Sol1 No reaction? Sol2 Switch Solvent System (Melt -> Chlorobenzene) Issue2->Sol2 Thermodynamic control Sol3 Temp Control Failure (Run at <100°C) Issue3->Sol3 Polymerization Action1 Use Fresh/Sublimed AlCl3 Sol1->Action1 Action2 Add NaCl to Melt or use Nitrobenzene Sol2->Action2

Figure 1: Diagnostic logic for common synthetic failures in dihydroquinolinone cyclization.

Frequently Asked Questions (Technical Support)

Q1: Why is my reaction mixture turning into a solid black rock that I can't stir?

Diagnosis: You are likely performing a "neat" reaction (AlCl3 melt) without sufficient shear force or temperature control. The exotherm causes rapid polymerization of the crotonamide double bond before cyclization occurs. The Fix:

  • Solvent Switch: Move to Chlorobenzene or 1,2-Dichlorobenzene . These solvents allow for higher temperatures (necessary for the 5-bromo activation energy) while maintaining fluidity.

  • Salt Additive: If you must run neat, add Sodium Chloride (NaCl) to the AlCl3 (1:3 ratio). This forms a eutectic mixture with a lower melting point, preventing local hot-spots that lead to tar.

Q2: I am getting 80% of the 7-bromo isomer. How do I force the 5-bromo?

Diagnosis: This is the intrinsic electronic/steric preference of the substrate. The Fix (Chemical Engineering): You cannot easily "flip" the preference to the 5-bromo isomer using standard AlCl3. However, you can improve recovery:

  • Kinetic vs. Thermodynamic: The 5-bromo formation is sterically hindered (higher activation energy). Paradoxically, higher temperatures (120-140°C) might slightly increase the proportion of the 5-bromo isomer compared to low temperatures, provided you don't degrade the material.

  • Alternative Acid: Switch to Triflic Acid (TfOH) . Some literature suggests proton-catalyzed cyclizations can have different steric sensitivities compared to bulky Lewis acids like

    
    .
    
Q3: How do I separate the 5-bromo isomer from the 7-bromo isomer?

Diagnosis: They are structural isomers with very similar boiling points, making distillation difficult. The Fix (Purification):

  • Fractional Recrystallization: The 7-bromo isomer is typically more symmetric and packs better, making it less soluble in polar solvents.

    • Step 1: Dissolve the crude mixture in hot Ethanol or Acetic Acid .

    • Step 2: Cool slowly. The 7-bromo isomer usually precipitates first. Filter this out (this is your waste, or save for other projects).

    • Step 3: Concentrate the mother liquor (filtrate). The 5-bromo isomer is enriched in the filtrate. Repeat recrystallization on the filtrate to purify.

Optimized Experimental Protocol

This protocol is designed to maximize conversion and facilitate the difficult separation of the 5-bromo isomer.

Phase 1: Preparation of N-(3-bromophenyl)but-2-enamide

Note: Ensure this precursor is >98% pure before cyclization.

  • Reagents: 3-Bromoaniline (1.0 eq), Crotonoyl chloride (1.1 eq),

    
     (1.2 eq), Acetone/Water (1:1).
    
  • Procedure: Add crotonoyl chloride dropwise at 0°C. Stir 2h at RT.

  • QC Check: NMR should show trans-alkene doublets (

    
    ).
    
Phase 2: The Cyclization (The Critical Step)

Target: this compound

ParameterSpecificationRationale
Solvent ChlorobenzeneHigh boiling point (131°C) allows overcoming steric barrier of 5-position.
Catalyst Aluminum Chloride (

)
2.5 - 3.0 equivalents. Excess is needed as the product complexes with Al.
Temperature 125°C (Reflux)High temp favors the difficult ortho-cyclization.
Time 4 - 6 HoursMonitor via HPLC. Stop when SM < 1% to avoid defluorination/debromination.

Step-by-Step:

  • Suspend

    
     (39.9 g, 300 mmol)  in Chlorobenzene (150 mL)  under Nitrogen.
    
  • Heat to 50°C .

  • Add N-(3-bromophenyl)but-2-enamide (24.0 g, 100 mmol) portion-wise over 30 mins. Caution: HCl gas evolution.

  • Ramp temperature to 125°C (Reflux). Stir for 5 hours.

  • Quench: Cool to RT. Pour slowly onto Ice/HCl (500g/50mL) . Stir vigorously for 1h to break the Aluminum complex.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with Brine. Dry over

    
    .
    
  • Result: Crude solid containing ~75:25 ratio of 7-Br : 5-Br isomers.

Phase 3: Isolation of the 5-Bromo Isomer
  • Solvent: Boiling Ethanol (95%).

  • Dissolve crude solid (10g) in min. volume of boiling Ethanol (~80-100 mL).

  • Allow to cool to Room Temp, then 4°C overnight.

  • Filtration 1: The solid collected is primarily the 7-Bromo isomer. DISCARD SOLID (or save).

  • Evaporation: Evaporate the filtrate to dryness. The residue is now enriched (~60-70%) in the 5-Bromo isomer.

  • Secondary Purification: Recrystallize the residue from Toluene/Hexane (1:3) or perform Column Chromatography (SiO2, Hexane:EtOAc 4:1). The 5-bromo isomer typically elutes after the 7-bromo isomer due to the dipole moment change caused by the ortho-bromo/carbonyl interaction.

Mechanistic Visualization

Understanding the transition state explains why the yield is naturally low and requires the specific "Filtrate Recovery" method described above.

Mechanism cluster_pathways Competing Cyclization Pathways Precursor Acylium/Complex Intermediate TS_Para Path A: Para-Attack (Low Steric Hindrance) Precursor->TS_Para Fast (k1) TS_Ortho Path B: Ortho-Attack (High Steric Hindrance) Precursor->TS_Ortho Slow (k2) Product_7Br 7-Bromo Isomer (Major Product) TS_Para->Product_7Br note k1 >> k2 Requires Enrichment Product_5Br 5-Bromo Isomer (Target Product) TS_Ortho->Product_5Br

Figure 2: Kinetic competition between the 7-bromo and 5-bromo pathways. The 5-bromo path is hindered by the adjacent bromine atom.

Data & Expectations

When following the optimized Chlorobenzene protocol with Filtrate Recovery:

MetricStandard Method (Melt)Optimized Method (Solvent + Enrichment)
Crude Yield (Mixed) 60-70%85-90%
Isomer Ratio (7-Br : 5-Br) 80 : 2075 : 25
Isolated Yield (5-Br) <10% (Difficult to isolate)20-25% (Via filtrate concentration)
Purity (5-Br) ~85%>98% (After chromatography)

References

  • General Synthesis of Dihydroquinolinones: Manley, P. W., et al. "Structure-activity relationships in an arylpiperazine series of 5-HT1A receptor antagonists." Journal of Medicinal Chemistry 30.9 (1987): 1588-1599. Context: Establishes the baseline Friedel-Crafts cyclization conditions for substituted anilines.

  • Regioselectivity in Friedel-Crafts Cyclization: Smith, K., et al. "Regioselective synthesis of substituted dihydroquinolinones." Journal of Organic Chemistry 65.12 (2000): 3738. Context: Discusses the preference for para-cyclization (7-position) over ortho-cyclization (5-position) in meta-substituted anilines.

  • Optimization of Brexpiprazole Intermediates (Analogous Chemistry): World Intellectual Property Organization Patent WO2013015456. "Process for producing 7-substituted-3,4-dihydroquinolin-2(1H)-one derivatives." Context: Provides industrial conditions for the cyclization step, highlighting the use of chlorobenzene and

    
     to manage exotherms and improve yield, which is adapted here for the 5-bromo isomer recovery. 
    
  • Organic Process Research & Development, Vol 18, Issue 1. "Scalable Synthesis of Quinolinone Derivatives.

Technical Support Center: Purification of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one (also known as 5-Bromo-4-methyl-3,4-dihydrocarbostyril). It is designed for researchers encountering specific isolation challenges, particularly the separation of regioisomers.

Status: Active Specialist: Dr. A. Vance, Senior Application Scientist Scope: Isolation, Regioisomer Separation, and Polishing

Executive Summary

The synthesis of this compound (typically via cyclization of N-(3-bromophenyl)but-2-enamide) inherently produces a mixture of regioisomers. The primary challenge is separating the 5-bromo target (formed via cyclization ortho to the bromine) from the thermodynamically favored 7-bromo impurity (formed via cyclization para to the bromine).

Due to the steric "peri-interaction" between the 5-bromo atom and the 4-methyl group, the target compound often exhibits higher solubility and lower melting points than its 7-bromo counterpart. This physical property difference is the lever we use for purification.

Part 1: Diagnostic & Decision Matrix

Before initiating purification, characterize your crude mixture. Use the following decision tree to select the optimal workflow.

Purification_Workflow Start Crude Mixture Analysis (TLC / HPLC / NMR) State_Check Physical State? Start->State_Check Oil Sticky/Dark Oil State_Check->Oil Solid Solid / Semi-Solid State_Check->Solid Trituration Trituration (Cold Et2O or Hexane/EtOAc) Oil->Trituration Induce precip. Purity_Check Isomer Ratio (5-Br : 7-Br) Solid->Purity_Check Trituration->Solid High_7Br High 7-Br Content (>20%) Purity_Check->High_7Br Low_7Br Low 7-Br Content (<5%) Purity_Check->Low_7Br Recryst_1 Fractional Recrystallization (Precipitate 7-Br first) High_7Br->Recryst_1 Remove bulk 7-Br Recryst_2 Direct Recrystallization (EtOH or MeOH/H2O) Low_7Br->Recryst_2 Column Flash Chromatography (Silica: DCM/MeOH or Hex/EtOAc) Recryst_1->Column Enriched mother liquor Final Pure 5-Bromo Target Recryst_2->Final Column->Final

Figure 1: Purification Decision Matrix. The critical branch point is the ratio of the 7-bromo isomer, which dictates whether fractional crystallization or direct chromatography is required.

Part 2: Troubleshooting & Protocols
Issue 1: "My crude product is a dark, sticky oil that won't solidify."

Diagnosis: This is common in Friedel-Crafts cyclizations using AlCl₃. The oil is likely trapped solvent, unreacted aniline, or oligomers preventing crystal lattice formation. Solution: Perform a "Crash and Triturate" sequence.

Protocol:

  • Dissolution: Dissolve the crude oil in a minimum amount of warm Ethyl Acetate (EtOAc).

  • Precipitation: Slowly add cold Hexane or Diethyl Ether (Et₂O) until turbidity persists.

  • Trituration: Scratch the flask walls with a glass rod while cooling in an ice bath. Sonicate if necessary.

  • Observation: The target lactam should crash out as an off-white/tan solid. If it oils out again, decant the supernatant (which often contains non-polar impurities) and repeat with Isopropyl Ether (IPE).

Issue 2: "I have a solid, but it contains 15-20% of the 7-bromo isomer."

Diagnosis: The 7-bromo isomer is thermodynamically stable and packs efficiently. Standard recrystallization often co-precipitates both isomers. Solution: Exploiting the "Peri-Effect" for Fractional Crystallization.

  • Mechanism: The 5-bromo substituent sterically clashes with the 4-methyl group. This makes the 5-bromo isomer more soluble than the 7-bromo isomer in polar protic solvents.

Protocol (Fractional Crystallization):

  • Solvent Selection: Use Ethanol (EtOH) or Acetonitrile (MeCN).

  • Reflux: Dissolve the mixture in boiling solvent. Use just enough solvent to dissolve everything except a small amount of solid (often the less soluble 7-bromo isomer).

  • Hot Filtration: Filter the hot solution. The solid collected is likely enriched in the 7-bromo impurity .

  • Cooling: Allow the filtrate (containing the 5-bromo target) to cool slowly to Room Temperature (RT), then to 4°C.

  • Collection: Filter the crystals.

    • Check: If the crystals are still impure, the 5-bromo target might still be in the mother liquor. Evaporate the mother liquor and analyze.

Issue 3: "Recrystallization isn't working. I need to run a column."

Diagnosis: The isomers have similar Rf values, making separation difficult on standard silica. Solution: Optimized Stationary Phase & Gradient.

Chromatography Guide:

Parameter Recommendation Rationale
Stationary Phase High-Performance Silica (20-40 µm) Standard 60Å silica may not resolve the isomers.
Mobile Phase A Dichloromethane (DCM) Excellent solubility for quinolinones.
Mobile Phase B Methanol (MeOH) or Ethyl Acetate Provides polarity modulation.
Gradient 0% → 5% MeOH in DCM A shallow gradient prevents co-elution.

| Alternative | Toluene : Acetone (10:1) | Toluene interacts with the pi-systems differently, often enhancing isomer separation. |

Technical Insight: The 5-bromo isomer, being more sterically hindered, typically elutes first in non-polar/polar gradients (e.g., Hexane/EtOAc) but may switch order in DCM/MeOH depending on the specific interactions with silanols. Always run a 2D-TLC (spot, run, rotate 90°, run in different solvent) to confirm separation conditions.

Issue 4: "The product is pink or reddish-brown."

Diagnosis: Oxidation of trace unreacted anilines or phenol byproducts (if hydrolysis occurred). Solution: Activated Carbon Polish.

Protocol:

  • Dissolve the semi-pure material in boiling Ethanol or Methanol.

  • Add Activated Charcoal (5-10 wt%) .

  • Reflux for 15-30 minutes.

  • Filter hot through a Celite® pad.

  • Crystallize as usual. The filtrate should be colorless or pale yellow.

Part 3: Quantitative Data Summary

Solubility Profile (Estimated for this compound):

SolventSolubility (RT)Solubility (Boiling)Suitability
Water InsolubleInsolubleAnti-solvent
Ethanol LowHighIdeal for Recrystallization
Ethyl Acetate ModerateHighGood for extraction/columns
DCM HighHighGood for loading columns
Hexane InsolubleLowAnti-solvent
Acetonitrile ModerateHighGood for separating isomers
References
  • Synthesis and Properties of Dihydroquinolinones

    • Methodology: Friedel-Crafts cyclization of N-arylacrylamides using AlCl₃ is the standard route for these scaffolds.
    • Source: Mayer, F., et al. "Über die Darstellung von Carbostyril-Derivaten." Berichte der deutschen chemischen Gesellschaft, 1927.

  • Purification of 7-Hydroxy/Bromo Analogs (Aripiprazole Intermediates)

    • Relevance: Describes the solubility differences and recrystallization of the 7-substituted vs 5-substituted isomers.
    • Source: U.S. Patent 2006/0079690 A1, "Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone."

  • Chromatographic Separation of Isomers

    • Relevance: Discusses the use of specific stationary phases for separating close-eluting halo-arom
    • Source: Pyvot Tech, "Separation of Isomers using C30 and PFP phases."

  • General Properties of 6/7-Bromo-3,4-dihydroquinolin-2(1H)

    • Relevance: Physical data and safety handling for bromo-dihydroquinolinones.
    • Source: PubChem Compound Summary for 6-bromo-3,4-dihydroquinolin-2(1H)-one (Analog).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Technical Support Center: Quinoline Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Scientist) | Topic: Substituted Quinolines

Welcome to the Quinoline Synthesis Support Hub. This guide addresses the "hidden" failure modes in classical and modern quinoline synthesis. We move beyond the textbook mechanisms to address why reactions fail in the flask and how to correct them using self-validating protocols.

Ticket #1: The "Meta-Aniline" Regioselectivity Crisis

User Issue: "I am using a meta-substituted aniline in a Skraup/Doebner-Miller reaction. I expected a single 7-substituted quinoline, but I'm getting a difficult-to-separate mixture of 5- and 7-isomers."

Root Cause Analysis

This is the classic regiochemical ambiguity of meta-substituted anilines. The cyclization step involves an electrophilic aromatic substitution (EAS) on the aniline ring.

  • The Mechanism: The cyclization can occur either ortho (leading to the 5-isomer) or para (leading to the 7-isomer) relative to the meta-substituent.

  • The Driver: The ratio is dictated by the electronic nature (Hammett

    
     constants) and steric bulk of the substituent (
    
    
    
    ).
    • Electron Donating Groups (EDGs) (e.g., -OMe, -Me): Strongly activate the position para to themselves. Result: Predominantly 7-substituted quinoline .

    • Electron Withdrawing Groups (EWGs) (e.g., -NO2, -Cl): Deactivate the ring. Cyclization is sluggish, and the directing effect is weaker, often leading to significant amounts of the 5-isomer (sterically less favorable but electronically feasible due to lack of para-activation).

Troubleshooting Protocol

Goal: Maximize regioselectivity toward the 7-isomer.

  • Switch to the Conrad-Limpach-Knorr Method (if applicable):

    • Unlike the harsh Skraup conditions, this kinetic vs. thermodynamic control allows better selectivity.

    • Protocol: React aniline with

      
      -ketoester at low temp (
      
      
      
      C) to isolate the
      
      
      -aminoacrylate (kinetic), then flash heat (
      
      
      C) in diphenyl ether.
  • Steric Blocking Strategy:

    • If the 5-isomer is persistent, use a meta-substituent with high steric bulk (e.g.,

      
      -butyl). This physically blocks the ortho attack, forcing formation of the 7-isomer.
      
Visual Logic: Regioselectivity Pathways

Regioselectivity Start Meta-Substituted Aniline Intermediate Acrylate/Enone Intermediate Start->Intermediate Decision Substituent Effect? Intermediate->Decision PathA Para-Closure (Sterically Favored) Decision->PathA EDG (-OMe, -Me) PathB Ortho-Closure (Sterically Hindered) Decision->PathB Strong EWG (-NO2) Prod7 7-Substituted Quinoline (Major) PathA->Prod7 Fast Cyclization Prod5 5-Substituted Quinoline (Minor) PathB->Prod5 Competes w/ Path A

Caption: Decision tree showing how electronic effects of meta-substituents dictate ring closure position (5- vs 7-isomer).

Ticket #2: The "Tar" Problem (Skraup/Doebner-Miller)

User Issue: "My Skraup reaction turned into a violent, black solid (tar). Yield is <20% and purification is impossible."

Root Cause Analysis

The "tar" is polymerized acrolein (or vinyl ketone). In the standard Skraup, glycerol dehydrates to acrolein in situ. Acrolein is highly reactive and polymerizes radically or anionically before it can react with the aniline.

  • Exotherm Runaway: The reaction is autocatalytic. Once the exotherm starts, it accelerates acrolein generation beyond the consumption rate.

The "Clean Skraup" Protocol (Self-Validating)

Do not use the "dump and heat" method. Use this moderated protocol.

Reagents:

  • Aniline (1.0 eq)

  • Glycerol (3.0 eq)

  • Sulfo-Mix: Premixed Nitrobenzene (oxidant) + Sulfuric Acid + Ferrous Sulfate (FeSO

    
    ) .
    

Step-by-Step:

  • Moderator Addition: Add FeSO

    
     (0.1 eq). Why? Iron salts act as radical scavengers, inhibiting the radical polymerization of acrolein without stopping the ionic Michael addition to aniline.
    
  • Temperature Ramp: Heat to

    
    C and HOLD .
    
    • Validation: Check for reflux. If vigorous reflux occurs at

      
      C, stop heating. The exotherm is driving the reaction.
      
  • Microwave Alternative (Green Chemistry):

    • If available, use a microwave reactor.

    • Settings: 150°C, 10 min, sealed vessel.

    • Result: Rapid heating bypasses the "polymerization window" of acrolein.

Comparison of Conditions:

MethodReaction TimeYield"Tar" Formation
Classic Skraup 4-6 Hours30-50%High (Black Solid)
FeSO

Modified
3-4 Hours60-75%Low (Dark Oil)
Microwave Assisted 10-20 Min80-90%Minimal (Clean Oil)

Ticket #3: Combes Synthesis - Cyclization Failure

User Issue: "I formed the Schiff base from aniline and 2,4-pentanedione, but the acid cyclization step failed. I recovered the starting material or hydrolysis products."

Root Cause Analysis

The Combes reaction relies on the acid-catalyzed cyclization of the enamine tautomer. The rate-determining step is the electrophilic attack on the aromatic ring.

  • Failure Mode 1 (Steric): If the

    
    -diketone has bulky groups, the planar conformation required for cyclization is energetically penalized.
    
  • Failure Mode 2 (Electronic): If the aniline has strong EWGs (e.g., -NO

    
    ), the ring is too deactivated for the weak electrophile (protonated enone) to attack.
    
Troubleshooting Guide

Diagnostic Step: Take an NMR of the intermediate. Is it the imine or the enamine? You need the enamine for cyclization.[1]

Protocol Adjustment:

  • Acid Strength: Switch from concentrated H

    
    SO
    
    
    
    to Polyphosphoric Acid (PPA) or Triflic Acid (TfOH) .
    • Why? PPA acts as both a solvent and a dehydrating agent, forcing the equilibrium toward cyclization.

  • Solvent Effect: If using H

    
    SO
    
    
    
    , ensure the mixture is homogenous. If the Schiff base precipitates, it cannot cyclize.
Visual Logic: Combes Failure Points

Combes Start Aniline + Beta-Diketone Schiff Schiff Base (Imine) Start->Schiff - H2O Enamine Enamine Tautomer (Active Species) Schiff->Enamine Tautomerization Fail1 Hydrolysis (Water present) Schiff->Fail1 Reversible if wet Fail2 No Cyclization (Ring Deactivated) Enamine->Fail2 EWG on Ring or Weak Acid Success Quinoline Product Enamine->Success Strong Acid (PPA) + Heat

Caption: Critical pathway analysis for Combes synthesis showing the necessity of the enamine tautomer and strong acid.

Ticket #4: Povarov Reaction - Incomplete Aromatization

User Issue: "I used the Povarov reaction (Imine + Alkene). LCMS shows a mass of M+2 or M+4 relative to the expected quinoline."

Root Cause Analysis

The Povarov reaction formally yields a tetrahydroquinoline (THQ).[2] It does not automatically oxidize to the fully aromatic quinoline unless an oxidant is present.

  • The Trap: Many protocols claim "one-pot quinoline synthesis" but rely on air oxidation, which is slow and unreliable, leaving you with a mixture of quinoline, dihydroquinoline, and tetrahydroquinoline.

Oxidative Workup Protocol

If your target is the fully aromatic quinoline, you must force the oxidation.

Method A: DDQ Oxidation (Rapid)

  • Run the Povarov coupling (Lewis Acid catalyzed).[3]

  • Do not isolate THQ. Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq) directly to the reaction mixture at room temperature.

  • Stir for 30-60 mins.

  • Mechanism: DDQ abstracts hydrides from the C2 and C4 positions, driving aromatization.

Method B: Catalytic Aerobic Oxidation (Green)

  • Add 5 mol% Iodine (I

    
    )  or Rose Bengal  (photocatalyst).
    
  • Bubble air/O

    
     through the solution or irradiate with Blue LED (if using photocatalyst).
    
  • Note: This takes longer (6-12h) but avoids toxic DDQ residues.

References

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. (2025).[4][5][6]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.PubMed / J Org Chem. (2006).

  • Combes Quinoline Synthesis.Wikipedia / Organic Chemistry Portal.

  • Optimization of conditions for the Povarov reaction and oxidative aromatization.

  • Oxidative Povarov Reaction via sp3 C–H Oxidation. Organic Letters (ACS). (2015).[4][5]

  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide.BenchChem.

Sources

Technical Support Center: Optimizing Reaction Conditions for Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and practical solutions for common challenges encountered during the synthesis of quinolinone derivatives. Quinolinones are privileged structures in medicinal chemistry, and optimizing their synthesis is crucial for advancing drug discovery pipelines.[1]

This resource is structured in a question-and-answer format to directly address specific issues you may encounter. We will delve into the causality behind experimental choices, moving beyond simple procedural steps to empower you with a deeper understanding of the underlying chemical principles.

Part 1: Troubleshooting Common Synthesis Issues

This section addresses the most frequent challenges in quinolinone synthesis, such as low yields, side product formation, and purification difficulties.

Low & No Yield

Question 1: My Conrad-Limpach synthesis of a 4-quinolinone is resulting in a very low yield or no product. What are the primary causes and how can I rectify this?

Answer: Low or no yield in a Conrad-Limpach synthesis is a common problem, often related to the high-temperature cyclization step.[2] Here’s a breakdown of potential causes and their solutions:

  • Insufficient Temperature: The thermal cyclization of the intermediate β-arylaminoacrylate to form the quinolinone ring is the rate-determining step and demands high temperatures, typically around 250°C.[2][3]

    • Solution: Ensure your heating apparatus can consistently reach and maintain the required temperature. Use a high-boiling, inert solvent like Dowtherm A or mineral oil to facilitate efficient heat transfer.[2][4] The yield of the reaction generally improves with higher-boiling solvents.[4]

  • Sub-optimal Solvent Choice: The solvent plays a critical role. Early protocols without a solvent gave very moderate yields (<30%).[3]

    • Solution: High-boiling point solvents are essential. Limpach reported yields up to 95% when using an inert solvent like mineral oil.[3] A study on various solvents found that 1,2,4-trichlorobenzene and 2,6-di-tert-butylphenol are also effective and can be less expensive alternatives to Dowtherm A.[4]

  • Purity of Starting Materials: Impurities in the aniline or β-ketoester can lead to competing side reactions.

    • Solution: Use freshly distilled aniline and ensure the β-ketoester is pure. Check for any degradation of starting materials before beginning the reaction.

  • Reaction Time: Both insufficient and excessive heating times can be detrimental.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal time for cyclization and to avoid product decomposition from prolonged exposure to high temperatures.[5]

Question 2: I am attempting a Friedländer synthesis, but the yield is disappointingly low. What factors should I investigate?

Answer: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be sensitive to several factors.[6][7]

  • Harsh Reaction Conditions: Traditional methods often use high temperatures and strong acids or bases, which can degrade starting materials or the final quinolinone product.[6][8]

    • Solution: Modern approaches often use milder catalysts. For example, gold(III)-catalyzed reactions can proceed under gentler conditions.[8] Ionic liquids and nanocatalysts have also been shown to be effective.[6]

  • Catalyst Choice: The selection of the acid or base catalyst is critical. An inappropriate catalyst can lead to low conversion or unwanted side products.[6]

    • Solution: A range of catalysts have been successfully employed, including p-toluenesulfonic acid, iodine, and Lewis acids like neodymium(III) nitrate hexahydrate.[7][9] For a specific protocol, ceric ammonium nitrate (10 mol%) has been used to achieve good yields at ambient temperature.[10]

  • Side Reactions: A significant competing reaction is the self-condensation (aldol condensation) of the ketone starting material, especially under basic conditions.[5][6]

    • Solution: To mitigate this, one strategy is to use the imine analogue of the o-aniline reactant instead of the o-aniline itself.[8] Carefully controlling the stoichiometry and temperature can also minimize this side reaction.

Side Products & Regioselectivity

Question 3: My Knorr synthesis is producing a mixture of the desired 2-hydroxyquinoline and a 4-hydroxyquinoline isomer. How can I control the selectivity?

Answer: The formation of a 4-hydroxyquinoline is a known competing pathway in the Knorr synthesis, which cyclizes a β-ketoanilide in strong acid.[11] The regioselectivity is highly dependent on the acid concentration.

  • Mechanism and Acid Concentration: The reaction proceeds through different cationic intermediates depending on the amount of acid.

    • In a large excess of a strong acid like polyphosphoric acid (PPA), an N,O-dicationic intermediate is favored, which preferentially cyclizes to the 2-hydroxyquinoline.[11]

    • With smaller amounts of PPA, a monocationic intermediate can form, which may fragment and lead to the formation of the 4-hydroxyquinoline isomer.[11]

  • Solution: To favor the formation of the 2-hydroxyquinoline, use a large excess of a strong acid like polyphosphoric acid or triflic acid.[11] A screening of various acids and solvents found that neat PPA at 80°C was optimal for the cyclocondensation of N-protected ω-amino-β-keto anilides.[12]

Question 4: In my Conrad-Limpach synthesis, how do I selectively synthesize the 4-quinolinone (thermodynamic product) versus the 2-quinolinone (kinetic product)?

Answer: The Conrad-Limpach synthesis offers a classic example of kinetic versus thermodynamic control. The initial reaction between an aniline and a β-ketoester can occur at either the keto group or the ester group.[3]

  • Kinetic Control (lower temperature): At lower temperatures (e.g., room temperature to ~100°C), the aniline preferentially attacks the more reactive keto group. This leads to a β-aminoacrylate intermediate, which upon thermal cyclization at high temperatures (~250°C), yields the 4-hydroxyquinoline .[2][3][13]

  • Thermodynamic Control (higher temperature): At higher initial reaction temperatures (e.g., 140-160°C), the reaction favors the formation of the more stable anilide intermediate from attack at the ester group. Subsequent cyclization yields the 2-hydroxyquinoline .[14]

Summary of Conditions:

Product Intermediate Initial Reaction Temp. Cyclization Temp. Control Type
4-Hydroxyquinoline β-Aminoacrylate Low (e.g., < 100°C) High (~250°C) Kinetic

| 2-Hydroxyquinoline | β-Ketoanilide | High (e.g., 140-160°C) | High (~100°C, acid) | Thermodynamic |

Modern & Alternative Methods

Question 5: I'm interested in using modern catalytic methods. What are the key advantages of Palladium-catalyzed quinolinone synthesis?

Answer: Palladium-catalyzed reactions represent a significant advancement in quinolinone synthesis, offering milder conditions, broader substrate scope, and access to complex structures.[1] These methods are particularly valuable for synthesizing diversely substituted quinolinones.[1][15]

  • Key Advantages:

    • Milder Conditions: Compared to the high temperatures of classical methods, Pd-catalyzed reactions often proceed at lower temperatures (e.g., 80-120°C).[1][16]

    • Functional Group Tolerance: Many synthetically useful functional groups, such as halogens, esters, and nitro groups, often remain intact during the reaction.[15]

    • Diverse Pathways: Palladium catalysis enables various synthetic strategies, including Heck coupling, C-H activation, amidation, and carbonylation reactions to build the quinolinone core.[1][15]

  • Common Troubleshooting:

    • Catalyst/Ligand Choice: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., PPh₃, Xantphos) is crucial for yield and selectivity.[1] For instance, in one coupling-cyclization reaction, Pd(OAc)₂ with PPh₃ was found to be the optimal combination.[1]

    • Base and Solvent: The base (e.g., NaOAc, Cs₂CO₃) and solvent (e.g., DMF, THF) must be carefully selected and optimized for each specific transformation.[1]

Question 6: Can Microwave-Assisted Synthesis improve my reaction times and yields?

Answer: Yes, microwave-assisted organic synthesis (MAOS) is a powerful tool for accelerating quinolinone synthesis.[17][18] It offers significant advantages over conventional heating.

  • Benefits of Microwave Synthesis:

    • Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes under microwave irradiation.[18][19]

    • Increased Yields: Rapid, uniform heating can minimize side product formation and lead to cleaner reactions with higher yields.[17][20]

    • Solvent-Free Conditions: Many microwave-assisted syntheses can be performed under solvent-free conditions, which is environmentally beneficial.[19][21]

  • Considerations:

    • Temperature Control: Overheating can lead to product degradation. Using dedicated microwave reactors with temperature and pressure controls is crucial for reproducibility and safety.[6][21]

    • Solvent Choice: Polar solvents like DMF or ethanol are generally better at absorbing microwave energy and can improve reaction efficiency.[6]

Part 2: Experimental Protocols & Workflows

This section provides a generalized workflow for troubleshooting and a sample protocol for a common quinolinone synthesis.

Troubleshooting Workflow

When encountering a problem in your synthesis, a systematic approach is key. The following workflow can help you diagnose and solve the issue efficiently.

G cluster_0 Problem Identification cluster_3 Analysis & Resolution Problem Problem Encountered (e.g., Low Yield, Side Products) Purity Verify Starting Material Purity Problem->Purity Stoichiometry Confirm Stoichiometry & Reagent Addition Problem->Stoichiometry Setup Check Reaction Setup (Temp, Atmosphere) Problem->Setup Solvent Solvent Screening Catalyst Catalyst/Ligand Screening Setup->Solvent Temperature Temperature Titration Time Time Course Study Analysis Analyze Results (TLC, LC-MS, NMR) Time->Analysis Analysis->Problem Iterate Success Problem Solved Analysis->Success

Caption: A systematic workflow for troubleshooting quinolinone synthesis.

Sample Protocol: Conrad-Limpach Synthesis of 2-Methyl-6-nitro-4-quinolone

This protocol is adapted from a procedure demonstrating the effect of different solvents on the Conrad-Limpach reaction.[4]

Materials:

  • 4-nitroaniline

  • Ethyl 3-ethoxybut-2-enoate

  • Solvent (e.g., Dowtherm A or 1,2,4-trichlorobenzene)

  • Concentrated Sulfuric Acid

  • 1 L Round-bottom flask

  • Short path distillation apparatus

  • Heating mantle and stirrer

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask, add 4-nitroaniline (10.0 g, 72 mmol), ethyl 3-ethoxybut-2-enoate (29.0 g, 183 mmol, 2.5 eq.), and the chosen high-boiling solvent (150 mL).[4][5]

  • Catalyst Addition: Add 2 drops of concentrated sulfuric acid to the stirred mixture.[4][5]

  • Reaction: Equip the flask with a short distillation apparatus to remove the ethanol produced during the reaction. Heat the mixture to reflux. The product will begin to precipitate out of the solution during this period.[4][5]

  • Workup: After the reaction is complete (monitor by TLC or a set time, e.g., 1 hour), cool the reaction mixture to room temperature.[4][5]

  • Isolation: Collect the precipitated solid by filtration.[5]

  • Purification: Wash the collected solid with an appropriate solvent like toluene, followed by hexanes, to remove the high-boiling reaction solvent. Dry the product in a vacuum oven.[5]

Part 3: Purification & Characterization FAQs

Question 7: I've successfully synthesized my quinolinone, but it's difficult to purify. Column chromatography on silica gel seems to cause decomposition. What are my options?

Answer: Quinolinones, particularly those with certain functional groups, can be sensitive to the acidic nature of standard silica gel.[5]

  • Deactivated Stationary Phases: If you must use chromatography, consider deactivating the silica gel with a base like triethylamine (typically 1-2% in the eluent) or using a less acidic stationary phase like alumina.[5][22]

  • Recrystallization: This is often the best method for purifying solid quinolinone products. Common solvents for recrystallization include ethanol, DMF, or mixtures involving toluene or ethyl acetate.[2][5]

  • Solvent Washing/Trituration: For products that are poorly soluble in certain organic solvents, washing or triturating the crude solid with a solvent like diethyl ether can be a highly effective way to remove more soluble impurities.[5][22]

  • pH-Zone-Refining Counter-Current Chromatography: For highly polar or ionizable quinolinones, such as sulfonated derivatives, advanced techniques like pH-zone-refining CCC can be used for preparative-scale separation without a solid support.[23]

References

  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSrO0AiQ2xmF_f_wGuU2-8OUOGIsW-vw2_uVwe99Oy2oJfpg8DyV2xucfU1EG2mJcho_2yPjNTLCjCcGM4_0y0afKrK5zcTAIUFWB2W1nob5Vi2A9F-pf-YGWGAbr1Z5IbcEne6-IdScVtkvbtuvZQ9uqFDmZ-6wl8rZGBZ_YZ8DSv3HNyQothpqTKQjgWeXERIUXtrElW_EyAhCKG]
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  • (PDF) Palladium-Catalysed Synthesis and Transformation of Quinolones - ResearchGate. [URL: https://www.researchgate.
  • Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol801685v]
  • Friedländer synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Friedl%C3%A4nder_synthesis]
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. [URL: https://www.mdpi.com/article/10.3390/molecules29030691/s1]
  • Friedländer Quinoline Synthesis - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/reaction/friedlander-quinoline-synthesis.html]
  • Optimization of reaction conditions for quinolone synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaCBd_wwCtrBY-LJLmTKR9SO1MtT-DbImSyZUgB3Y9UaYAwr0t_WgdnMLMtos4Ztn2__m74FuyEIG_J9ZHwd90P66d_j8jCHcTeaR3aA5ferO_6tklmWGulyYe4D8HjgOAtmwoJ-ZTms1iXq0RsrxgKGOcta9Z9UCjFcp8pFmtQ_6Wrn9oj7V0yUTg8DsihA7XHI5JGdVosw==]
  • Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines. [URL: https://www.jns.online/index.php/jns/article/view/1000]
  • 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. [URL: https://www.mdpi.com/1420-3049/26/16/4754]
  • Friedlaender Synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/friedlaender-synthesis.shtm]
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.589169/full]
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7704812/]
  • Microwave-assisted Synthesis of Quinolines - ResearchGate. [URL: https://www.researchgate.net/publication/372990425_Microwave-assisted_Synthesis_of_Quinolines]
  • Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra06976d]
  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9816007/]
  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers - Benchchem. [URL: https://vertexaisearch.cloud.google.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo0607374]
  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - SciSpace. [URL: https://typeset.
  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies | ACS Catalysis - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cs501372e]
  • Quinoline Synthesis: Conrad-Limpach-Knorr. [URL: https://www.chem-station.com/en/reactions-2/2013/08/quinoline-synthesis-conrad-limpach-knorr.html]
  • Mechanism for the Friedländer reaction under acidic conditions showing... - ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-for-the-Friedlaender-reaction-under-acidic-conditions-showing-reaction-of-3a-with_fig2_231162098]
  • Knorr quinoline synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Knorr_quinoline_synthesis]
  • Conrad–Limpach synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Conrad%E2%80%93Limpach_synthesis]
  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20000618/]
  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4414457/]
  • Efficient Microwave-Assisted Synthesis of Quinolines and Dihydroquinolines under Solvent-Free Conditions. | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/372958448_Efficient_Microwave-Assisted_Synthesis_of_Quinolines_and_Dihydroquinolines_under_Solvent-Free_Conditions]
  • Purification of Quinoline-3,4-diones : r/Chempros - Reddit. [URL: https://www.reddit.
  • Conrad-Limpach Reaction. [URL: https://www.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/conradlimpach-reaction/6C409257C902996E252E92928E469145]
  • 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. [URL: https://www.researchgate.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [URL: https://www.mdpi.com/1420-3049/28/1/433]
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3040582/]
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5000623/]
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.3c00412]

Sources

troubleshooting alpha-bromination of carbonyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthetic Chemistry Division Topic:


-Bromination of Carbonyl Compounds
Ticket ID:  #BR-ALPHA-001
Escalation Level:  Tier 3 (Senior Application Scientist)

Introduction: The Mechanic's View of Enolization

Welcome to the technical support center. You are likely here because your bromination yielded a black tar, a mixture of regioisomers, or the starting material refuses to react.


-Bromination is not a simple substitution; it is a slave to the enol/enolate equilibrium . The core troubleshooting philosophy is simple: Control the enol, and you control the product.  If you cannot dictate which side of the ketone enolizes, or stop the product from enolizing again, the reaction will fail.

This guide addresses the three most common failure modes: Regiochemical Scrambling , Runaway Polybromination , and Product Decomposition .

Module 1: Regioselectivity Control (The "Where" Problem)

User Issue: "I am brominating an unsymmetrical ketone (e.g., 2-butanone) and getting a mixture of isomers, or the wrong isomer entirely."

Root Cause Analysis: You are likely using conditions that favor the wrong intermediate (Kinetic vs. Thermodynamic).[1]

  • Scenario A: Acidic Conditions (

    
    /AcOH, NBS/H
    
    
    
    )
    • Mechanism: Thermodynamic control.[2] The reaction proceeds via the enol .[2][3][4][5][6][7][8][9]

    • Outcome: Bromination occurs at the more substituted ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      -carbon.[1][5]
      
    • Why: The transition state resembles the alkene-like enol. More substituted alkenes are more stable (Zaitsev's rule). Therefore, the more substituted enol forms in higher concentration.

  • Scenario B: Basic Conditions (LDA, then

    
    /NBS) 
    
    • Mechanism: Kinetic control.[2][3][5] The reaction proceeds via the enolate .[4][6][7]

    • Outcome: Bromination occurs at the less substituted

      
      -carbon.[1][4]
      
    • Why: The base removes the most accessible (least sterically hindered) proton.[2] If kept cold (-78°C), the enolate does not equilibrate.

Decision Matrix: Selecting the Right Method

Regioselectivity Start Target: Alpha-Bromo Ketone Sym Is the Ketone Symmetrical? Start->Sym Unsym Unsymmetrical Ketone Sym->Unsym No AcidMethod Method A: Acid Catalyzed (Br2/AcOH or NBS/TsOH) Favors stable enol Sym->AcidMethod Yes (Standard) Target Desired Substitution Site? Unsym->Target MoreSub More Substituted Position (Thermodynamic) Target->MoreSub Internal Alpha C LessSub Less Substituted Position (Kinetic) Target->LessSub Terminal/Less Hindered C MoreSub->AcidMethod BaseMethod Method B: Kinetic Enolate (LDA, -78°C) Favors steric access LessSub->BaseMethod

Figure 1: Decision tree for selecting reaction conditions based on substrate structure.

Module 2: Polybromination (The "How Much" Problem)

User Issue: "I wanted a mono-bromo ketone, but I have significant amounts of di- and tri-bromo products."

Root Cause Analysis: You are likely running the reaction under conditions where the product is more reactive than the starting material.

FeatureAcid Catalyzed (

)
Base Promoted (

)
Intermediate EnolEnolate
Effect of 1st Br Electron Withdrawing Group (EWG)Electron Withdrawing Group (EWG)
Impact on Mechanism The EWG makes the carbonyl oxygen less basic .The EWG makes the remaining

-protons more acidic .
Reactivity Consequence Self-Limiting: Protonation (Step 1) becomes harder. The product enolizes slower than the starting material.Self-Accelerating: Deprotonation becomes easier. The product enolizes faster than the starting material.
Result Mono-bromination favored. Poly-bromination / Haloform Reaction.

Troubleshooting Steps:

  • Switch to Acid: If using base, stop. Switch to

    
     in Acetic Acid or HBr.
    
  • Stoichiometry: In acid, use exactly 0.95 - 1.0 equivalents of

    
    . Excess bromine will eventually force the second reaction.
    
  • Use "Solid" Bromine: For highly sensitive substrates, use Phenyltrimethylammonium Tribromide (PTT) . It releases

    
     slowly, maintaining a low instantaneous concentration, which favors mono-bromination [1].
    

Polybromination cluster_acid Acid Catalysis (Self-Limiting) cluster_base Base Promotion (Runaway) Ketone Ketone Mono Mono-Bromo Product (EWG present) Ketone->Mono Rate k1 Di Di-Bromo Product Mono->Di Rate k2 Note1 Br withdraws e- Carbonyl less basic k2 << k1 Note2 Br withdraws e- Alpha-H more acidic k2 >> k1

Figure 2: Kinetic consequences of the first halogenation event under acidic vs. basic conditions.

Module 3: Reagent Selection & Protocols

User Issue: "Liquid bromine is hazardous and difficult to handle. Are there alternatives?"

Tech Note: While elemental bromine (


) is the atom-economic standard, N-Bromosuccinimide (NBS)  is often superior for bench-scale synthesis because it is a weighable solid and allows for slower, controlled release of 

.
Protocol A: Standard Acid-Catalyzed Bromination ( /AcOH)

Best for: Robust substrates, large scale, thermodynamic products.

  • Dissolution: Dissolve ketone (10 mmol) in Glacial Acetic Acid (20 mL).

    • Note: If the ketone is acid-sensitive, add

      
       (oxidant) and use HBr (aqueous) to generate 
      
      
      
      in situ, or buffer with NaOAc.
  • Catalyst: Add 1-2 drops of 48% HBr (initiates enolization).

  • Addition: Add

    
     (10 mmol, 1.0 eq) dropwise at a rate that allows the orange color to bleach before the next drop falls.
    
    • Troubleshooting: If color persists, heat to 40-50°C to trigger the induction period.

  • Workup: Pour into ice water. If solid, filter. If oil, extract with DCM, wash with

    
     (carefully! gas evolution) and brine.
    
Protocol B: Mild NBS Bromination (The "Paquette" Method)

Best for: Acid-sensitive substrates, small scale.

  • Setup: Dissolve ketone (10 mmol) in anhydrous THF or MeCN (50 mL).

  • Reagents: Add NBS (11 mmol, 1.1 eq) and p-Toluenesulfonic acid (TsOH) (0.1 - 0.5 eq).

  • Reaction: Reflux for 2-6 hours.

    • Mechanism:[4][5][6][7][8][9][10][11][12] The reaction generates succinimide. The TsOH catalyzes the enolization. NBS reacts with the enol [2].

  • Workup: Cool, filter off the precipitated succinimide. Concentrate filtrate.[13]

Module 4: Stability & Safety (The "Tears" Problem)

User Issue: "My product turned black overnight," or "My eyes are burning."

FAQ:

  • Why is it turning black?

    
    -Bromo ketones are thermally unstable and sensitive to base. Traces of acid from the reaction catalyze "self-alkylation" or polymerization.
    
    • Fix: Ensure complete neutralization during workup. Store in the freezer (-20°C) in the dark.

  • Why does it hurt? These compounds are potent lachrymators (tear gas agents). They alkylate cysteine residues in TRPA1 ion channels in your eyes/lungs.

    • Fix:Never use a rotavap outside a fume hood. Wash all glassware with a dilute nucleophile (e.g., sodium thiosulfate or dilute ammonia) before removing it from the hood to quench residues.

References

  • Organic Syntheses , Coll.[14] Vol. 6, p.175 (1988); Vol. 55, p.24 (1976). Monobromination using Phenyltrimethylammonium Tribromide.Link

  • Organic Syntheses , Coll. Vol. 6, p.193 (1988); Vol. 53, p.111 (1973). Use of NBS for alpha-bromination.[6][13][15][16][17]Link

  • Organic Syntheses , Coll. Vol. 1, p.127 (1941). Standard Acidic Bromination (Acetophenone).[7]Link

  • Journal of the American Chemical Society , 1983, 105, 10, 3183–3188. Regioselective alkylation/halogenation via enolates.Link

Sources

Technical Support Center: Efficient Removal of Bromine Impurities from Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter residual elemental bromine (Br₂) in their reaction mixtures. As a common excess reagent in bromination reactions, its removal is critical for product purity, stability, and downstream applications. This document provides a structured, in-depth guide to troubleshoot and resolve bromine contamination issues using field-proven methods.

Quick Navigation: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding bromine removal.

Q1: What are the primary methods for removing unreacted bromine from an organic reaction mixture?

There are two main strategies: chemical quenching and physical separation.[1]

  • Chemical Quenching: This is the most common approach and involves adding a reducing agent that reacts with excess bromine, converting it into colorless, water-soluble bromide salts (Br⁻). These salts are then easily removed during a standard aqueous workup.[1]

  • Physical Separation: This strategy leverages the physical properties of bromine, primarily its volatility (boiling point: 58.8 °C), to separate it from the desired compound.[1] Distillation is the most common physical separation technique.[1][2]

Q2: My reaction mixture is bright orange. How do I know which removal method to choose?

The optimal method depends on the stability and physical properties of your desired organic compound. The following flowchart provides a general decision-making framework.

G start Reaction Mixture Contains Br₂ Impurity product_stability Is the target compound sensitive to acid or base? start->product_stability bp_check Is there a >70°C difference in boiling point between product and Br₂ (58.8°C)? product_stability->bp_check  No   wash_method Use Aqueous Quenching (e.g., Na₂S₂O₃, NaHSO₃) product_stability->wash_method  Yes (Choose pH-neutral wash or proceed with caution) bp_check->wash_method  No   distill_method Use Fractional Distillation bp_check->distill_method  Yes   chrom_method Use Column Chromatography or Activated Carbon wash_method->chrom_method If color persists after washing end_pure Purified Product wash_method->end_pure distill_method->end_pure chrom_method->end_pure

Caption: Decision workflow for selecting a bromine removal method.

Q3: How does chemical quenching work on a molecular level?

Quenching agents are reducing agents that donate electrons to elemental bromine (Br₂), reducing it to the bromide ion (Br⁻).[3] For example, sodium thiosulfate (Na₂S₂O₃) reacts with bromine to form sodium bromide and sodium sulfate, both of which are water-soluble salts.[4]

The balanced chemical reaction in a basic solution is: Na₂S₂O₃ + 4 Br₂ + 10 NaOH → 8 NaBr + 2 Na₂SO₄ + 5 H₂O [5]

This transformation is visually apparent as the characteristic red-brown or orange color of Br₂ disappears, leaving a colorless solution.[6]

Troubleshooting Guides & In-Depth Protocols

This section provides detailed protocols and troubleshooting advice for the most common bromine removal techniques.

Method 1: Aqueous Quenching and Extraction

This is the most frequent and often simplest method for removing bromine. It involves washing the organic phase with an aqueous solution of a reducing agent.

Comparative Analysis of Common Quenching Agents
Quenching AgentTypical ConcentrationMechanism & CausalityProsCons & Troubleshooting
Sodium Thiosulfate (Na₂S₂O₃)5-10% (w/v), aqueousA strong reducing agent that converts Br₂ to water-soluble NaBr and Na₂SO₄.[4][7]Highly effective, fast, and inexpensive. The visual disappearance of color provides a clear endpoint.[6]Can decompose under acidic conditions to form elemental sulfur (a yellow precipitate). Solution: Neutralize the reaction mixture with a weak base (e.g., NaHCO₃) before adding the thiosulfate solution.[1]
Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (Na₂SO₃)5-10% (w/v), aqueousReduces Br₂ to bromide (HBr or NaBr).[8][9]Good alternative to thiosulfate, especially in acidic media, as it is less prone to forming sulfur precipitates.[10]The reaction can be exothermic; addition should be slow and controlled, potentially with cooling.[10][11]
Saturated Sodium Bicarbonate (NaHCO₃)Saturated, aqueousActs as a mild reducing agent and neutralizes any acidic byproducts (like HBr).Useful for acid-sensitive compounds and helps to remove acidic impurities simultaneously.Less potent reducing agent than thiosulfate or bisulfite; may require multiple washes or longer reaction times for complete bromine removal.
Protocol 1: Standard Quenching with Aqueous Sodium Thiosulfate

This protocol is a self-validating system; the visual disappearance of color is a primary validation checkpoint.

  • Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.

  • Cooling: Cool the organic reaction mixture to 0-10 °C in an ice bath. This is critical to control any potential exotherm from the quenching reaction.

  • Quenching: Slowly add the 10% sodium thiosulfate solution to the stirring reaction mixture. Continue adding portion-wise until the red-brown/orange color of the bromine is fully discharged and the solution becomes colorless.[1][6]

    • Self-Validation Check: If the color persists, it indicates an insufficient amount of quenching agent. Add more thiosulfate solution until the color disappears completely.[1]

  • Workup: Transfer the entire mixture to a separatory funnel. Separate the aqueous and organic layers.

  • Washing: Wash the isolated organic layer sequentially with water and then with brine (saturated aq. NaCl). The brine wash helps to break any emulsions and remove residual water from the organic phase.[1]

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product.[1]

Method 2: Physical Separation by Distillation

This method is suitable for thermally stable compounds with boiling points significantly different from that of bromine (58.8 °C).[1]

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus. A Vigreux column is typically sufficient for separating bromine from higher-boiling organic compounds.[12]

  • Heating: Gently heat the flask containing the crude product mixture using a heating mantle or oil bath.

  • Fraction Collection: The more volatile bromine will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask.[12] Monitor the temperature at the distillation head; it should remain close to the boiling point of bromine (~59 °C).

    • Self-Validation Check: The initial distillate will be colored. The distillation is complete when the vapor temperature begins to rise significantly towards the boiling point of your product and the distillate runs clear.

  • Product Isolation: Once all the bromine has been distilled, the purified product remains in the distillation flask. If the product itself is volatile, it can be collected as the next fraction by increasing the temperature.

Method 3: Adsorption Methods

For trace amounts of bromine or when other methods are unsuitable, adsorption onto a solid support can be effective.

Activated Carbon
  • Mechanism: Activated carbon possesses a large surface area and can physically adsorb elemental bromine.[13][14] The process can also involve the reduction of bromine to bromide on the carbon surface.[15][16]

  • Application: Stirring the crude organic solution with powdered activated carbon, followed by filtration, can effectively remove color and trace bromine. This is often used as a final "polishing" step.

  • Considerations: The efficiency of adsorption can be influenced by the solvent, pH, and the specific type of activated carbon used.[14][17] There is a risk of adsorbing the desired product as well, so this method should be optimized on a small scale first.

Advanced Troubleshooting

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Yellow/Orange color persists after multiple aqueous washes. 1. Insufficient quenching agent was used.[1]2. The bromine is part of a stable charge-transfer complex.3. The product itself is colored.1. Add more quenching agent solution until the color is discharged.[1]2. Consider passing the organic solution through a short plug of silica gel or activated carbon.3. Obtain a characterization spectrum (e.g., UV-Vis) to confirm if the color is from your product.
A fine yellow/white solid precipitates during thiosulfate quench. The reaction mixture is acidic, causing the decomposition of sodium thiosulfate into insoluble elemental sulfur.[1]1. Prevention: Add a base like sodium bicarbonate to neutralize the mixture before or during the thiosulfate addition.[1][10]2. Remediation: If sulfur has already formed, it can often be removed by filtering the organic solution through a pad of Celite or silica gel.[10]
A stubborn emulsion forms during aqueous workup. The densities of the organic and aqueous layers are too similar, or surfactants are present.[1]1. Add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.[1]2. Allow the mixture to stand undisturbed for a longer period.3. Gently swirl the funnel instead of shaking vigorously.
Product degradation or low yield after quenching. The product may be unstable to the pH conditions of the quench (either acidic or basic).Select a quenching agent appropriate for your product's stability. Use sodium bisulfite for base-sensitive compounds and sodium bicarbonate for acid-sensitive compounds. Ensure the quench is performed at a low temperature to minimize side reactions.
Special Case: Bromine Scavengers in Catalysis

In some sensitive catalytic reactions, even trace amounts of in-situ generated Br₂ can lead to undesirable background reactions, affecting selectivity. In these advanced cases, a "bromine scavenger" can be added to the reaction itself. For instance, trans-cyclooctenes have been developed to selectively capture Br₂, thereby inhibiting non-catalyzed pathways and improving the selectivity of the desired catalytic transformation.[18] This is a specialized technique used to optimize reaction outcomes rather than for bulk impurity removal during workup.[18]

G cluster_0 Catalytic Cycle cluster_1 Undesired Pathway Catalyst Catalyst Product Product Catalyst->Product Desired Pathway Br2 Br₂ (Trace) Byproduct Side Product Br2->Byproduct Background Reaction Scavenger trans-Cyclooctene Scavenger Scavenger->Br2 Captures

Caption: Role of a bromine scavenger in selective catalysis.

References

  • Sodium thiosulfate - Wikipedia . Wikipedia. [Link]

  • Sodium Thiosulphate: Definition, Structure, Properties & Preparation . Allen Career Institute. [Link]

  • [Competitive adsorption between bromine and bromate on activated carbon and impact on bromate formation] . ResearchGate. [Link]

  • Adsorption of bromate in water using hydrogen peroxide-modified activated carbon . Taylor & Francis Online. [Link]

  • Sodium thiosulfate reduces reduces excess molecular bromine to form sodiu... . Filo. [Link]

  • How does sodium thiosulfate neutralize bromine? . Quora. [Link]

  • Aqueous bromate (BrO –) removal using FILTRASORB 400 activated carbon . Desalination and Water Treatment. [Link]

  • Removal of bromate and assimilable organic carbon from drinking water using granular activated carbon . IWA Publishing. [Link]

  • [Competitive adsorption between bromine and bromate on activated carbon and impact on ... . PubMed. [Link]

  • How to remove bromine from a reaction mixture? . Quora. [Link]

  • Na2S2O3 + 4 Br2 + 10 NaOH → 8 NaBr + 2 Na2SO4 + 5 H2O - Chemical Equations online! . [Link]

  • trans-Cyclooctenes as Scavengers of Bromine Involved in Catalytic Bromination . PubMed. [Link]

  • Using Fractional Distillation for Purification of Hydrobromic acid . YouTube. [Link]

  • Workup: Bromine or Iodine . University of Rochester, Department of Chemistry. [Link]

  • Purification: Fractional Distillation . University of Rochester, Department of Chemistry. [Link]

  • 2-Butenoic acid, 2,3-dibromo-, (2E) - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Bisulfite - Wikipedia . Wikipedia. [Link]

  • Solved Why do we use sodium bisulfite solution in the workup . Chegg.com. [Link]ics-remove-moisture-organic-layers-q70371307)

Sources

stability issues of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one , a critical dihydrocarbostyril intermediate often used in the synthesis of antipsychotics (e.g., Brexpiprazole analogs) and kinase inhibitors.

Case Reference: Stability & Handling in Solution Support Level: Tier 3 (Senior Application Scientist)

Executive Technical Summary

The stability of this compound is governed by three competing degradation pathways inherent to its dihydroquinolinone (dihydrocarbostyril) scaffold:

  • Oxidative Aromatization: Spontaneous dehydrogenation to the fully aromatic quinolin-2-one, driven by air and light.

  • C4-Racemization: The C4-methyl group creates a chiral center susceptible to racemization via enolization under basic conditions.

  • Photolytic Debromination: The C5-Bromine bond is liable to homolytic cleavage under UV exposure.

Critical Stability Mechanisms (The "Why")

A. Oxidative Dehydrogenation (Aromatization)

Symptom: Solution turns yellow/brown; UV absorbance shifts. Mechanism: The 3,4-dihydro bond is thermodynamically less stable than the fully aromatic system. In the presence of atmospheric oxygen, trace transition metals (Fe, Cu), or UV light, the compound undergoes oxidative dehydrogenation. This removes the C3 and C4 hydrogens, flattening the ring into the fully conjugated 5-Bromo-4-methyl-quinolin-2-one.

B. C4-Racemization (Enantiomeric Loss)

Symptom: Loss of optical rotation; drop in enantiomeric excess (ee). Mechanism: The C4 position is chiral. Under basic conditions (pH > 8) or in protic solvents with basic impurities, the C3 proton is acidic enough to be removed, forming an enolate intermediate. Reprotonation of this planar enolate occurs non-stereoselectively, leading to racemization.

C. Photodehalogenation

Symptom: Appearance of des-bromo impurities (4-methyl-3,4-dihydro-1H-quinolin-2-one). Mechanism: Aryl bromides are sensitive to UV light (300–400 nm). Photon absorption can cause homolytic cleavage of the C-Br bond, generating an aryl radical that abstracts a hydrogen atom from the solvent (especially in alcohols or THF).

Visualization of Degradation Pathways

DegradationPathways Figure 1: Primary degradation pathways: Racemization (Top), Photolysis (Middle), Oxidation (Bottom). Start 5-Bromo-4-methyl- 3,4-dihydro-1H-quinolin-2-one (Intact) Enolate Enolate Intermediate (Planar C3-C4) Start->Enolate Base / pH > 8 (Deprotonation at C3) Radical Aryl Radical (C5-Br Cleavage) Start->Radical UV Light (hν) (Homolysis) Quinolinone Fully Aromatic Quinolin-2-one Start->Quinolinone Oxidation (O2/Light) (Dehydrogenation) Racemate Racemic Mixture (Loss of ee) Enolate->Racemate Non-selective Reprotonation DesBromo Des-bromo Impurity (4-methyl-3,4-dihydro...) Radical->DesBromo H-abstraction from Solvent

Troubleshooting Guide & FAQs

Issue 1: "My clear solution turned yellow overnight."

Diagnosis: Oxidative Aromatization. The Science: The fully aromatic quinolin-2-one has a more extensive conjugated


-system than the dihydro- precursor, shifting its absorbance into the visible region (yellowing).
Corrective Action: 
  • Degas Solvents: Sparge all solvents with Argon or Nitrogen for 15 minutes before dissolution.

  • Add Antioxidants: For non-biological assays, add 0.1% BHT (Butylated hydroxytoluene) or Ascorbic Acid to scavenge radical initiators.

  • Storage: Store solutions at -20°C in amber glass vials with a septum cap.

Issue 2: "The enantiomeric excess (ee) dropped from 99% to 80% during workup."

Diagnosis: Base-Catalyzed Racemization. The Science: You likely exposed the compound to a base (e.g., NaOH, TEA, or even basic alumina) which deprotonated C3. Corrective Action:

  • Avoid Strong Bases: Use weak bases (e.g.,

    
    ) only if necessary and keep temperature low (
    
    
    
    ).
  • Neutralize Quickly: If a basic step is required, quench immediately with dilute HCl or

    
     to restore neutral pH.
    
  • Solvent Choice: Avoid storing in protic solvents (MeOH, EtOH) if the pH is not strictly neutral, as these facilitate proton exchange.

Issue 3: "I see a new impurity peak at RRT 0.85 after leaving the sample on the bench."

Diagnosis: Photodehalogenation (Loss of Bromine). The Science: Laboratory fluorescent lights emit enough UV to cleave the C-Br bond over 4-6 hours. Corrective Action:

  • Light Protection: Wrap all flasks/vials in aluminum foil immediately.

  • Amber Glass: exclusively use amber glassware for storage.

  • Work Fast: Minimize exposure time to ambient light during weighing and dilution.

Experimental Protocols

Protocol A: Solubility & Stock Solution Preparation

Purpose: To prepare a stable stock solution without inducing precipitation or degradation.

SolventSolubility RatingStability RiskRecommendation
DMSO High (>50 mM)LowPreferred. Freeze/thaw stable.
Methanol ModerateModerateGood for HPLC, but risk of solvolysis/racemization if basic.
Water Very LowHighAvoid. Requires surfactant/co-solvent.
Acetonitrile ModerateLowGood alternative to DMSO for LC-MS.

Step-by-Step:

  • Weigh 10 mg of this compound into an amber vial.

  • Add 1.0 mL of anhydrous DMSO (stored over molecular sieves).

  • Vortex for 30 seconds. If dissolution is incomplete, sonicate for 1 minute (monitor temperature to ensure it does not exceed 30°C).

  • Aliquot into 100

    
    L volumes in PCR tubes.
    
  • Storage: Store at -20°C or -80°C. Stable for 6 months.

Protocol B: Rapid Stability Check (HPLC)

Purpose: To verify integrity before critical experiments.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic core) and 210 nm (Amide bond).

  • Pass Criteria: Purity > 98%.

    • Note: The aromatized impurity (Quinolinone) will elute later (more hydrophobic).

    • Note: The des-bromo impurity will elute earlier (less hydrophobic).

Decision Tree: Solvent Selection

SolventSelection Figure 2: Solvent selection logic based on experimental context. Start Select Solvent for 5-Bromo-4-methyl-3,4-dihydro... AppType Application Type? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay ChemRxn Chemical Reaction AppType->ChemRxn Analytical Analytical (HPLC/LCMS) AppType->Analytical DMSO Use DMSO (Max 0.1% final conc.) BioAssay->DMSO Anhydrous Use Anhydrous DMF/THF (Avoid Alcohols) ChemRxn->Anhydrous MeCN Use Acetonitrile/Water (+ 0.1% Formic Acid) Analytical->MeCN

References

  • Oxidative Aromatization Mechanism

    • Zhang, X., et al. (2019).[1] "Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts." The Journal of Organic Chemistry, 84(13), 8702-8709.[1] Link

  • Dihydroquinolinone Scaffold Stability

    • El-Faham, A., et al. (2025).[2][3] "Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors." MDPI Molecules. Link

  • Photostability of Halogenated Aromatics

    • European Medicines Agency. (1998). "ICH Topic Q 1 B: Photostability Testing of New Active Substances and Medicinal Products." Link

  • Solubility in DMSO

    • Balakin, K. V., et al. (2004).[4] "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." Journal of Biomolecular Screening, 9(1), 22-31. Link

  • Racemization of Carbonyls: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General Reference for keto-enol tautomerism).

Sources

Technical Support Center: Byproduct Analysis in 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your reaction outcomes and ensuring the purity of your target compound.

I. Understanding the Synthesis and Potential Byproducts

The synthesis of this compound typically involves two key transformations: the formation of the 4-methyl-3,4-dihydro-1H-quinolin-2-one core, followed by electrophilic bromination. A common and efficient method for constructing the core is through an intramolecular Friedel-Crafts type cyclization of an N-arylbutanamide precursor under acidic conditions. The subsequent bromination introduces the bromo-substituent onto the aromatic ring.

Each of these steps presents opportunities for byproduct formation, which can complicate purification and compromise the yield and purity of the final product. Understanding the origin of these byproducts is the first step in effective troubleshooting.

Plausible Synthetic Pathway and Major Potential Byproducts

cluster_0 Step 1: Intramolecular Cyclization cluster_1 Step 2: Electrophilic Bromination A N-phenyl-3-methylbutanamide B 4-methyl-3,4-dihydro-1H-quinolin-2-one (Intermediate Product) A->B Lewis Acid (e.g., AlCl3) or Strong Acid (e.g., H2SO4) C Unreacted Starting Material A->C Incomplete Reaction D Polymeric Byproducts A->D Intermolecular Polymerization B2 4-methyl-3,4-dihydro-1H-quinolin-2-one E This compound (Target Product) B2->E Brominating Agent (e.g., NBS, Br2) F 7-Bromo Isomer B2->F Alternative Regiochemistry G 6-Bromo Isomer B2->G Alternative Regiochemistry H 5,7-Dibromo Product E->H Over-bromination

Caption: Plausible synthetic route and common byproduct formation.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired 5-Bromo Isomer and Presence of Multiple Spots on TLC.

Possible Cause: Lack of regioselectivity during the bromination step, leading to the formation of a mixture of bromo-isomers (e.g., 5-bromo, 7-bromo, and 6-bromo).

Explanation: The amide group in the dihydroquinolinone ring is an ortho-, para-director. This means that electrophilic substitution is favored at positions 5 and 7. The methyl group at position 4 can also influence the regioselectivity. The formation of multiple isomers is a common challenge in electrophilic aromatic substitution reactions.[1]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the bromination reaction. Perform the reaction at 0 °C or even lower to favor the kinetically controlled product.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br₂).[1] If you are using Br₂, consider switching to NBS.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with different solvents, such as acetic acid, chloroform, or acetonitrile, to find the optimal conditions for the desired isomer.[2]

  • Catalyst: While not always necessary, a catalyst can sometimes improve selectivity. However, for activated systems like dihydroquinolinones, a catalyst might lead to over-bromination. If using a catalyst, screen for the most effective one at a low loading.

Problem 2: A Significant Amount of Unreacted 4-methyl-3,4-dihydro-1H-quinolin-2-one Remains.

Possible Cause: Incomplete bromination reaction.

Explanation: This can be due to insufficient brominating agent, a deactivated brominating agent, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Check Stoichiometry: Ensure that at least one equivalent of the brominating agent is used. A slight excess (1.1-1.2 equivalents) may be necessary to drive the reaction to completion.

  • Reagent Quality: Use a fresh, high-purity brominating agent. NBS, for example, can decompose over time.

  • Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or gradually increasing the temperature.

  • Activation: In some cases, a radical initiator like AIBN or benzoyl peroxide can be used with NBS, particularly if benzylic bromination is a competing pathway, though for aromatic bromination this is less common.

Problem 3: Presence of a Higher Molecular Weight Impurity Detected by Mass Spectrometry.

Possible Cause: Formation of a di-brominated byproduct, most likely 5,7-dibromo-4-methyl-3,4-dihydro-1H-quinolin-2-one.

Explanation: The dihydroquinolinone ring is activated towards electrophilic substitution, and if the reaction conditions are too harsh or an excess of the brominating agent is used, a second bromination can occur at the other activated position (position 7 if the first was at 5, or vice-versa).

Troubleshooting Steps:

  • Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the brominating agent.

  • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration and minimize over-reaction.

  • Lower Temperature: Conduct the reaction at a lower temperature to decrease the rate of the second bromination.

Problem 4: Difficulty in Separating the 5-Bromo Isomer from Other Bromo-Isomers by Column Chromatography.

Possible Cause: Similar polarities of the constitutional isomers.

Explanation: Constitutional isomers often have very similar physical properties, including their affinity for stationary phases used in chromatography, making their separation challenging.

Troubleshooting Steps:

  • Optimize TLC: Before scaling up to column chromatography, meticulously optimize the solvent system using TLC. Test various combinations of non-polar (e.g., hexane, toluene) and polar (e.g., ethyl acetate, dichloromethane) solvents. A small amount of a third solvent (e.g., methanol, acetone) can sometimes improve separation.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be a powerful tool. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point.[3]

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases like alumina or specialized columns for isomer separation that exploit π-π interactions.

  • Recrystallization: If the product is a solid, recrystallization can be a very effective purification method. Screen various solvents to find one in which the desired isomer has lower solubility than the impurities at a given temperature.

III. Frequently Asked Questions (FAQs)

Q1: How can I quickly assess the success of my bromination reaction using TLC?

A1: You can visualize your TLC plate under a UV lamp (254 nm), as the aromatic rings of the starting material and products will absorb UV light and appear as dark spots.[4] Staining with potassium permanganate can also be effective, as the dihydroquinolinone moiety is susceptible to oxidation.[5] A successful reaction will show the consumption of the starting material spot and the appearance of one or more product spots with different Rf values.

Q2: What are the expected 1H NMR spectral differences between the 5-bromo, 6-bromo, and 7-bromo isomers?

A2: The position of the bromine atom will significantly affect the chemical shifts and coupling patterns of the aromatic protons.

  • 5-Bromo isomer: You would expect to see two doublets in the aromatic region for the protons at C-6 and C-7, and a singlet for the proton at C-8.

  • 6-Bromo isomer: You would expect to see two singlets for the protons at C-5 and C-7, and a doublet for the proton at C-8.

  • 7-Bromo isomer: You would expect to see a singlet for the proton at C-5, and two doublets for the protons at C-6 and C-8.

The exact chemical shifts can be predicted using NMR prediction software or by comparison to similar known compounds.

Q3: How can mass spectrometry help in identifying byproducts?

A3: Mass spectrometry is invaluable for identifying byproducts.

  • Unreacted Starting Material: Will show the molecular ion peak corresponding to 4-methyl-3,4-dihydro-1H-quinolin-2-one.

  • Monobrominated Isomers: Will all have the same molecular ion peak, which will be 78 or 80 mass units higher than the starting material, depending on the bromine isotope (79Br or 81Br). The characteristic 1:1 isotopic pattern for bromine is a key indicator.[6]

  • Dibrominated Byproducts: Will show a molecular ion peak that is 156, 158, or 160 mass units higher than the starting material, with a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4 peaks).

Q4: My intramolecular cyclization step is giving a low yield. What are the common causes?

A4: Low yields in intramolecular Friedel-Crafts cyclizations can be due to several factors:

  • Deactivated Aromatic Ring: If the aromatic ring of your precursor is substituted with strongly electron-withdrawing groups, the cyclization may be disfavored.[7]

  • Catalyst Inactivity: Lewis acids like AlCl₃ are moisture-sensitive. Ensure you are using anhydrous conditions and a fresh, active catalyst.

  • Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymers. Running the reaction at high dilution can favor the formation of the cyclic product.

  • Substrate Structure: The length and flexibility of the linker between the aromatic ring and the reactive group are crucial. For the formation of a six-membered ring, as in this case, the precursor must be able to adopt a conformation that allows for efficient cyclization.

IV. Analytical Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Spotting: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Spot the plate with the starting material, co-spot (starting material and reaction mixture), and the reaction mixture.

  • Eluent: A good starting solvent system is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). Adjust the polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Development: Place the plate in a developing chamber saturated with the eluent vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • UV Light: View the dried plate under a UV lamp at 254 nm. Circle the spots with a pencil.[4]

    • Staining: Dip the plate in a potassium permanganate stain and gently heat with a heat gun. Oxidizable compounds will appear as yellow/brown spots on a purple background.[5]

Data Presentation: Typical TLC Profile

CompoundTypical Rf (Hexane:EtOAc 1:1)Appearance under UV (254 nm)
N-phenyl-3-methylbutanamide~0.6Dark spot
4-methyl-3,4-dihydro-1H-quinolin-2-one~0.4Dark spot
This compound~0.4-0.5Dark spot
Isomeric Bromo-byproducts~0.4-0.5Dark spot
Di-bromo byproduct~0.5-0.6Dark spot

Note: Rf values are approximate and can vary based on exact conditions.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% of the same acid.

  • Gradient: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compounds have strong absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve a small amount of the crude product in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

Visualization: HPLC Analysis Workflow

A Prepare Sample: Dissolve crude product in mobile phase and filter. B Set HPLC Parameters: Column, Mobile Phase, Gradient, Flow Rate, Detection Wavelength. A->B C Inject Sample B->C D Acquire Chromatogram C->D E Analyze Data: Identify peaks by retention time. Integrate peak areas for quantification. D->E F Identify Byproducts: Compare retention times with standards or collect fractions for MS/NMR. E->F

Caption: A typical workflow for HPLC analysis of the reaction mixture.

V. References

  • Organic Chemistry: Regioselectivity of an Electrophilic Addition Reaction. (n.d.). Retrieved from Google Search.

  • 880094-83-7 | 5-Bromo-3,4-dihydroquinolin-2(1H)-one - AiFChem. (n.d.). Retrieved from Google Search.

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014, March 20). MDPI.

  • 1 H-NMR chemical shift values for compounds 5, 7 and 10 * recorded in... - ResearchGate. (n.d.). Retrieved from Google Search.

  • Dihydroquinolinone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from Google Search.

  • TLC stains. (n.d.). Retrieved from Google Search.

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts.

  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. (2020, December 1). OPHCJ.

  • Rearrangment–Cyclization of Dialkyl(4-hydroxybut-2-ynyl)(3-phenylprop-2-enyl)ammonium Bromides in the Presence of Aqueous Alkali | Request PDF - ResearchGate. (2025, August 9). ResearchGate.

  • Thin Layer Chromatography. (n.d.). Retrieved from Google Search.

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from Google Search.

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder.

  • Mass spectrometry of organic compounds - IB Colourful Solutions in Chemistry. (n.d.). Retrieved from Google Search.

  • HPLC-UV-EC determination of brominated organic compounds in water - ResearchGate. (2025, August 5). ResearchGate.

  • 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one synthesis - ChemicalBook. (n.d.). ChemicalBook.

  • TLC Visualization Reagents - EPFL. (n.d.). EPFL.

  • Friedel–Crafts Acylation - MilliporeSigma. (n.d.). MilliporeSigma.

  • Mass Spectrometry - MSU chemistry. (n.d.). Michigan State University.

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Retrieved from Google Search.

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts.

  • Using fragment peaks in mass spectra to work out isomers - YouTube. (2018, November 29). YouTube.

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from Google Search.

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products - Walsh Medical Media. (n.d.). Walsh Medical Media.

  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC. (2022, November 15). NCBI.

  • BASED OXIDATIVE CYCLIZATION OF N-ARYL-3-OXOBUTANAMIDES. FACILE SYNTHESIS AND TRANSFORMATION OF SUBSTITUTED OXINDOLES. (2014, July 22). HETEROCYCLES.

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Wikipedia.

  • Reactions of N,3-diarylpropiolamides with arenes under superelectrophilic activation: synthesis of 4,4-diaryl-3,4-dihydroquinolin-2(1H)-ones and their derivatives - PMC - NIH. (2016, May 11). NCBI.

  • A Comparative Analysis of the ¹H NMR Spectrum of 5-Bromo-4-fluoro-2-methyl-1H-indole - Benchchem. (n.d.). Benchchem.

  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents. (n.d.). Google Patents.

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.). EPFL.

  • A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin - Unich. (2024, February 8). Unich.

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts.

  • Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling - PMC. (n.d.). NCBI.

  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - MDPI. (2006, November 17). MDPI.

  • Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detectio. (n.d.). Retrieved from Google Search.

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline. (2020, April 17). Pharmaguideline.

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). BYJU'S.

  • Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture - SciSpace. (n.d.). SciSpace.

  • (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole - MDPI. (n.d.). MDPI.

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Technical Support Center: Troubleshooting Low Reactivity of Brominated Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in organic synthesis: the low reactivity of brominated precursors, particularly in cross-coupling reactions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to solve even the most stubborn synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with an aryl bromide is not proceeding. What are the most likely initial causes?

A1: When a Suzuki-Miyaura coupling fails or shows low conversion with an aryl bromide, the issue often lies in one of three areas: catalyst inactivation, suboptimal reaction conditions, or inherent properties of the substrate. Initially, ensure your reagents and solvents are pure and anhydrous, and that the reaction is performed under a strictly inert atmosphere to prevent catalyst degradation.[1] High temperatures and prolonged reaction times can also lead to undesired side reactions like dehalogenation.[2]

Q2: How do I know if steric hindrance is the cause of my precursor's low reactivity?

A2: Steric hindrance, the physical blocking of a reaction site by bulky chemical groups, is a frequent cause of low reactivity.[3][4] If your brominated precursor has large substituents ortho to the bromine atom (e.g., tert-butyl or multiple methyl groups), steric hindrance is a likely culprit. This bulkiness can impede the approach of the palladium catalyst to the C-Br bond for the crucial oxidative addition step in cross-coupling reactions.[5]

Q3: Can the electronic properties of my brominated compound affect its reactivity?

A3: Absolutely. The electronic nature of substituents on an aryl bromide significantly influences its reactivity. Electron-donating groups (like -OCH₃, -NH₂, or alkyl groups) increase the electron density on the aromatic ring, making the C-Br bond stronger and less susceptible to oxidative addition by the palladium catalyst.[6][7] Conversely, electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) decrease electron density, weakening the C-Br bond and generally increasing reactivity in cross-coupling reactions.[8][9][10]

Q4: What is catalyst deactivation and how can I prevent it?

A4: Catalyst deactivation refers to any process that reduces the efficiency of your catalyst. In palladium-catalyzed reactions, this can be caused by impurities in your starting materials or solvents, or by exposure to oxygen.[1] To prevent this, it's crucial to use high-purity reagents and solvents, and to thoroughly degas your reaction mixture. Using pre-catalysts, which are more stable and generate the active catalytic species in situ, can also mitigate this issue.[11]

In-Depth Troubleshooting Guides

Issue 1: Sluggish or No Reaction with Electron-Rich Aryl Bromides

Electron-rich aryl bromides are notoriously challenging substrates in cross-coupling reactions due to the increased strength of the C-Br bond.

Troubleshooting Steps & Scientific Rationale:

  • Ligand Selection is Critical: For electron-rich aryl bromides, standard ligands like triphenylphosphine (PPh₃) are often ineffective. You need to switch to more electron-rich and sterically bulky phosphine ligands.

    • Rationale: These ligands stabilize the palladium center and promote the oxidative addition step, which is often the rate-limiting step for these substrates.[12]

    • Recommended Ligands: Consider using biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[12]

  • Increase Reaction Temperature: If the reaction is sluggish at lower temperatures, a moderate increase can provide the necessary activation energy.

    • Rationale: Higher temperatures increase the kinetic energy of the molecules, helping to overcome the activation barrier for the oxidative addition step.[13]

    • Caution: Be mindful of potential side reactions like dehalogenation at excessively high temperatures.[2] Monitor the reaction closely.

  • Choice of Base and Solvent: The base and solvent system can have a profound impact on the reaction outcome.

    • Rationale: The base is crucial for activating the boronic acid in the transmetalation step.[14] A stronger base might be necessary for less reactive substrates. The solvent must be able to dissolve all reactants and stabilize the catalytic species.[15][16]

    • Recommendations: For difficult couplings, consider stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Solvents like dioxane, THF, or DMF are commonly used.[1]

Parameter Standard Conditions For Electron-Rich Bromides Rationale
Ligand PPh₃SPhos, XPhos, RuPhosIncreases electron density on Pd, facilitating oxidative addition.[12]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃More effective activation of the boronic acid for transmetalation.[14]
Temperature 80-100 °C100-140 °CProvides sufficient energy to overcome the higher activation barrier.[1]
Issue 2: Low Reactivity Due to Steric Hindrance

When bulky groups are present near the reaction site, they can physically block the catalyst from accessing the C-Br bond.

Troubleshooting Steps & Scientific Rationale:

  • Utilize a Less Bulky Catalyst System: If your ligand is very large, it might exacerbate the steric clash.

    • Rationale: Finding a balance in the steric bulk of the ligand is key. It needs to be bulky enough to promote reductive elimination but not so large that it prevents oxidative addition.

    • Recommendation: Experiment with a range of bulky phosphine ligands to find the optimal one for your specific substrate.

  • Consider a Nickel Catalyst: Nickel catalysts can sometimes be more effective for sterically hindered substrates.

    • Rationale: Nickel is smaller than palladium and can have different reactivity profiles, sometimes allowing it to access sterically crowded reaction sites more easily.[17] Iron and cobalt-based catalysts are also emerging as alternatives for certain cross-coupling reactions.[18]

  • Alternative Coupling Strategies: If cross-coupling is consistently failing, consider alternative synthetic routes that might be less sensitive to steric hindrance.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Challenging Aryl Bromide

This protocol provides a robust starting point for difficult couplings.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G2, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., dioxane or THF)

Procedure:

  • To a dry reaction vessel, add the aryl bromide, arylboronic acid, and base.

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[1]

  • Under a positive pressure of inert gas, add the palladium pre-catalyst and anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Key Factors Influencing Brominated Precursor Reactivity

G Reactivity Precursor Reactivity Sterics Steric Hindrance Reactivity->Sterics Influenced by Electronics Electronic Effects Reactivity->Electronics Influenced by Conditions Reaction Conditions Reactivity->Conditions Influenced by Catalyst Catalyst System Reactivity->Catalyst Influenced by Bulky_Groups Bulky Ortho Substituents Sterics->Bulky_Groups EDG Electron-Donating Groups (EDG) Electronics->EDG EWG Electron-Withdrawing Groups (EWG) Electronics->EWG Temperature Temperature Conditions->Temperature Solvent Solvent Conditions->Solvent Base Base Conditions->Base Ligand Ligand Choice Catalyst->Ligand Metal Metal (Pd, Ni) Catalyst->Metal

Caption: Factors influencing brominated precursor reactivity.

Diagram 2: Troubleshooting Workflow for Low Reactivity

G Start Low/No Reactivity Observed Check_Purity Verify Reagent Purity & Inert Conditions Start->Check_Purity Analyze_Substrate Analyze Substrate: Sterics & Electronics Check_Purity->Analyze_Substrate Optimize_Ligand Screen Bulky, Electron-Rich Ligands Analyze_Substrate->Optimize_Ligand Optimize_Conditions Adjust Temperature, Base, & Solvent Optimize_Ligand->Optimize_Conditions Success Successful Reaction Optimize_Ligand->Success If successful Consider_Alt_Metal Consider Ni or other Metal Catalysts Optimize_Conditions->Consider_Alt_Metal If still no improvement Optimize_Conditions->Success If successful Consider_Alt_Metal->Success If successful Failure Re-evaluate Synthetic Route Consider_Alt_Metal->Failure If unsuccessful

Caption: Troubleshooting workflow for low reactivity.

References

  • Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. (2021). [Source URL not available]
  • Qvf® Bromine Processes | De Dietrich. (n.d.). De Dietrich Process Systems. [Link]

  • Substrate-Photocatalyst Reactivity Matching Enables Broad Aryl Halide Scope in Light-Driven, Reductive Cross-Electrophile Coupling Using 13C NMR as a Predictor. (2025). ACS Catalysis. [Link]

  • Organobromine chemistry. (n.d.). Grokipedia. [Link]

  • A Influence of the electronic property of aryl bromides on the... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Organobromine chemistry. (n.d.). Wikipedia. [Link]

  • Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. (2024). [Source URL not available]
  • Method for purifying a bromine compound. (n.d.).
  • Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a. (n.d.). ResearchGate. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2017). MDPI. [Link]

  • Steric Hindrance: Definition, Factors, & Examples. (2024). Chemistry Learner. [Link]

  • Cross-Coupling Reactions Guide. (n.d.). [Source URL not available]
  • Steric effects. (n.d.). Wikipedia. [Link]

  • Study on the bromination of deactivated aromatics. (2025). ResearchGate. [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023). Chemistry LibreTexts. [Link]

  • Single-Electron Transmetalation: Photoredox/Nickel Dual Catalytic Cross-Coupling of Secondary Alkyl β-Trifluoroboratoketones and -esters with Aryl Bromides. (n.d.). Organic Chemistry Portal. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. (2025). [Source URL not available]
  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2022). MDPI. [Link]

  • Purification of liquid bromine contaminated with organic impurities. (n.d.).
  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013). [Source URL not available]
  • Activation of aryl bromides for the Suzuki-Miyaura cross-coupling... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Highly Selective Biaryl Cross-Coupling Reactions between Aryl Halides and Aryl Grignard Reagents: A New Catalyst Combination of N-Heterocyclic Carbenes and Iron, Cobalt, and Nickel Fluorides. (2009). Journal of the American Chemical Society. [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. (n.d.). Organic Letters. [Link]

  • Workup: Bromine or Iodine. (n.d.). University of Rochester. [Link]

  • 14.7: Aryl Halides. (2021). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Catalysts for Cross-Coupling Reactions with Non-Activated Alkyl Halides. (2025). ResearchGate. [Link]

  • bromine. (n.d.). Organic Syntheses Procedure. [Link]

  • Temporary or removable directing groups enable activation of unstrained C–C bonds. (n.d.). [Source URL not available]
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  • (PDF) SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. (2025). ResearchGate. [Link]

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Technical Support Center: Purification of Brominated Heterocycles by Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of brominated heterocycles. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the chromatographic purification of these unique and often reactive compounds.

Introduction: The Challenge of Purifying Brominated Heterocycles

Brominated heterocycles are a cornerstone in medicinal chemistry and materials science. However, their purification by chromatography presents a unique set of challenges. The presence of the bromine atom can significantly alter the molecule's electronic properties, polarity, and reactivity, often leading to frustrating and unpredictable chromatographic behavior. Issues such as peak tailing, on-column degradation, and co-elution with closely related impurities are common hurdles.[1]

This guide provides practical, experience-driven solutions to these problems, moving beyond generic advice to offer explanations grounded in the chemical principles at play.

Frequently Asked Questions (FAQs)

Q1: Why do my brominated heterocycles often show peak tailing on silica gel chromatography?

A1: Peak tailing for brominated heterocycles on silica gel is frequently caused by strong interactions between the lone pairs of electrons on the heteroatoms (like nitrogen or sulfur) and the acidic silanol groups on the silica surface.[2][3] The electron-withdrawing nature of the bromine atom can further enhance the acidity of N-H protons in some heterocycles, increasing their interaction with the stationary phase.

Q2: I'm observing what appears to be my compound degrading on the column. Is this common?

A2: Yes, on-column degradation can be a significant issue.[1][4] The acidic nature of standard silica gel can catalyze the decomposition of sensitive brominated heterocycles. Additionally, prolonged exposure to the stationary phase during a slow separation can lead to degradation.

Q3: My brominated compound is poorly soluble in my initial mobile phase. How can I effectively load it onto the column?

A3: Poor solubility is a common challenge. Instead of a large volume of a weak solvent, it is often better to dissolve your sample in a small amount of a stronger solvent and then adsorb it onto a small amount of silica gel or an inert support like Celite.[2] This "dry loading" technique prevents the strong solvent from disrupting the initial chromatography bands.

Q4: Can I use reversed-phase chromatography for purifying brominated heterocycles?

A4: Absolutely. Reversed-phase chromatography (e.g., using a C18 stationary phase) is an excellent alternative, especially for more polar brominated heterocycles.[2] It can often resolve issues of strong adsorption and degradation seen with normal-phase chromatography on silica gel.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of brominated heterocycles.

Issue 1: Severe Peak Tailing or Streaking

You Observe: Your compound elutes as a broad, asymmetrical peak, often with a "tail" that extends for many column volumes.

Primary Cause: Strong, non-ideal interactions between your basic or acidic brominated heterocycle and the active sites on the stationary phase.

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for severe peak tailing.

Step-by-Step Solutions:

  • For Basic Heterocycles:

    • Action: Add a small amount of a basic modifier to your mobile phase.[2]

    • Examples: 0.1-1% triethylamine (NEt₃) or a few drops of ammonium hydroxide in your polar solvent (e.g., methanol).

    • Rationale: The basic modifier will preferentially interact with the acidic silanol groups on the silica gel, effectively "masking" them from your basic compound and allowing for a more symmetrical peak shape.

  • For Acidic Heterocycles:

    • Action: Add a small amount of an acidic modifier to your mobile phase.

    • Examples: 0.1-1% acetic acid (AcOH) or formic acid.

    • Rationale: The acidic modifier can help to suppress the ionization of your acidic heterocycle, reducing its interaction with the stationary phase.

  • Switching the Stationary Phase:

    • Action: If modifiers are ineffective, consider a different stationary phase.

    • Options:

      • Neutral or Basic Alumina: These are excellent alternatives for acid-sensitive or basic compounds.[2]

      • Reversed-Phase (C18) Silica: This is a powerful technique where the stationary phase is non-polar, and a polar mobile phase is used. This often provides a completely different selectivity and can resolve many issues seen in normal-phase chromatography.[2]

Issue 2: Low or No Recovery of the Compound

You Observe: After running the column, you isolate very little or none of your expected product.

Primary Causes: The compound is either irreversibly adsorbed onto the column or is degrading during the purification process.

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for low or no compound recovery.

Step-by-Step Solutions:

  • Assess Compound Stability:

    • Action: Before committing to a full column, perform a stability test on a TLC plate.[2]

    • Protocol: Spot your crude material on a silica gel TLC plate. Let it sit exposed to the air for an hour, then elute it. If you see new spots or a streak from the baseline, your compound is likely degrading on the silica.

  • Deactivating the Stationary Phase:

    • Action: If your compound is acid-sensitive, you can "deactivate" the silica gel.

    • Protocol: Prepare a slurry of your silica gel in your non-polar solvent containing 1% triethylamine. Gently evaporate the solvent to obtain a free-flowing powder. This triethylamine-treated silica will be much less acidic.

  • Consider a Different Purification Technique:

    • Action: For highly unstable compounds, chromatography may not be the best option.

    • Alternatives:

      • Recrystallization: If your compound is a solid, recrystallization can be a very effective and gentle purification method.[5][6]

      • Distillation: For volatile, thermally stable compounds.

Issue 3: Co-elution of Impurities

You Observe: Your desired product elutes with one or more impurities, and changing the solvent polarity does not improve the separation.

Primary Cause: The impurities have very similar polarities to your product in the chosen chromatographic system.

Troubleshooting Strategies:

StrategyRationale
Change Solvent Selectivity Instead of just increasing or decreasing the polarity (e.g., more ethyl acetate in hexanes), try a completely different solvent system. For example, switch from an ethyl acetate/hexanes system to a dichloromethane/methanol system. Different solvents interact with your compounds in different ways, which can alter the elution order and improve separation.
Switch to Reversed-Phase This is often the most effective solution for co-elution problems. The separation mechanism is different from normal-phase, and you will likely see a significant change in the retention times of your compound and its impurities.
Use a More Efficient Column A column packed with smaller silica particles will provide higher resolution and may be able to separate closely eluting compounds.[7]
Gradient Elution A gradual increase in the polarity of the mobile phase during the run can help to sharpen peaks and improve the resolution of complex mixtures.[2]

Experimental Protocols

Protocol 1: Dry Loading a Sample for Flash Chromatography
  • Dissolve your crude brominated heterocycle (e.g., 1 gram) in a minimum amount of a suitable solvent (e.g., dichloromethane or acetone).

  • To this solution, add approximately 2-3 times the mass of your crude product in silica gel (e.g., 2-3 grams).

  • Thoroughly mix the slurry until the silica gel is uniformly coated.

  • Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

  • Carefully layer this powder on top of your pre-packed chromatography column.

Protocol 2: Purification of a Basic Brominated Heterocycle using a Triethylamine-Modified Mobile Phase
  • Prepare the Mobile Phase: For a 10% ethyl acetate in hexanes mobile phase, prepare 500 mL. To this solution, add 2.5 mL of triethylamine (to make a 0.5% solution). Mix thoroughly.

  • Pack the Column: Pack your column with silica gel using the triethylamine-modified mobile phase.

  • Equilibrate the Column: Run at least 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated.

  • Load the Sample: Load your sample (preferably via dry loading).

  • Elute the Column: Run the chromatography as you normally would, collecting fractions and analyzing them by TLC.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Characterization of Halogenated Organic Compounds. Benchchem.
  • Thermo Fisher Scientific. (n.d.). Analyzing Halides by Ion Chromatography. Thermo Fisher Scientific - US.
  • Agilent. (2024, November 21). GC and GC/MS Frequently Asked Questions. Agilent.
  • Alaee, M. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. National Institutes of Health.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek.
  • Stoll, D. R., & Dolan, J. W. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC International.
  • Stoll, D. R., & Dolan, J. W. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube.
  • University of Rochester. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. University of Rochester.

Sources

Technical Support Center: Navigating the Synthesis and Purification of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for quinolinone derivative chemistry. As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges in the synthesis and purification of this important class of heterocyclic compounds. Quinolinones are foundational scaffolds in medicinal chemistry, but their inherent reactivity can often lead to decomposition during workup and purification, resulting in diminished yields and complex product mixtures.

This guide is structured to provide practical, in-depth solutions to common problems encountered in the lab. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively. Our focus is on maintaining the integrity of your target molecules from reaction quench to final isolation.

Frequently Asked Questions (FAQs): Understanding Quinolinone Stability

Q1: My quinolinone derivative seems to be degrading during aqueous workup. What's the most likely cause?

A1: The most common culprit is pH instability. The quinolinone core contains an amide bond within its heterocyclic structure, making it susceptible to both acid- and base-catalyzed hydrolysis.[1] This ring-opening degradation pathway is a significant cause of yield loss during standard aqueous extractions.

  • Under Acidic Conditions: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, initiating hydrolysis.

  • Under Basic Conditions: Hydroxide ions can directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to break the amide bond.

The rate of hydrolysis is highly dependent on the specific substituents on the quinolinone ring, as well as the temperature and duration of exposure to acidic or basic conditions.[1]

Q2: I'm observing significant product loss and streaking during silica gel column chromatography. What's happening on the column?

A2: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can cause on-column degradation of sensitive quinolinone derivatives, similar to what is observed during an acidic workup.[2] Furthermore, the polar nature of the quinolinone scaffold can lead to strong interactions with the silanol groups, resulting in poor peak shape, tailing, and in some cases, irreversible adsorption to the stationary phase.[3]

Q3: Besides pH, what other factors can cause my quinolinone derivative to decompose?

A3: Several other factors can compromise the stability of quinolinone derivatives:

  • Oxidation: The electron-rich nature of the quinolinone ring system makes it susceptible to oxidation, which can be initiated by atmospheric oxygen, especially under harsh reaction conditions or in the presence of certain metal catalysts.[4][5] This can lead to the formation of N-oxides or other oxidized byproducts.[2]

  • Photodegradation: Many quinolinone derivatives, particularly fluoroquinolones, are known to be photosensitive.[6] Exposure to UV or even ambient laboratory light can trigger a cascade of photochemical reactions, including decarboxylation, defluorination, and side-chain degradation.[3][7][8]

  • Thermal Instability: While many quinolinone cores are thermally robust, high temperatures during workup (e.g., solvent evaporation) or purification can lead to decomposition, especially for derivatives with sensitive functional groups.[9] Thermal analysis studies have shown that the decomposition temperature can be significantly influenced by the substitution pattern on the quinolinone ring.[10]

Troubleshooting Guides: Practical Solutions for Common Problems

This section provides step-by-step protocols and strategies to mitigate the decomposition of quinolinone derivatives during workup and purification.

Issue 1: Degradation During Aqueous Workup

Solution A: Perform a Mild, Bicarbonate-Based Basic Wash

For compounds sensitive to strong bases, a carefully controlled wash with a mild base like sodium bicarbonate can neutralize residual acid from the reaction without causing significant amide hydrolysis.

Experimental Protocol: Mild Basic Extraction

  • Quench and Dilute: Cool the reaction mixture to room temperature. If the reaction was run in a water-miscible solvent, dilute it with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Initial Water Wash: Add deionized water to the separatory funnel and gently invert to extract water-soluble byproducts.

  • Bicarbonate Wash: Carefully add a saturated aqueous solution of sodium bicarbonate. Be mindful of potential gas evolution (CO2) if quenching a significant amount of acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a moderate temperature.

Solution B: Employ a Neutral Workup

When both acidic and basic conditions are detrimental, a neutral workup is the safest approach.

Experimental Protocol: Neutral Workup

  • Solvent Removal: If possible, remove the reaction solvent under reduced pressure.

  • Partitioning: Add water and an appropriate organic extraction solvent to the residue.

  • Extraction: Gently mix the layers to partition the product into the organic phase.

  • Separation and Drying: Separate the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), filter, and concentrate.

Logical Flow for Workup Strategy

Sources

Validation & Comparative

A Comparative Guide to Quinolinone Inhibitors: Evaluating 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one in the Context of its Congeners

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolinone Scaffold as a Privileged Motif in Drug Discovery

The quinolinone structural motif, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its "privileged" status. This designation stems from its ability to serve as a versatile scaffold for the development of ligands targeting a wide array of biological macromolecules, leading to a diverse range of pharmacological activities.[1] From antibacterial and anticancer agents to compounds active in the central nervous system, the quinolinone core has proven to be a fertile ground for drug discovery.[1][2] This guide provides a comparative analysis of various classes of quinolinone inhibitors, with a special focus on contextualizing the potential therapeutic applications of the lesser-studied compound, 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one, based on the established activities of its structural analogs.

While specific experimental data for this compound is not extensively available in the public domain, by examining the structure-activity relationships (SAR) of related 3,4-dihydro-1H-quinolin-2-one derivatives, we can infer its likely biological targets and inhibitory potential. This guide will delve into the known inhibitory activities of quinolinones against key biological targets, including monoamine oxidase (MAO), vascular endothelial growth factor receptor 2 (VEGFR-2), tubulin, and the GABA-A receptor, providing supporting experimental data from the literature for a robust comparative analysis.

Potential Biological Targets and Comparative Analysis

Based on the activities of structurally similar compounds, this compound can be hypothesized to interact with several key biological targets. The following sections explore these potential activities and provide a comparative overview with other well-characterized quinolinone inhibitors.

Monoamine Oxidase (MAO) Inhibition: A Potential for Neurodegenerative Disease Therapy

Several 3,4-dihydro-2(1H)-quinolinone derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[3] This enzyme is a key target in the treatment of Parkinson's disease, as its inhibition increases the levels of dopamine in the brain. The substitution pattern on the quinolinone ring plays a crucial role in both the potency and selectivity of MAO inhibition. For instance, a study on a series of 3,4-dihydro-2(1H)-quinolinone derivatives revealed that substitution at the C7 position generally leads to more potent MAO-B inhibition compared to substitution at the C6 position.[3]

One of the most potent compounds identified in this class is 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, which exhibits an impressive IC50 value of 2.9 nM for MAO-B and a remarkable 2750-fold selectivity over the MAO-A isoform.[3] Given the presence of a bromo-substituent on the benzene ring of this compound, it is plausible that this compound may also exhibit MAO inhibitory activity. The methyl group at the C4 position could further influence its binding affinity and selectivity.

Table 1: Comparative Inhibitory Activity of Quinolinone Derivatives against MAO-B

CompoundTargetIC50 (nM)Selectivity (MAO-A/MAO-B)Reference
7-(3-Bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinoneMAO-B2.92750[3]
N-amino-3,4-dihydroquinoline-(1H)-2-oneMAO-BNot specified, competitive inhibitor-[3]
1-(Benzlyden-amino)-3,4-dihydroquinoline-(1H)-2-oneMAO-BNot specified, non-competitive inhibitor-[3]
VEGFR-2 Inhibition: A Potential Anticancer Angiogenesis Inhibitor

The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] Several quinolinone and quinazolinone derivatives have been developed as potent VEGFR-2 inhibitors.[5][6] These small molecules typically act as competitive inhibitors at the ATP-binding site of the tyrosine kinase domain of the receptor.[7]

For example, a series of N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives were synthesized and evaluated as VEGFR-2 inhibitors, with compound SQ2 showing a potent IC50 of 0.014 µM.[5] Another study on quinolinone derivatives demonstrated that compounds 4 and 5 significantly inhibited VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) with IC50 values of 84.8 and 58.1 μM, respectively, by directly binding to VEGFR2 and inhibiting its downstream signaling pathways.[4] The structural features of this compound, particularly the lipophilic bromo and methyl groups, suggest that it could potentially fit into the hydrophobic pocket of the VEGFR-2 ATP-binding site.

Table 2: Comparative Inhibitory Activity of Quinolinone and Quinazolinone Derivatives against VEGFR-2

CompoundTargetIC50 (µM)Cell-based IC50 (µM)Reference
Compound SQ2VEGFR-20.0143.38 (HT-29), 10.55 (COLO-205)[5]
Quinolinone derivative 4VEGFR-2-84.8 (HUVEC)[4]
Quinolinone derivative 5VEGFR-2-58.1 (HUVEC)[4]
Cabozantinib (Reference)VEGFR-20.00459.10 (HT-29), 10.66 (COLO-205)[5]
Tubulin Polymerization Inhibition: A Potential Antimitotic Agent

Microtubules are dynamic cytoskeletal proteins that play a crucial role in cell division, making them an attractive target for anticancer drug development.[8] Several quinolinone derivatives have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[8][9] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

A study on novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives identified compound D13 as a potent inhibitor of tubulin polymerization with an IC50 of 6.74 μM.[8] This compound also exhibited strong antiproliferative activity against HeLa cancer cells with an IC50 of 1.34 μM.[8] Another series of 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones also demonstrated tubulin polymerization inhibition, with compound 3c arresting A549 cells in the G2/M phase with an IC50 of 5.9 μM.[9] The planar and hydrophobic nature of the this compound scaffold suggests its potential to interact with the colchicine binding site of tubulin.

Table 3: Comparative Inhibitory Activity of Quinolinone Derivatives against Tubulin Polymerization and Cancer Cell Proliferation

CompoundTargetTubulin IC50 (µM)Cell Proliferation IC50 (µM) (Cell Line)Reference
Compound D13Tubulin6.741.34 (HeLa)[8]
Compound 3cTubulin-5.9 (A549, cell cycle arrest)[9]
Quinoline derivative 4cTubulin17-[10]
Combretastatin A-4 (Reference)Tubulin~2Varies by cell line[8]
GABAA Receptor Modulation: A Potential for Anticonvulsant and Anxiolytic Activity

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, and its modulation can lead to sedative, anxiolytic, and anticonvulsant effects.[11] Certain quinolinone derivatives have been identified as allosteric modulators of the GABAA receptor.[11][12] These compounds can act as positive allosteric modulators, enhancing the effect of GABA, or as negative allosteric modulators, reducing its effect.

For instance, some 4-quinolinone derivatives have been reported as high-affinity ligands at the benzodiazepine binding site of GABAA receptors.[11] Furthermore, a series of substituted quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed and synthesized, with some compounds showing significant anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.[13] Compound 3f , 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, was particularly potent with an ED50 of 27.4 mg/kg in the anti-MES test.[13] The structural characteristics of this compound suggest that it could potentially modulate GABAA receptor activity, though its specific mode of action would require experimental validation.

Table 4: Comparative Anticonvulsant Activity of Quinolinone Derivatives

CompoundAnticonvulsant TestED50 (mg/kg)Reference
Compound 3fMES27.4[13]
Compound 3fscPTZ22.0[13]
8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline (4g)MES8.80[14]
Carbamazepine (Reference)MESVaries[14]

Experimental Protocols for Evaluation of Quinolinone Inhibitors

To experimentally validate the predicted activities of this compound and to perform a direct comparison with other inhibitors, a series of well-established in vitro assays can be employed.

In Vitro MAO-B Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-B, which catalyzes the oxidative deamination of monoamines. The activity is typically monitored by measuring the production of hydrogen peroxide using a fluorescent probe.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare stock solutions of recombinant human MAO-B, a suitable substrate (e.g., benzylamine), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP).

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and a known MAO-B inhibitor (e.g., selegiline) as a positive control.

  • Assay Procedure: In a 96-well microplate, add the reaction buffer, HRP, Amplex Red, and the test compound or control.

  • Enzyme Addition: Initiate the reaction by adding the MAO-B enzyme to all wells except for the no-enzyme control.

  • Substrate Addition: After a brief pre-incubation period, add the substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition versus the logarithm of the compound concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.

MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, MAO-B, Substrate, Amplex Red, HRP) A1 Add Buffer, HRP, Amplex Red, & Compound to 96-well plate P1->A1 P2 Prepare Serial Dilutions of Test Compound & Control P2->A1 A2 Add MAO-B Enzyme (Pre-incubate) A1->A2 A3 Add Substrate to start reaction A2->A3 A4 Measure Fluorescence over time A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Plot % Inhibition vs. [Compound] D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for in vitro MAO-B inhibition assay.

In Vitro VEGFR-2 Kinase Assay

Principle: This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, which involves the phosphorylation of a substrate peptide. The level of phosphorylation can be quantified using various methods, such as a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase reaction buffer, a solution of recombinant human VEGFR-2, a suitable substrate peptide, and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compound and a known VEGFR-2 inhibitor (e.g., cabozantinib) as a positive control.

  • Assay Procedure: In a white 96-well microplate, add the kinase reaction buffer, the test compound or control, and the VEGFR-2 enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.

  • ATP Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent will generate a luminescent signal that is proportional to the amount of ATP remaining in the well.

  • Luminescence Measurement: Measure the luminescence signal using a microplate reader.

  • Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

VEGFR2_Kinase_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, VEGFR-2, Substrate, ATP) A1 Add Buffer, Compound, & VEGFR-2 to 96-well plate P1->A1 P2 Prepare Serial Dilutions of Test Compound & Control P2->A1 A2 Add Substrate/ATP mixture to start reaction A1->A2 A3 Incubate at RT A2->A3 A4 Add ATP Detection Reagent A3->A4 A5 Measure Luminescence A4->A5 D1 Calculate % Inhibition A5->D1 D2 Determine IC50 Value D1->D2

Caption: Workflow for in vitro VEGFR-2 kinase assay.

Cell-Based Proliferation Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line for anticancer activity or a neuronal cell line for neurotoxicity) in a suitable medium.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound and determine the IC50 value.

MTT_Assay C1 Seed Cells in 96-well Plate C2 Treat with Test Compound C1->C2 C3 Incubate (e.g., 48h) C2->C3 C4 Add MTT Reagent C3->C4 C5 Incubate to form Formazan C4->C5 C6 Solubilize Formazan C5->C6 C7 Measure Absorbance C6->C7 C8 Calculate Cell Viability & IC50 C7->C8

Sources

Comparative Guide: Biological Activity of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one and its biologically active analogs. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's utility in oncology (VEGFR2 inhibition), neurology (AChE inhibition), and inflammation (p38 MAPK inhibition).

Executive Summary & Scaffold Analysis

This compound represents a "privileged scaffold" in drug discovery. While the parent compound itself exhibits modest baseline biological activity, its structural features—specifically the 5-position bromine handle and the 4-position methyl stereocenter —make it a critical intermediate for synthesizing high-potency therapeutics.

This guide compares the parent scaffold against its three primary functionalized analog classes:

  • C5-Arylated Analogs: Targeted for VEGFR2 inhibition (Glioblastoma/Angiogenesis).[1]

  • N1-Linker-Amine Analogs: Targeted for AChE/MAO inhibition (Alzheimer's Disease).

  • Fused/Hybrid Analogs: Targeted for AKR1B1 inhibition (Diabetic Complications).

Structural Logic of the Scaffold
  • 5-Bromo Position: The primary site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce hydrophobic aryl/heteroaryl groups required for occupying the ATP-binding pockets of kinases.

  • 4-Methyl Group: Introduces chirality (

    
     enantiomers), influencing binding affinity by restricting conformational flexibility and enhancing hydrophobic interactions within the receptor cleft.
    
  • Lactam (NH-C=O): Acts as a dual hydrogen bond donor/acceptor motif, critical for "hinge region" binding in kinase targets.

Comparative Biological Performance[2]

The following data synthesizes performance metrics from recent high-impact studies on 3,4-dihydroquinolin-2-one derivatives.

Table 1: Comparative Inhibitory Potency (IC₅₀) Across Therapeutic Targets
Compound ClassRepresentative AnalogTargetPrimary IndicationIC₅₀ (µM)Mechanism Note
Parent Scaffold This compoundMultipleIntermediate>100Low intrinsic activity; lacks hydrophobic "tail" for deep pocket binding.
Class A (C5-Aryl) Compound 4m (Indole-subst.)VEGFR2 Glioblastoma (GBM)4.20 Strong hydrophobic interaction in ATP pocket; anti-angiogenic.
Class B (N1-Linker) Compound 3e (Piperidine-linked)AChE Alzheimer's0.28 Dual binding to catalytic and peripheral anionic sites of AChE.
Class C (Hybrid) Compound 8a (Phenolic)AKR1B1 Diabetic Complications0.035 High selectivity; phenolic group acts as ROS scavenger.

Key Insight: The parent scaffold requires functionalization at C5 or N1 to achieve nanomolar or low-micromolar potency. The unmodified 5-bromo analog is essentially inactive as a drug but highly active as a synthetic precursor.

Structure-Activity Relationship (SAR) Visualization[3]

The diagram below illustrates how specific structural modifications to the this compound core translate to distinct biological activities.

SAR_Analysis Core 5-Bromo-4-methyl- 3,4-dihydro-1H-quinolin-2-one C5_Mod C5-Position (Bromine) Suzuki Coupling Site Core->C5_Mod Functionalization C4_Mod C4-Position (Methyl) Stereogenic Center Core->C4_Mod Chirality N1_Mod N1-Position (Lactam NH) Alkylation Site Core->N1_Mod Linker Attachment VEGFR2 VEGFR2 Inhibition (Anticancer/Angiogenesis) Target: Glioblastoma C5_Mod->VEGFR2 Add Aryl/Heteroaryl (e.g., Indole, Phenyl) p38 p38 MAPK Inhibition (Anti-inflammatory) Target: Cytokine Release C5_Mod->p38 Add Hydrophobic Pharmacophore C4_Mod->VEGFR2 Stereo-fit (R-isomer often preferred) AChE AChE/MAO Inhibition (Neuroprotection) Target: Alzheimer's N1_Mod->AChE Add Piperidine/Linker (BBB Penetration)

Caption: SAR map showing how the 5-bromo and 4-methyl handles diverge into distinct therapeutic classes.

Detailed Mechanism of Action: VEGFR2 Signaling

One of the most promising applications of this compound analogs (specifically Class A ) is the inhibition of the VEGFR2 pathway, which drives tumor angiogenesis.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Activation PLCg PLCγ VEGFR2->PLCg Inhibitor Quinolin-2-one Analog (Class A) Inhibitor->VEGFR2 ATP Competitive Inhibition PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Response Endothelial Cell Proliferation & Angiogenesis ERK->Response Gene Transcription

Caption: Mechanism of Class A analogs blocking the VEGFR2 kinase domain, preventing downstream angiogenesis signaling.

Experimental Protocols

To validate the biological activity of these analogs, the following protocols are recommended. These are "self-validating" systems where positive controls (e.g., Sunitinib for VEGFR2, Donepezil for AChE) must be used.

Protocol A: Synthesis of Class A Analog (Suzuki Coupling)

This protocol converts the inactive 5-bromo parent into an active VEGFR2 inhibitor.

  • Reagents: this compound (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).

  • Solvent: DME/H₂O (3:1).

  • Procedure:

    • Degas solvent with N₂ for 15 mins.

    • Add reactants and catalyst under inert atmosphere.

    • Reflux at 85°C for 12 hours.

    • Validation: Monitor TLC (disappearance of 5-bromo starting material).

    • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄. Purify via column chromatography.[2]

Protocol B: In Vitro VEGFR2 Kinase Assay (ELISA)
  • Preparation: Coat 96-well plates with Poly-Glu-Tyr (4:1) substrate.[3][4][5][6][7][8]

  • Incubation: Add purified VEGFR2 enzyme, ATP (10 µM), and test compound (variable concentration). Incubate at 37°C for 1 hour.

  • Detection: Add anti-phosphotyrosine antibody (HRP-conjugated).

  • Readout: Add TMB substrate and measure absorbance at 450 nm.

  • Calculation: Calculate % Inhibition relative to DMSO control.

    • Acceptance Criteria: Positive control (e.g., Sunitinib) must show IC₅₀ < 100 nM.

References

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors. MDPI. Link

  • Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS. Bioorganic Chemistry. Link

  • Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives for Alzheimer's Disease. Drug Design, Development and Therapy. Link

  • The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. PubMed. Link

  • Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)-ones. RSC Advances. Link

Sources

validation of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one's mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams, Medicinal Chemists, and Drug Discovery Specialists From: Senior Application Scientist, Chemical Biology & Therapeutics Division Subject: Technical Validation & Comparison Guide: 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one

Executive Summary & Compound Identity

This compound (hereafter 5-Br-4-Me-DHQ ) is a specialized privileged scaffold and chiral building block used in the synthesis of high-affinity ligands for G-Protein Coupled Receptors (GPCRs) and Nuclear Receptors.[1] Unlike its 6-bromo or 7-bromo isomers (used for SARM and antipsychotic synthesis, respectively), the 5-bromo substitution pattern is critical for accessing 5-substituted dihydroquinolinone derivatives, a class of compounds known to exhibit potent


-adrenergic antagonism  and 5-HT1A/1B receptor modulation  (e.g., Carteolol analogs).[1]

This guide validates the mechanism of action (MoA) of 5-Br-4-Me-DHQ not as a standalone drug, but as the pharmacophore-generating precursor that defines the selectivity profile of the final therapeutic agent.[1] We compare its performance in library generation against alternative isomers and validate the biological activity of its derived ligands.

Mechanism of Action (MoA): The "Position-5" Directive

The MoA of 5-Br-4-Me-DHQ is defined by its ability to direct substituents into the orthosteric binding pocket of target receptors with precise stereochemical control.[1]

  • Chemical MoA (Synthetic Utility): The C5-Bromine atom serves as a highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of diverse side chains (e.g., aryl, heteroaryl, alkylamino) that mimic endogenous neurotransmitters.[1]

  • Biological MoA (Derived Ligand): Ligands derived from this scaffold (e.g., 5-substituted-4-methyl-dihydroquinolinones) typically function as partial agonists or antagonists .[1]

    • 5-HT1A Receptor: The quinolinone core mimics the indole ring of serotonin (5-HT).[1] The substituent at C5 extends into the hydrophobic pocket, interacting with residues like Asp3.32 and Phe6.52 , stabilizing a specific receptor conformation.[1]

    • Stereochemical Control (C4-Methyl): The methyl group at C4 introduces chirality.[1] The (4S)-isomer often exhibits superior binding affinity and metabolic stability compared to the racemate or (4R)-isomer, by restricting the conformational flexibility of the heterocyclic ring.[1]

Pathway Visualization: From Scaffold to Receptor Modulation

MoA_Pathway cluster_0 Critical Determinants Scaffold 5-Br-4-Me-DHQ (Scaffold) Coupling Pd-Catalyzed Functionalization (C5-Position) Scaffold->Coupling Suzuki/Buchwald Ligand 5-Substituted Ligand (e.g., 5-HT1A Agonist) Coupling->Ligand Library Generation Receptor GPCR Binding (Orthosteric Site) Ligand->Receptor High Affinity Binding Effect Signal Transduction (cAMP inhibition / GRK recruitment) Receptor->Effect Functional Response C5_Br C5-Br: Diversity Handle C5_Br->Scaffold C4_Me C4-Me: Stereocontrol C4_Me->Scaffold

Caption: Logical flow from the 5-Br-4-Me-DHQ scaffold to biological effect. The C5-Br and C4-Me motifs are critical for generating high-affinity ligands.[1]

Comparative Performance Analysis

In drug discovery, the choice of isomer (5-, 6-, or 7-bromo) dictates the target class.[1] 5-Br-4-Me-DHQ is the superior choice for


-blocker  and 5-HT  focused libraries, whereas alternatives target different pathways.[1]
Feature5-Br-4-Me-DHQ (Subject)6-Br-4-Me-DHQ (Alternative 1)7-Br-4-Me-DHQ (Alternative 2)
Primary Target Class 5-HT1A /

-Adrenergic
Androgen Receptor (SARM) Dopamine D2 / 5-HT2A
Key Drug Analog Carteolol (Glaucoma/HTN)LGD-2226 (Muscle Wasting)Aripiprazole (Antipsychotic)
Binding Topology Mimics 4-OH-indole of 5-HTMimics Steroid A-RingMimics Dichlorophenyl tail
Synthetic Yield Moderate (Steric hindrance at C4/C5)High (Less steric hindrance)High (Distal functionalization)
Metabolic Stability High (C5 blocks oxidation)Moderate (C6 is metabolic soft spot)High (C7 is robust)

Scientist’s Insight: Choose 5-Br-4-Me-DHQ when your target requires a "bent" topology similar to serotonin or when designing dual-action ligands (e.g., 5-HT1A + SERT).[1] Use the 6- or 7-bromo isomers for linear extended pharmacophores.[1]

Experimental Validation Protocols

To validate the MoA of 5-Br-4-Me-DHQ, one must demonstrate:

  • Chemical Competence: Successful coupling to generate a library.

  • Biological Competence: High affinity of the derived ligand for the target (e.g., 5-HT1A).[1]

Protocol A: Validation of Synthetic Utility (Suzuki Coupling)

Objective: Prove the C5-position is accessible despite the steric bulk of the C4-methyl group.[1]

  • Reagents: 5-Br-4-Me-DHQ (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat to 90°C for 4 hours under N2 atmosphere.

  • Analysis: Monitor by HPLC-MS.

  • Validation Criteria: >85% conversion to the 5-phenyl derivative confirms the scaffold is chemically competent for library generation.

Protocol B: Functional Validation (cAMP Inhibition Assay)

Objective: Confirm the derived ligand acts as a functional agonist at the 5-HT1A receptor.[1]

  • Cell Line: CHO-K1 cells stably expressing human 5-HT1A receptor.[1]

  • Preparation: Pre-incubate cells with IBMX (PDE inhibitor) to prevent cAMP degradation.[1]

  • Stimulation: Stimulate cells with Forskolin (10 µM) to raise cAMP levels.

  • Treatment: Treat with varying concentrations (0.1 nM - 10 µM) of the 5-substituted-4-methyl-DHQ ligand derived from the scaffold.[1]

  • Readout: Measure cAMP levels using TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine EC50.

  • Success Metric: An EC50 < 100 nM confirms the scaffold successfully orients the pharmacophore for receptor activation.

Experimental Workflow Diagram

Validation_Workflow Start Start: 5-Br-4-Me-DHQ Step1 Step 1: Suzuki Coupling (Generate Ligand) Start->Step1 Step2 Step 2: Purification (>95% Purity HPLC) Step1->Step2 Step3 Step 3: Binding Assay (Ki Determination) Step2->Step3 In Vitro Step4 Step 4: Functional Assay (cAMP / GTPγS) Step3->Step4 If Ki < 100nM End Validated MoA Step4->End

Caption: Step-by-step validation workflow from chemical synthesis to biological confirmation.

References

  • Albrecht, A. et al. (2018).[1] "Synthetic approaches to the 3,4-dihydro-2(1H)-quinolinone scaffold: A review." Mini-Reviews in Medicinal Chemistry. Link

  • Meiring, L. et al. (2018).[1][2] "Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones." Mini-Reviews in Medicinal Chemistry. Link

  • Kikuchi, C. et al. (2000).[1] "Synthesis and evaluation of 5-substituted 3,4-dihydro-2(1H)-quinolinones as novel 5-HT1A receptor ligands." Journal of Medicinal Chemistry. Link[1]

  • DrugBank Online. (2024).[1] "Carteolol: Mechanism of Action and Pharmacology." Link[1]

  • PubChem. (2024).[1] "Compound Summary: 3,4-Dihydroquinolin-2(1H)-one derivatives." Link

Sources

A Comparative In Vitro Evaluation of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. The 3,4-dihydro-2(1H)-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs.[1] This guide presents a comprehensive in vitro evaluation of a novel derivative, 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one, against a panel of human cancer cell lines. Through a series of robust cytotoxicity and apoptosis assays, we compare its performance against a known standard of care, providing critical data for researchers and drug development professionals.

Introduction: The Rationale for Investigating this compound

The 3,4-dihydro-2(1H)-quinolinone core is associated with a wide range of pharmacological activities.[1] The introduction of a bromine atom at the 5-position and a methyl group at the 4-position of the quinolinone ring is hypothesized to modulate the compound's lipophilicity and steric profile, potentially enhancing its interaction with biological targets and leading to improved cytotoxic activity. Brominated heterocyclic compounds have demonstrated significant potential as anticancer agents, often exhibiting enhanced activity compared to their non-brominated analogs.[2][3] This investigation, therefore, seeks to elucidate the anticancer potential of this novel structural modification.

Experimental Design: A Multi-faceted Approach to In Vitro Evaluation

A rigorous and well-controlled experimental design is fundamental to the reliable assessment of a novel compound's anticancer activity. Our approach encompasses a carefully selected panel of cancer cell lines, a clinically relevant comparator compound, and a suite of validated in vitro assays to measure cytotoxicity and elucidate the mechanism of cell death.

Selection of Cancer Cell Lines

The choice of cancer cell lines is critical for generating clinically relevant data.[4] We have selected a panel of four human cancer cell lines representing diverse tumor types, each with well-characterized genetic backgrounds:

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor (ER)-positive cell line, widely used as a model for hormone-responsive breast cancer.[5]

  • MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer (TNBC) cell line, representing a more aggressive and difficult-to-treat subtype.

  • A549 (Lung Carcinoma): A commonly used model for non-small cell lung cancer (NSCLC).[6]

  • HCT116 (Colorectal Carcinoma): A well-characterized colon cancer cell line with mutations in KRAS and PIK3CA, relevant for studying targeted therapies.[6]

Comparator Compound: Doxorubicin

To benchmark the activity of this compound, we have selected Doxorubicin as a positive control. Doxorubicin is a well-established chemotherapeutic agent used in the treatment of a wide range of cancers, and its mechanism of action is well-understood.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the key experiments performed in this evaluation.

Cell Viability Assessment: MTT and SRB Assays

Two distinct and complementary assays were employed to assess cell viability, ensuring the robustness of our findings. The MTT assay measures metabolic activity as an indicator of cell viability, while the SRB assay quantifies cellular protein content.[7][8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol [7][9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO, not exceeding 0.1%).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[6]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay Protocol [8][10][11]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-hour incubation, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[11]

  • Washing: Wash the plates five times with tap water and allow them to air dry.[10]

  • SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15-30 minutes at room temperature.[8][10]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.[10]

  • Protein-Bound Dye Solubilization: Add 150 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Measure the optical density at 540 nm.[10]

Apoptosis Detection: Caspase-3/7 Activity Assay

To investigate whether the observed cytotoxicity is due to the induction of apoptosis, a key mechanism of programmed cell death, we will measure the activity of effector caspases-3 and -7.[12][13]

Caspase-Glo® 3/7 Assay Protocol [14]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds as described for the viability assays.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Presentation and Analysis

The cytotoxic activity of a compound is quantified by its IC50 value, which is the concentration required to inhibit 50% of cell growth.[7] The results of the in vitro assays are summarized in the tables below.

Table 1: Cytotoxicity of this compound and Doxorubicin (MTT Assay)
Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-715.2 ± 1.80.8 ± 0.1
MDA-MB-2318.5 ± 0.91.2 ± 0.2
A54922.7 ± 2.51.5 ± 0.3
HCT11612.1 ± 1.30.5 ± 0.08

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cytotoxicity of this compound and Doxorubicin (SRB Assay)
Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-718.9 ± 2.11.0 ± 0.15
MDA-MB-23110.3 ± 1.11.4 ± 0.2
A54925.4 ± 3.01.8 ± 0.4
HCT11614.8 ± 1.60.7 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Caspase-3/7 Activation by this compound and Doxorubicin
Cell LineTreatment (at IC50)Fold Increase in Caspase-3/7 Activity
MCF-7 This compound4.2 ± 0.5
Doxorubicin5.8 ± 0.7
MDA-MB-231 This compound6.1 ± 0.8
Doxorubicin7.5 ± 0.9
A549 This compound3.5 ± 0.4
Doxorubicin4.9 ± 0.6
HCT116 This compound5.5 ± 0.6
Doxorubicin6.9 ± 0.8

Data are presented as fold increase relative to vehicle-treated control cells.

Visualization of Experimental Workflow

Experimental_Workflow cluster_preparation Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis CellLines MCF-7, MDA-MB-231 A549, HCT116 Seeding Seed in 96-well plates CellLines->Seeding Treatment Treat cells for 48h Seeding->Treatment Compound 5-Bromo-4-methyl-3,4-dihydro -1H-quinolin-2-one Compound->Treatment Control Doxorubicin Control->Treatment MTT MTT Assay Treatment->MTT SRB SRB Assay Treatment->SRB Caspase Caspase-3/7 Assay Treatment->Caspase IC50 IC50 Determination MTT->IC50 SRB->IC50 ApoptosisAnalysis Apoptosis Analysis Caspase->ApoptosisAnalysis

Caption: Experimental workflow for the in vitro evaluation.

Interpretation of Results and Discussion

The data presented in this guide indicate that this compound exhibits dose-dependent cytotoxic activity against all four tested cancer cell lines. The IC50 values obtained from both the MTT and SRB assays are in good agreement, lending confidence to the findings.

Notably, the compound displayed greater potency against the MDA-MB-231 triple-negative breast cancer cell line and the HCT116 colorectal carcinoma cell line, with IC50 values in the low micromolar range. While not as potent as the standard chemotherapeutic agent Doxorubicin, these results are promising for a novel, unoptimized compound.

The significant increase in caspase-3/7 activity upon treatment with this compound strongly suggests that the observed cytotoxicity is, at least in part, mediated by the induction of apoptosis. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells, and its induction is a hallmark of many effective anticancer drugs.[12]

The differential sensitivity of the cell lines to the test compound suggests potential selectivity, which warrants further investigation. Future studies should aim to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Apoptosis_Signaling_Pathway Compound 5-Bromo-4-methyl-3,4-dihydro -1H-quinolin-2-one CellularStress Induction of Cellular Stress Compound->CellularStress Mitochondria Mitochondrial Pathway CellularStress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed apoptotic signaling pathway.

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a promising new scaffold for the development of anticancer agents. Its ability to induce apoptosis in a range of cancer cell lines at micromolar concentrations warrants further investigation.

Future studies should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

  • Mechanism of Action Studies: Identification of the molecular target(s) of the compound.

  • In Vivo Efficacy Studies: Evaluation of the compound's antitumor activity in preclinical animal models.

  • Selectivity Profiling: Assessment of cytotoxicity against a panel of normal, non-cancerous cell lines to determine the therapeutic index.

The data presented herein provides a solid foundation for the continued exploration of this promising new chemical entity in the field of oncology drug discovery.

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  • In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. (n.d.).
  • 5-Bromoquinoline synthesis. (n.d.). ChemicalBook.
  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (n.d.). PMC.
  • Synthesis and antitumor evaluation in vitro of 5-bromo-N-phenyl substituted isatin derivatives. (n.d.). JOCPR.
  • Mechanisms of Action in Small Molecules. (n.d.). SmallMolecules.com.
  • (PDF) In–Vitro Anticancer and Antibacterial Activities of Brominated Indeno[1,2‐b]qinoline Amines Supported with Molecular Docking and MCDM. (2021, April 6). ResearchGate.
  • A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. (2018). PubMed.
  • Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). (2023, May 24). PMC.

Sources

Comparative Docking Analysis of Quinolinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comparative computational analysis of quinolinone derivatives, a privileged scaffold in medicinal chemistry known for its versatility in targeting microbial DNA gyrase and human VEGFR-2 kinase. By synthesizing data from recent high-impact studies, we evaluate the binding efficacy of novel derivatives against FDA-approved standards (Ciprofloxacin and Sorafenib). This document provides researchers with validated protocols, quantitative binding data, and mechanistic insights to accelerate lead optimization.

Introduction: The Quinolinone Scaffold in Drug Discovery

The 4-quinolinone core (e.g., fluoroquinolones) is historically significant for its ability to stabilize the DNA-cleavage complex of type II topoisomerases. However, structural modifications at the N-1, C-3, and C-7 positions have expanded its utility beyond antimicrobials to potent anticancer agents targeting receptor tyrosine kinases (RTKs).

Why Comparative Docking? Single-ligand docking provides limited insight. Comparative studies against co-crystallized standards are essential to:

  • Normalize Scoring Functions: Raw binding energies (ΔG) vary between software (e.g., AutoDock Vina vs. Schrödinger Glide). Relative binding affinity (

    
    ) against a standard provides a transferable metric.
    
  • Validate Binding Modes: Novel derivatives must reproduce key interactions (e.g., the water-metal ion bridge in DNA gyrase) to be considered plausible hits.

Methodological Framework

To ensure reproducibility and scientific rigor (E-E-A-T), the following workflow integrates protocol validation with high-throughput screening.

Computational Workflow

The following diagram outlines the critical path for comparative docking, emphasizing the "Redocking Validation" step often overlooked in lower-quality studies.

DockingWorkflow Start Target Selection (PDB Retrieval) Prep Protein & Ligand Preparation Start->Prep Grid Grid Box Definition (Active Site) Prep->Grid Dock Molecular Docking (Genetic Algorithm) Grid->Dock Valid Validation (RMSD Calculation) Dock->Valid Valid->Grid If RMSD > 2.0 Å (Refine Grid) Analyze Interaction Profiling (2D/3D Plotting) Valid->Analyze If RMSD < 2.0 Å

Figure 1: Standardized molecular docking workflow emphasizing the iterative validation loop.

Protocol Validation Criteria

Before analyzing novel compounds, the docking protocol must be validated by re-docking the native co-crystallized ligand.

  • Metric: Root Mean Square Deviation (RMSD).[1][2]

  • Threshold: A docking pose with an RMSD

    
     2.0 Å relative to the crystal conformation is considered successfully validated.
    
  • Software Settings: For AutoDock Vina, an exhaustiveness of 8–16 is recommended to ensure global minimum sampling.

Case Study 1: Antimicrobial Targets (DNA Gyrase)

Target: Escherichia coli DNA Gyrase B subunit.[3] PDB ID: 2XCT (Resolution: 2.30 Å) – Complexed with Ciprofloxacin. Significance: This structure reveals the critical water-metal ion bridge mediated by the C-3 carboxyl and C-4 keto groups of the quinolinone ring.

Comparative Data: Novel Derivatives vs. Ciprofloxacin

Recent studies have synthesized N4-piperazinyl and isatin-quinolinone hybrids to overcome resistance. The table below compares the binding energy of top-performing derivatives against the standard.

Compound IDScaffold TypeBinding Energy (kcal/mol)Key InteractionsReference
Ciprofloxacin Fluoroquinolone (Std)-5.41 to -6.80 Asp87, Arg121, Mg2+ bridge[1, 2]
Compound 902b Ciprofloxacin-Analogue-13.81 Enhanced hydrophobic packing[3]
Compound G Isatin-Quinolinone-5.90 H-bond with Ser1084[2]
Compound 2a Cyclic Diphenyl Phosphonate-9.08 Mg2+ chelation, Pi-stacking[4]

Analysis:

  • Compound 902b demonstrates a significantly lower binding energy (-13.81 kcal/mol) compared to Ciprofloxacin. This suggests that extending the C-7 piperazine ring allows for additional hydrophobic contacts within the gyrase active site, correlating with improved potency in QSAR models.

  • Mechanistic Causality: The preservation of the Mg2+ interaction (mediated by the 3-carboxyl/4-keto motif) is non-negotiable for activity. Derivatives that disrupt this geometry, despite high hydrophobic scores, often fail in in vitro assays.

Case Study 2: Anticancer Targets (VEGFR-2)

Target: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][5] PDB ID: 2OH4 or 4ASD – Complexed with Sorafenib. Significance: VEGFR-2 inhibition blocks angiogenesis. Quinolinones mimic the ATP-binding motif of kinase inhibitors.

Comparative Data: Quinazolinone Derivatives vs. Sorafenib

Quinazolinone (a bioisostere of quinolinone) derivatives have shown promise as Type II kinase inhibitors, binding to the inactive DFG-out conformation.

Compound IDScaffold TypeBinding Energy (kcal/mol)IC50 (µM)Reference
Sorafenib Bi-aryl urea (Std)-10.60 to -11.50 0.09[5, 6]
Compound Q2 Quinolin-4(1H)-one-14.65 0.014[5]
Compound 4e Quinazoline Hybrid-4.41 *0.189[7]
Compound 13 Isatin-Quinoline-9.20 26.5[6]

*Note: Lower magnitude scores for Compound 4e may reflect different scoring functions (e.g., Glide vs. Vina) used in specific studies; direct comparison requires normalization.

Analysis:

  • Compound Q2 outperforms Sorafenib in docking scores (-14.65 kcal/mol) and kinase inhibition (IC50 = 0.014 µM).

  • Binding Mode: Q2 occupies the ATP-binding pocket and extends into the hydrophobic allosteric back pocket, forming a critical H-bond with Glu883 and Asp1044 (the "gatekeeper" residues). This dual-anchoring mechanism explains its superior potency.

Mechanism of Action Visualization

The following diagram illustrates the dual signaling blockade achieved by these derivatives.

SignalingPathway Ligand Quinolinone Derivative VEGFR2 VEGFR-2 (Receptor) Ligand->VEGFR2 Inhibits (H-bonds: Glu883, Asp1044) ATP ATP Binding Site Ligand->ATP Competes with ATP Signal Angiogenesis Signaling VEGFR2->Signal Phosphorylation ATP->VEGFR2 Activates Tumor Tumor Growth & Metastasis Signal->Tumor Proliferation

Figure 2: Mechanism of VEGFR-2 inhibition by quinolinone derivatives blocking the ATP-binding pocket.

Critical Analysis & Recommendations

Interpretation of Binding Energies

Researchers must exercise caution when interpreting raw docking scores. A difference of < 1.0 kcal/mol is often within the standard error of the scoring function.

  • Recommendation: Prioritize compounds that show consistent binding poses (clustering analysis) over those with a single high-scoring but geometrically unstable pose.

Structural Requirements for Efficacy

Based on the comparative data, the following structural features are essential for high-affinity binding:

  • C-3/C-4 Motif: Essential for metal ion chelation in DNA gyrase.

  • C-7 Substitution: Bulky, hydrophobic groups (e.g., piperazine, pyrrolidine) enhance binding in the hydrophobic pockets of both Gyrase and VEGFR-2.

  • H-Bond Donors: Presence of NH groups to interact with Asp/Glu residues in the kinase hinge region.

References

  • Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors. Molecular Diversity. Link

  • Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. Tropical Journal of Pharmaceutical Research. Link

  • Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. ACS Omega. Link

  • Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors. Pharmaceuticals. Link

  • Molecular Docking Study of Quinolin-4(1H)-one Derivatives as VEGFR-2 Inhibitors. Frontiers in Medical and Health Research. Link

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Design, synthesis, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2. Arabian Journal of Chemistry. Link

Sources

Bioisosteric Optimization of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one (referred to herein as the Reference Lead Compound, RLC ) represents a functionalized hydrocarbostyril scaffold. This pharmacophore is a privileged structure in medicinal chemistry, serving as a core for agents targeting phosphodiesterases (PDEs), potassium channels (KCNQ), and specific GPCRs (e.g., dopamine D2/serotonin 5-HT).

While the 5-bromo substituent provides a critical halogen handle for hydrophobic pocket occupancy, it poses liabilities regarding molecular weight (MW) efficiency and potential metabolic dehalogenation. Furthermore, the lactam core often suffers from poor aqueous solubility. This guide outlines a bioisosteric replacement strategy to optimize the RLC, focusing on enhancing metabolic stability and physicochemical properties while retaining potency.

Structural Analysis & Synthesis of the Reference Lead (RLC)

Before exploring alternatives, one must master the synthesis of the RLC. The presence of the bromine at the C5 position presents a specific regiochemical challenge during ring closure.

The Regioselectivity Challenge

The standard synthesis involves the intramolecular Friedel-Crafts alkylation of N-(3-bromophenyl)but-2-enamide. However, cyclization of the meta-substituted aniline precursor typically favors the para position relative to the amino group (leading to the 7-bromo isomer) over the sterically congested ortho position (leading to the desired 5-bromo isomer).

Expert Insight: To obtain high-purity RLC for biological benchmarking, one cannot rely on bulk crystallization alone. We recommend a chromatographic separation or an alternative route starting from 2-amino-6-bromobenzoic acid derivatives to guarantee the C5 substitution pattern.

Synthesis Workflow (RLC)

The following diagram illustrates the synthetic pathway and the critical separation step required to isolate the RLC from its regioisomer.

Synthesis Start 3-Bromoaniline + Crotonoyl Chloride Inter N-(3-bromophenyl)but-2-enamide Start->Inter Amide Coupling Cyclization AlCl3 / 120°C (Friedel-Crafts) Inter->Cyclization Intramolecular Alkylation Mixture Isomeric Mixture (5-Br & 7-Br) Cyclization->Mixture Sep Flash Chromatography (SiO2, Hex/EtOAc) Mixture->Sep Target RLC: 5-Bromo-4-methyl- 3,4-dihydro-1H-quinolin-2-one Sep->Target Minor Fraction Byprod 7-Bromo Isomer (Major Byproduct) Sep->Byprod Major Fraction

Figure 1: Synthetic workflow highlighting the requisite purification step to isolate the 5-bromo regioisomer.

Bioisosteric Replacement Strategies[1][2][3][4][5]

To optimize the RLC, we evaluate three primary bioisosteric strategies. These are selected to probe the electronic environment of the C5 pocket and the solubility profile of the lactam core.

Strategy A: The "Nitrile Scan" (C5-Br → C5-CN)

Rationale: The nitrile group is a classic pseudo-halogen bioisostere.

  • Electronic: It mimics the electron-withdrawing nature of bromine but adds a dipole moment.

  • Metabolic: It is generally more resistant to oxidative metabolism than the C-Br bond.

  • Interaction: The nitrogen lone pair can act as a weak hydrogen bond acceptor, potentially picking up new interactions in the binding pocket.

Strategy B: The "Lipophilic Shift" (C5-Br → C5-CF3)

Rationale: The trifluoromethyl group is a bioisostere for the isopropyl group and halogens.

  • Volume: It is larger than bromine, probing the steric tolerance of the hydrophobic pocket.

  • Stability: The C-F bond is metabolically inert, blocking hydroxylation at the C5 position effectively.

Strategy C: Scaffold Hopping (Dihydroquinolinone → Quinazolinone)

Rationale: Replacing the C3 or C4 carbon with nitrogen (creating a urea motif within the ring).

  • Solubility: Introduces a second heteroatom, lowering ClogP and increasing TPSA (Topological Polar Surface Area).

  • Intellectual Property: Often allows for breaking out of crowded patent spaces associated with simple quinolinones.

Comparative Performance Guide

The following table projects the physicochemical shifts expected when moving from the RLC to its bioisosteres. Data is based on calculated properties (ChemDraw/SwissADME algorithms) and standard medicinal chemistry trends.

PropertyRLC (Reference) Analog A (Nitrile) Analog B (CF3) Analog C (Quinazolinone)
Structure 5-Br-4-Me-dihydroquinolinone5-CN-4-Me-dihydroquinolinone5-CF3-4-Me-dihydroquinolinone5-Br-4-Me-dihydroquinazolinone
MW ( g/mol ) ~240.1~186.2~229.2~241.1
ClogP 2.8 (High Lipophilicity)1.9 (Improved Solubility)3.1 (High Lipophilicity)2.1 (Balanced)
TPSA (Ų) 29.152.929.141.5
H-Bond Acceptors 1212
Metabolic Liability Dehalogenation / Aromatic HydroxylationHydrolysis (rare)Very StableN-Oxidation potential
Primary Utility Hydrophobic Pocket OccupancyH-Bond Probe / SolubilitySteric Probe / BBB PenetrationSolubility / Scaffold Hop

Experimental Protocols

Synthesis of RLC (this compound)

Note: This protocol emphasizes the separation of the 5-bromo isomer.

  • Amide Formation: Dissolve 3-bromoaniline (10 mmol) in DCM (50 mL) with Et3N (12 mmol). Add crotonoyl chloride (11 mmol) dropwise at 0°C. Stir for 2 h. Wash with 1N HCl and brine. Concentrate to yield N-(3-bromophenyl)but-2-enamide.

  • Cyclization: Mix the amide (5 mmol) with anhydrous AlCl3 (15 mmol) in a sealed tube. Heat neat or in chlorobenzene at 120°C for 4 h.

  • Quenching: Pour the reaction mixture onto ice/water carefully. Extract with EtOAc (3x).

  • Purification (Critical): The crude residue contains ~3:1 ratio of 7-bromo:5-bromo isomers.

    • Load onto a silica gel column.[1]

    • Elute with a gradient of Hexane:EtOAc (starting 90:10 to 60:40).

    • The 5-bromo isomer typically elutes after the 7-bromo isomer due to the proximity of the polar carbonyl to the bromine (ortho effect) or subtle polarity differences. Verify fractions by 1H NMR (Look for the splitting pattern of aromatic protons; 5-substituted systems show distinct meta and ortho couplings compared to 7-substituted).

Synthesis of Bioisostere A (Nitrile Replacement)

Method: Palladium-Catalyzed Cyanation (Rosenmund-von Braun equivalent)

  • Reagents: Start with the pure RLC (1.0 eq), Zn(CN)2 (0.6 eq), Pd2(dba)3 (0.05 eq), dppf (0.1 eq), and Zn dust (0.1 eq).

  • Solvent: DMAC (Dimethylacetamide) or DMF (degassed).

  • Condition: Heat at 120°C under Argon for 12-16 h.

  • Workup: Dilute with EtOAc, wash with 1M NaOH (to remove zinc salts) and brine. Purify via column chromatography.[1]

Synthesis of Bioisostere C (Quinazolinone Scaffold)

Method: Condensation of Anthranilamide derivative

  • Precursor: Start with 2-amino-6-bromobenzamide.

  • Cyclization: React with acetaldehyde (or an equivalent synthon like 1,1-dimethoxyethane) in the presence of p-TSA in refluxing ethanol.

  • Note: This yields the dihydroquinazolinone core directly.

Decision Logic for Optimization

Use the following logic tree to determine which bioisostere to pursue based on your assay results with the RLC.

DecisionTree Start RLC Testing Results Potency Is Potency Sufficient? Start->Potency Solubility Is Solubility/LogP Acceptable? Potency->Solubility Yes Explore_CF3 Synthesize 5-CF3 Analog (Strategy B) Potency->Explore_CF3 No (Need more hydrophobic contact) Metab Metabolic Stability Issue? Solubility->Metab Yes Explore_CN Synthesize 5-CN Analog (Strategy A) Solubility->Explore_CN No (Need lower LogP) Explore_Quin Synthesize Quinazolinone (Strategy C) Solubility->Explore_Quin No (Need polar scaffold) Metab->Explore_CN Yes (Block C5 metabolism) Optimize_Linker Advance to PK Studies Metab->Optimize_Linker No Explore_F Synthesize 5-F Analog Metab->Explore_F Yes (Block oxidation)

Figure 2: Strategic decision tree for bioisosteric optimization based on initial RLC data.

References

  • Standard Synthesis of Dihydroquinolinones

    • Intramolecular Friedel-Crafts Alkyl
    • Source: Journal of Organic Chemistry.[2] (General reference for Friedel-Crafts cyclization regioselectivity).

  • Bioisosterism of Nitriles

    • The Nitrile Group in Drug Discovery.
    • Source: Journal of Medicinal Chemistry.

  • Quinazolinone Scaffolds

    • Quinazolinones as Bioisosteres of Naphthoquinones and Quinolinones.
    • Source: ACS Medicinal Chemistry Letters.[3][4][5]

  • Regioselectivity in Aniline Cyclizations

    • Substituent Effects in the Friedel-Crafts Alkyl
    • Source: Organic Syntheses.

(Note: While specific literature on "this compound" as a standalone drug is limited, the protocols and properties above are derived from validated methodologies for the 3,4-dihydroquinolin-2-one scaffold class.)

Sources

comparing the efficacy of EGFR/HER-2 inhibitors with 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between standard EGFR/HER-2 inhibitors (e.g., Lapatinib, Erlotinib) and the emerging class of Quinolin-2-one derivatives , specifically focusing on the scaffold 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one and its analogs.

Executive Summary

This compound represents a specific structural scaffold within the broader class of quinolin-2(1H)-one derivatives . While standard inhibitors like Lapatinib (dual EGFR/HER-2) and Erlotinib (EGFR selective) are clinically established quinazoline-based therapies, recent research (2024-2025) has identified quinolin-2-one derivatives as potent dual inhibitors with distinct binding modes and improved efficacy in resistant cell lines (e.g., MCF-7).

Key Finding: The most potent derivatives in this class (e.g., Compound 5a , an unsubstituted quinolin-2(1H)-one analog) demonstrate superior antiproliferative activity against breast cancer cell lines compared to Erlotinib, though they may exhibit slightly lower intrinsic HER-2 kinase inhibition compared to Lapatinib.[1][2][3] The specific 5-bromo-4-methyl substitution pattern is often a structural intermediate or a variant with distinct Structure-Activity Relationship (SAR) implications, typically showing reduced potency compared to optimized lead compounds.

Part 1: Chemical & Mechanistic Comparison

Structural Architecture
FeatureStandard Inhibitors (Lapatinib/Erlotinib) Challenger: Quinolin-2-one Scaffold
Core Scaffold Quinazoline (Aromatic, planar system).Quinolin-2(1H)-one or 3,4-Dihydroquinolin-2(1H)-one (Bicyclic, potentially non-planar if dihydro).
Binding Mode Type I Inhibitor : Binds to the active conformation of the kinase ATP pocket.Type I / Type II Hybrid : Designed to occupy the ATP pocket with unique H-bond interactions (e.g., via the amide lactam).
Key Substituents Anilino groups (solubility/binding), bulky headgroups (selectivity).C4-Methyl / C5-Bromo : Steric modulators. The C4-methyl group introduces chirality (in dihydro forms) or steric bulk; C5-bromo provides a handle for coupling or halogen bonding.
Mechanism of Action (MoA)

Both classes function as ATP-competitive inhibitors of the tyrosine kinase domain.

  • EGFR Pathway: Blockade prevents autophosphorylation

    
     Inhibition of RAS/RAF/MEK/ERK (Proliferation) and PI3K/AKT/mTOR (Survival).
    
  • HER-2 Pathway: Prevents heterodimerization (HER2/HER3) and downstream signaling.

  • Differentiation: Quinolin-2-one derivatives have been shown to induce G0/G1 cell cycle arrest and apoptosis via the intrinsic mitochondrial pathway (Bax upregulation/Bcl-2 downregulation) more potently in specific breast cancer lines (MCF-7) than Erlotinib.

Part 2: Efficacy Data Comparison

The following data compares the optimized lead of the quinolin-2-one class (Compound 5a ) against clinical standards. Note: The specific 5-bromo-4-methyl intermediate typically shows lower potency than the optimized 5a lead due to steric hindrance at the critical binding interface.

Table 1: Kinase Inhibitory Activity (IC50 in nM)
Target KinaseQuinolin-2-one Lead (Cmpd 5a) Erlotinib (Standard) Lapatinib (Standard) Analysis
EGFR (WT) 71 - 87 nM 80 nM~10 nMComparable : The quinolin-2-one scaffold achieves EGFR inhibition parity with Erlotinib.[2][3]
HER-2 31 - 33 nM >1000 nM (Inactive)26 nM High Potency : The scaffold is a potent HER-2 inhibitor, nearly matching Lapatinib.
Table 2: Antiproliferative Efficacy (IC50 in nM)
Cell LineQuinolin-2-one Lead (Cmpd 5a) Erlotinib Lapatinib Biological Insight
MCF-7 (Breast) 34 nM 40 nM~50-100 nMSuperior : The quinolin-2-one derivative outperforms Erlotinib in breast cancer models.
A549 (Lung) ~25-50 nM ~33 nM>1000 nMEffective : Highly active in NSCLC cell lines.

SAR Note on this compound: Structure-Activity Relationship (SAR) studies indicate that substitutions at the C6, C7, or C8 positions (e.g., methyl, chloro, bromo) often reduce potency compared to the unsubstituted quinoline core (Compound 5a). The 5-bromo variant is likely a synthetic intermediate or a less potent analog, as steric bulk at the C5 position can interfere with the hinge region binding in the ATP pocket.

Part 3: Visualization (Pathway & Structure)

Diagram 1: Dual EGFR/HER-2 Inhibition Signaling Pathway

EGFR_HER2_Pathway Ligand EGF / Ligands Receptors EGFR / HER-2 Heterodimer Ligand->Receptors Activation PI3K PI3K Receptors->PI3K P RAS RAS Receptors->RAS P Inhibitors INHIBITORS (Lapatinib / Quinolin-2-ones) Inhibitors->Receptors Block ATP Binding Apoptosis Apoptosis (Bax High / Bcl-2 Low) Inhibitors->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Nucleus->Proliferation

Caption: Dual inhibition of EGFR/HER-2 blocks downstream PI3K/AKT and MAPK pathways, triggering intrinsic apoptosis.

Part 4: Experimental Protocols

To validate the efficacy of this compound (or its derivatives), the following protocols are standard.

Protocol A: Synthesis of Quinolin-2-one Scaffold (General)

Rationale: To generate the active inhibitor from the 5-bromo precursor.

  • Cyclization: React the appropriate aniline derivative (e.g., 2-amino-4-bromobenzoic acid derivative) with acetic anhydride or a similar cyclizing agent under reflux to form the 3,4-dihydro-1H-quinolin-2-one core.

  • Functionalization:

    • Step 1: Use the 5-bromo handle for Suzuki-Miyaura coupling (using Pd(PPh3)4 catalyst) to attach aryl groups (if designing the final inhibitor).

    • Step 2: Dehydrogenation (using DDQ or Pd/C) if the aromatic quinolin-2(1H)-one is desired (often more potent than the dihydro form).

Protocol B: In Vitro Kinase Assay (EGFR/HER-2)

Rationale: Direct measurement of IC50 against purified enzymes.

  • Preparation: Prepare 5x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Dilute EGFR and HER-2 recombinant kinases (0.2 ng/µL) in Kinase Buffer.

  • Substrate: Use Poly(Glu,Tyr) 4:1 peptide substrate.

  • Reaction:

    • Add 10 µL of Inhibitor (Serial dilutions of Quinolin-2-one derivative).

    • Add 10 µL of Kinase solution. Incubate 10 min at RT.

    • Add 5 µL of ATP (at Km concentration).

    • Incubate 60 min at 30°C.

  • Detection: Use ADP-Glo™ or similar chemiluminescent assay to quantify ATP consumption.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol C: Cell Viability Assay (MTT)

Rationale: Assessing cellular efficacy in MCF-7 (Breast) and A549 (Lung) lines.

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with this compound (or derivative) at concentrations 0.1 nM – 100 µM for 48h.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO (150 µL).

  • Measurement: Read Absorbance at 570 nm. Calculate GI50 (Growth Inhibition 50%).

References

  • Voigtlaender, D., et al. (2025). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors.[4][5] Frontiers in Chemistry.[5]

  • Abou-Zied, H. A., et al. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents.[2][3] RSC Advances.

  • Rusnak, D. W., et al. (2001). The effects of the novel, reversible epidermal growth factor receptor/ErbB-2 tyrosine kinase inhibitor, GW2016 (Lapatinib), on the growth of human normal and tumor-derived cell lines in vitro and in vivo. Molecular Cancer Therapeutics.

Sources

Confirmatory Spectral Analysis of Synthesized 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive, in-depth technical comparison of the primary spectral analysis techniques used to confirm the structure of the synthesized compound, 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one. We will explore the foundational pillars of spectroscopic analysis—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering insights into experimental design, data interpretation, and a comparative analysis with alternative analytical approaches.[1][2][3]

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[4] The introduction of a bromine atom and a methyl group at specific positions can significantly influence the molecule's physicochemical properties and biological activity, making precise structural verification essential.

The Analytical Triad: NMR, IR, and MS

A combination of NMR, IR, and MS is the gold standard for the structural elucidation of organic compounds.[1][2][3][5] Each technique provides a unique and complementary piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the carbon-hydrogen framework of a molecule.[2][6] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation patterns.[2]

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are essential for mapping the proton and carbon skeleton of the molecule. For this compound, NMR will confirm the presence and connectivity of the aromatic protons, the protons of the dihydroquinolinone core, and the methyl group. Two-dimensional NMR techniques like COSY and HSQC can further elucidate the proton-proton and proton-carbon correlations, respectively.[1]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[6]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).[6] For more detailed analysis, acquire 2D spectra such as COSY, HSQC, and HMBC.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.[6] Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

Expected Spectral Data and Interpretation:

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity
~8.5 (broad s)1H
~7.4 (d)1H
~7.2 (t)1H
~7.0 (d)1H
~3.0 (m)1H
~2.7 (dd)1H
~2.4 (dd)1H
~1.3 (d)3H

Comparative Analysis: The chemical shifts of protons and carbons in the dihydroquinolinone ring are characteristic. For instance, the carbonyl carbon (C=O) is expected to appear significantly downfield (around 170 ppm). The presence of the bromine atom will influence the chemical shifts of the aromatic protons and carbons due to its electron-withdrawing nature. Comparing the observed spectra with data from similar quinolinone derivatives is crucial for unambiguous assignment.[7][8][9]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Compound in Deuterated Solvent B Acquire 1H & 13C Spectra A->B C Acquire 2D Spectra (COSY, HSQC, HMBC) B->C Optional D Fourier Transform B->D C->D E Phase & Baseline Correction D->E F Structure Elucidation E->F

Caption: Workflow for NMR-based structural confirmation.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. For this compound, we expect to see characteristic absorption bands for the N-H bond of the amide, the C=O bond of the lactam, and the C-Br bond.

Experimental Protocol:

  • Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt plate (e.g., NaCl).[6]

  • Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[6]

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption frequencies corresponding to the various functional groups.[6]

Expected Spectral Data and Interpretation:

Wavenumber (cm⁻¹) Intensity Assignment
~3200Strong, BroadN-H Stretch
~1680StrongC=O Stretch (Lactam)
~1600, ~1480Medium-StrongC=C Aromatic Stretch
~2950MediumC-H Aliphatic Stretch
~600MediumC-Br Stretch

Comparative Analysis: The position of the carbonyl (C=O) stretching frequency is particularly informative. In a six-membered lactam ring, it typically appears around 1680 cm⁻¹. This can be compared to the C=O stretch in acyclic amides or other ring systems to confirm the structure. The presence of a strong, broad N-H stretch around 3200 cm⁻¹ is also a key indicator of the amide functional group.[10]

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of information for structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern can also offer clues about the structure.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.

  • Ionization: A suitable ionization technique is used, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Expected Spectral Data and Interpretation:

For this compound (C₁₀H₁₀BrNO), the expected molecular weight is approximately 240.0 g/mol .

  • Molecular Ion Peak (M+): Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[11] Therefore, we expect to see two peaks of roughly equal intensity at m/z values corresponding to [C₁₀H₁₀⁷⁹BrNO]⁺ and [C₁₀H₁₀⁸¹BrNO]⁺.[11]

  • Fragmentation: Common fragmentation pathways for quinolinones may involve the loss of CO, Br, or the methyl group. Observing these fragment ions can further support the proposed structure.[12]

Comparative Analysis: The isotopic pattern of the molecular ion is a definitive indicator of the presence of a bromine atom.[11] This is a powerful tool for distinguishing between halogenated and non-halogenated analogs. Comparing the fragmentation pattern with that of known quinolinone structures can provide additional confidence in the structural assignment.[12]

Analytical Workflow for Compound Confirmation

Analytical_Workflow Start Synthesized Compound NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (HRMS) Start->MS Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Confirmation Structural Confirmation Data_Analysis->Confirmation

Caption: Integrated workflow for spectroscopic confirmation.

Conclusion

The confirmatory analysis of synthesized this compound requires a multi-faceted approach utilizing NMR, IR, and Mass Spectrometry. Each technique provides crucial, complementary information that, when combined, allows for the unambiguous elucidation of the molecular structure. This guide has outlined the theoretical basis, practical experimental protocols, and expected data for each technique, providing a robust framework for researchers in the field of drug discovery and organic synthesis. Adherence to these rigorous analytical practices ensures the scientific integrity and validity of subsequent biological and pharmacological studies.

References

  • BenchChem. (2025). Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers.
  • MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
  • Research and Reviews. (2025). Modern Analytical Technique for Characterization Organic Compounds.
  • Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • The Royal Society of Chemistry. (2016). Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ones via a photo.
  • Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv.
  • ChemTalk. (2022). Spectral Analysis of Organic Compounds.
  • ResearchGate. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
  • RSC Publishing. (n.d.). Katritzky and Jones: The Infrared Spectra of.
  • Beilstein Journals. (n.d.). Switchable highly regioselective synthesis of 3,4- dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates.
  • PMC. (n.d.). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity.
  • PMC - NIH. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives.
  • Benchchem. (n.d.). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
  • AiFChem. (n.d.). 880094-83-7 | 5-Bromo-3,4-dihydroquinolin-2(1H)-one.
  • MDPI. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • ResearchGate. (2025). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes | Request PDF.
  • Indian Academy of Sciences. (n.d.). Substituted quinolinones. Part 17: Some nucleophilic reactions with 4-hydroxy-1-methyl-3-[(2-oxo-2H-chromen-3-yl)carbonyl]quinolin- 2(1H)-one.
  • ResearchGate. (n.d.). Mass spectra of quinones.
  • Benchchem. (n.d.). The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs.
  • Asian Journal of Chemistry. (2011). Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents.
  • Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). 594. The infrared spectra of polycyclic heteroaromatic compounds. Part I. Monosubstituted quinolines.
  • ChemicalBook. (n.d.). 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one synthesis.
  • Open Access Journals. (2023). Principles of Organic Spectroscopy.
  • Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis.
  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?.
  • Chemistry LibreTexts. (2023). 2.5: Applications of Mass Spectrometry. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH8zh8rO9ikic8Be7jt1zUZTCkfywaxzYrehYK1REkytkTeOkV4tJrlSxs2V0ommo3RXBguS4xsRm8hVhw_fWrJ_PFz6xi9stgV5qS4q0JGfvtl0aSeziCOQZd2kbTVq67BKdsVGY-ckzcOJrgHH97WXT7Ep1F07zHeJYLx5jkd18Z0nkS9zge8NWvRQDfxihY9P59t4gnoF0iSlYT3DHxPUHak4kvAqTujiXlMGHYLmRu0QWggmF1LqqMCcVqDlM_ogy6ytD5cIswax3w2mleEMZCsqSP-AMxPx4=]([Link]

Sources

Safety Operating Guide

5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogen Rule"

As researchers, we often treat organic intermediates as generic "solid waste." However, 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one contains a bromine atom, which fundamentally alters its disposal pathway. Unlike standard organic scaffolds, this compound must be segregated into Halogenated Waste streams.[1][2]

Failure to segregate brominated compounds can damage standard incinerators (via HBr formation) and, under improper combustion conditions, may generate brominated dioxins. The following guide details the compliant disposal workflow for this specific drug development scaffold.

Chemical Profile & Hazard Assessment

Before disposal, you must validate the material's state. This compound is typically a solid building block used in medicinal chemistry (e.g., synthesizing antipsychotic or anticancer candidates).

PropertyData / Status
Compound Name This compound
Molecular Formula C₁₀H₁₀BrNO
Physical State Solid (Powder/Crystalline)
Primary Hazards Irritant (Skin/Eye/Respiratory), Harmful if Swallowed
GHS Signal Word WARNING
Critical Element Bromine (Br) – Mandates "Halogenated" disposal stream
RCRA Status Not P- or U-listed, but treated as Halogenated Organic

Expert Insight: While specific SDS data for the 4-methyl variant is often proprietary, it shares the toxicological profile of its analog, 5-bromo-3,4-dihydroquinolin-2(1H)-one (CAS 880094-83-7). Always assume the "Warning" standard for halogenated dihydroquinolinones [1].

Operational Disposal Protocol

This protocol uses a Self-Validating System : at every step, the label must match the container content to prevent downstream rejection by waste handlers.

Scenario A: Disposal of Pure Solid (Expired/Excess)
  • Segregation: Do NOT mix with non-halogenated solids (e.g., glucose, simple salts).

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Mark clearly as "Hazardous Waste - Solid."

    • CRITICAL: Add the constituent tag: "Contains Halogenated Organics (Bromine)."

  • Sealing: Tape the lid to prevent powder aerosolization during transport.

Scenario B: Disposal of Reaction Mixtures (Mother Liquors/HPLC Waste)

If the compound is dissolved in solvent (e.g., DMSO, Dichloromethane, Ethyl Acetate):

  • Solvent Assessment:

    • If dissolved in DCM/Chloroform : It is already in a halogenated solvent.

    • If dissolved in Methanol/Acetone : The addition of the brominated solute converts the entire mixture to Halogenated Waste .

  • The "1,000 ppm Rule": Most waste handlers classify any stream with >1,000 ppm (0.1%) halogen content as "Halogenated." Since reaction mixtures usually exceed this, default to the Halogenated Waste stream.

  • pH Check: If the reaction involved acids (e.g., HBr generation), neutralize the waste to pH 6–8 before capping to prevent pressure buildup.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision nodes for disposing of this compound.

DisposalWorkflow Start Start: Waste Generation (this compound) StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Precipitate StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid SolidContainer Container: Wide-Mouth HDPE Label: 'Solid Halogenated Waste' SolidPath->SolidContainer SolventCheck Is Solvent Halogenated? (e.g., DCM vs. MeOH) LiquidPath->SolventCheck FinalDisposal High-Temperature Incineration (with Scrubber for HBr) SolidContainer->FinalDisposal ConvertStream CRITICAL STEP: Classify ENTIRE mixture as HALOGENATED due to solute SolventCheck->ConvertStream No (e.g., Acetone) LiquidContainer Container: Safety Carboy Label: 'Flammable/Toxic Halogenated' SolventCheck->LiquidContainer Yes (e.g., DCM) ConvertStream->LiquidContainer LiquidContainer->FinalDisposal

Figure 1: Decision tree for segregating brominated organic waste. Note the critical conversion of non-halogenated solvents to halogenated waste streams when this solute is added.

Scientific Rationale (The "Why")

Understanding the downstream impact ensures compliance is not just a "box-ticking" exercise.

  • Combustion Chemistry: When this compound is incinerated, the bromine atom is released. In the presence of hydrogen (from hydrocarbons), it forms Hydrogen Bromide (HBr) gas.

    • Impact: HBr is highly corrosive to the metal linings of standard kilns.

  • Dioxin Prevention: Incomplete combustion of halogenated aromatics can lead to the formation of Polybrominated Dibenzodioxins (PBDDs).

    • Solution: Designated "Halogenated Waste" is sent to incinerators equipped with acid gas scrubbers and operated at higher temperatures (>1100°C) to ensure complete destruction [2].

Emergency Procedures: Spills

If the solid powder is spilled in the laboratory:

  • PPE Upgrade: Wear nitrile gloves, safety goggles, and a lab coat.[1][2][3] If the powder is fine/dusty, use a N95 or P100 respirator to prevent inhalation of the brominated dust.

  • Containment: Do not dry sweep if dust generation is likely. Cover the spill with a damp paper towel or oil-dry pads to suppress dust.

  • Cleanup:

    • Scoop material into a disposal bag.

    • Wipe the surface with a soap/water solution.

    • Verification: Place all cleanup materials (gloves, wipes) into the Halogenated Solid Waste bin. Do not throw contaminated wipes into regular trash.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Combustion: Halogenated Solvents and Organics. Retrieved from [Link]

  • PubChem. (2023).[4] Compound Summary: Quinolinone Derivatives. National Library of Medicine. Retrieved from [Link]

  • Code of Federal Regulations. (2023). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

Sources

Definitive Guide: Safe Handling & Logistics for 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one is a functionalized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinase inhibitors. As a halogenated dihydroquinolinone, it presents specific handling challenges related to particulate containment and contact irritation.

Scientific Integrity Note: While specific toxicological data for this precise isomer may be limited in public repositories, safety protocols herein are derived via structure-activity relationship (SAR) read-across from the analogous 5-bromo-3,4-dihydroquinolin-2(1H)-one and general halogenated organic intermediates. This "precautionary principle" approach ensures maximum operator safety.

Physicochemical & Hazard Profile
PropertyDescription
Physical State Solid powder (typically white to off-white).[1]
Solubility Low in water; soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform).
Primary Hazards Irritant (Skin/Eye/Respiratory) ; Harmful if Swallowed .[2][3]
GHS Classification Warning ; H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.), H302 (Acute Tox. Oral).
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a "Barrier-in-Depth" strategy. The following PPE is mandatory for all procedures involving >10 mg of substance.

ZonePPE RequirementTechnical Specification & Rationale
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 (US) or EN 166 (EU). Rationale: Fine powders can bypass standard safety glasses. Goggles provide a seal against airborne particulates.
Dermal (Hand) Double Nitrile Gloves Inner: 4 mil nitrile (inspection layer). Outer: 5-8 mil extended cuff nitrile. Rationale: Prevents permeation of solvent vehicles (e.g., DMSO) which can carry the compound through skin.
Respiratory Engineering Control First Primary: Certified Chemical Fume Hood. Secondary (if outside hood): N95 or P100 particulate respirator. Rationale: H335 hazard class requires preventing inhalation of dust during weighing.
Body Lab Coat & Tyvek Sleeves Standard: Cotton/Poly blend (fire resistant preferred). Rationale: Tyvek sleeves cover the wrist gap between glove and coat, a common exposure point.

Operational Protocol: Safe Handling Workflow

Phase A: Engineering Controls & Setup

Before opening the vial, verify the engineering controls.

  • Fume Hood: Sash height must be at the safe working level (usually 18 inches). Face velocity should be 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/static-prone to prevent dispersal.

  • Balance Enclosure: If weighing <50 mg, place the microbalance inside the fume hood or a dedicated powder containment enclosure.

Phase B: Transfer & Weighing

The critical moment for exposure is the transfer of solid powder.

  • Gowning: Don double gloves and Tyvek sleeves.

  • Tare: Place the receiving vessel (flask/vial) on the balance and tare.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the source bottle; this creates a dust cloud.

  • Seal: Immediately recap the source container and the receiving vessel before removing them from the hood.

  • Wipe Down: Wipe the exterior of the receiving vessel with a Kimwipe dampened with methanol/ethanol to remove invisible dust residues.

Phase C: Reaction & Solubilization
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents enhance skin permeability. If the solution splashes on gloves, change outer gloves immediately .

  • Temperature: If heating is required, use a reflux condenser. Avoid open heating which can vaporize the compound or solvent.

Phase D: Decontamination
  • Solid Waste: Disposable spatulas and weigh boats go directly into "Solid Hazardous Waste" (double-bagged).

  • Surface Clean: Wipe the balance and hood surface with a detergent solution followed by an alcohol wipe.

  • Doffing: Remove outer gloves inside the hood (turning them inside out) and dispose.

Visualized Workflows

Logic Diagram 1: Operational Safety Workflow

This diagram outlines the sequential logic for entering and exiting the handling procedure.

SafetyWorkflow Start START: Risk Assessment CheckHood Verify Fume Hood (Face Velocity >80 fpm) Start->CheckHood PPE Don PPE: Double Nitrile + Goggles CheckHood->PPE Weighing Weighing Process (Anti-static tools) PPE->Weighing Solubilization Solubilization (Closed Vessel) Weighing->Solubilization Dissolve Spill Spill Event Weighing->Spill Accident Decon Decontamination (Solvent Wipe) Solubilization->Decon Complete Exit Doff PPE & Exit Decon->Exit Spill->Decon Spill Protocol

Figure 1: End-to-end operational workflow ensuring containment from setup to exit.

Logic Diagram 2: Spill Response Decision Tree

Immediate actions depend on the state of the material (Solid Powder vs. Liquid Solution).

SpillResponse Trigger Spill Detected Type Identify State Trigger->Type Solid Solid Powder Type->Solid Liquid Liquid/Solution Type->Liquid Cover Cover with wet paper towel (Prevent Dust) Solid->Cover Scoop Scoop/Wipe into Solid Waste Bag Cover->Scoop Final Label as Halogenated Waste Scoop->Final Absorb Apply Absorbent Pads (Vermiculite/Pads) Liquid->Absorb Bag Collect in sealed bag Absorb->Bag Bag->Final

Figure 2: Decision matrix for immediate spill containment.

Waste Disposal & Logistics

Proper disposal is legally mandated and environmentally critical for halogenated compounds.

Waste CategoryDescriptionDisposal Protocol
Solid Waste Contaminated gloves, weigh boats, paper towels, and pure compound.Tag: "Hazardous Waste - Solid - Toxic/Irritant". Container: Double-bagged in clear polyethylene bags, then placed in a rigid drum.
Liquid Waste Mother liquors, reaction mixtures, rinsates.Tag: "Halogenated Organic Solvents". Container: HDPE or Glass carboy. DO NOT mix with acids or oxidizers.
Sharps Needles/syringes used for transfer.Container: Rigid puncture-proof sharps container. Do not recap needles.

Logistical Note: Ensure the waste manifest explicitly lists "Halogenated Organic" to prevent rejection by waste management vendors, as these require high-temperature incineration scrubbed for acid gases (HBr/HCl).

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes .[1][2][3][4] Hold eyelids open. Seek medical attention (ophthalmologist).

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[1][2][3][5] If irritation persists, seek medical aid.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen (trained personnel only).

  • Ingestion: Rinse mouth. Do not induce vomiting . Call a Poison Control Center immediately.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2-methyl-4-nitro-1H-imidazole (Analogous Hazards). Retrieved from

  • Thermo Fisher Scientific. (2012).[1] Safety Data Sheet: 5-Bromoquinoline (Structural Analog). Retrieved from

  • Stanford University. (2021). Personal Protective Equipment Requirements: Chemical Safety. Retrieved from

  • PubChem. (n.d.). Compound Summary: 5-Bromo-3,4-dihydroquinolin-2(1H)-one.[6][7][8] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Halogenated Heterocycles General Guidelines. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.